Detomidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(2,3-dimethylphenyl)methyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12/h3-5,7-8H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDJRPPFURBGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
90038-01-0 (monohydrochloride) | |
| Record name | Detomidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076631464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00227457 | |
| Record name | Detomidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76631-46-4 | |
| Record name | Detomidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76631-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Detomidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076631464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Detomidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11556 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Detomidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DETOMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N8K34P2XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Detomidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Detomidine Hydrochloride: A Deep Dive into its Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the action of detomidine hydrochloride, a potent and selective alpha-2 adrenergic receptor agonist. This document is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling and the development of sedative and analgesic agents.
Core Mechanism: Alpha-2 Adrenergic Receptor Agonism
This compound hydrochloride exerts its primary pharmacological effects by acting as a potent agonist at alpha-2 adrenergic receptors (α2-ARs).[1][2] These receptors are a class of G protein-coupled receptors (GPCRs) that are integral to the regulation of neurotransmitter release and cardiovascular function.[3] this compound is an imidazole (B134444) derivative and is utilized in veterinary medicine, primarily in horses, as a sedative and analgesic.[1][2][4]
Activation of α2-ARs by this compound initiates a negative feedback response, leading to a reduction in the release of excitatory neurotransmitters, most notably norepinephrine (B1679862).[1][2][4] This inhibition of the sympathetic nervous system is the foundation for its sedative, analgesic, and anxiolytic effects.[5]
Receptor Selectivity and Binding Affinity
This compound exhibits a high affinity and selectivity for α2-adrenergic receptors over α1-adrenergic receptors. While it is a potent α2-adrenoceptor agonist, at high concentrations, it can also stimulate α1-adrenoceptors.[6] Studies have shown that the α2/α1 selectivity ratio for this compound is approximately 260:1.[7][8] This selectivity is a key factor in its pharmacological profile, contributing to its predictable sedative and analgesic effects with fewer side effects associated with α1-receptor activation.[9]
Quantitative data from receptor binding studies are summarized in the table below.
| Parameter | Value | Receptor Subtype | Reference |
| Ki for [3H]clonidine displacement | 1.62 nM | α2-Adrenergic (rat brain) | [10] |
| pD2 (mouse vas deferens) | 8.8 | α2-Adrenergic | [6] |
| α2/α1 Selectivity Ratio | 260:1 | N/A | [7][8] |
Signal Transduction Pathways
The binding of this compound to α2-adrenergic receptors triggers a cascade of intracellular signaling events. As these receptors are coupled to inhibitory G proteins (Gαi/o), their activation leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3]
The key steps in the signaling pathway are as follows:
-
Receptor Activation: this compound binds to and activates the α2-adrenergic receptor.
-
G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein, causing the dissociation of the Gαβγ complex.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular levels of cAMP.
-
Downstream Effects: Reduced cAMP levels lead to decreased activation of protein kinase A (PKA) and subsequent modulation of downstream effector proteins, ultimately resulting in the physiological effects of the drug.
Recent studies have also indicated that α2-adrenoceptor agonists like dexmethis compound (B676) can transactivate epidermal growth factor (EGF) receptors, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[11] This pathway involves the activation of Src kinase and matrix metalloproteinases.[11]
Physiological Effects
The activation of α2-adrenergic receptors by this compound leads to a range of physiological effects, which are dose-dependent in their depth and duration.[12]
-
Sedation: this compound induces a state of profound lethargy and reduced sensitivity to environmental stimuli.[4][12] This is a result of decreased norepinephrine release in the central nervous system.
-
Analgesia: The drug provides both superficial and visceral analgesia.[12][13] This antinociceptive effect is mediated through the stimulation of α2-adrenoceptors.[13]
-
Cardiovascular Effects: Administration of this compound typically causes an initial increase in blood pressure, followed by a decline to normal levels.[4][12] A marked decrease in heart rate (bradycardia) is also consistently observed.[4][12] Partial atrioventricular (AV) and sinoauricular (SA) blocks may occur.[12]
-
Other Effects: Other observed effects include piloerection, sweating, salivation, and slight muscle tremors.[4][12]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of well-established experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for α2-adrenergic receptors.
Objective: To quantify the affinity (Ki) of this compound for α2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Tissues or cells expressing α2-adrenergic receptors are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to α2-ARs (e.g., [3H]clonidine or [3H]rauwolscine) and varying concentrations of unlabeled this compound.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: Inhibition of cAMP Accumulation
This assay measures the functional consequence of α2-AR activation by this compound.
Objective: To determine the potency (EC50) of this compound in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells expressing α2-adrenergic receptors are cultured in appropriate media.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an agent that increases intracellular cAMP (e.g., forskolin) in the presence of varying concentrations of this compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (EC50) is determined.
Isolated Tissue Bioassay: Mouse Vas Deferens
This ex vivo assay assesses the prejunctional inhibitory effect of this compound on neurotransmitter release.
Objective: To measure the functional potency of this compound in inhibiting nerve-stimulated contractions of the mouse vas deferens.
Methodology:
-
Tissue Preparation: The vas deferens is dissected from a mouse and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Electrical Stimulation: The tissue is subjected to electrical field stimulation, which causes nerve-mediated contractions.
-
Drug Application: Cumulative concentrations of this compound are added to the organ bath, and the resulting inhibition of the twitch response is recorded.
-
Data Analysis: A concentration-response curve is constructed to determine the pD2 value (-log EC50) for this compound.
Conclusion
This compound hydrochloride is a highly selective and potent alpha-2 adrenergic receptor agonist. Its mechanism of action is centered on the activation of these receptors, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and a subsequent reduction in the release of norepinephrine. These molecular events translate into clinically relevant sedative and analgesic effects. A thorough understanding of its pharmacological profile, as elucidated by the experimental protocols described herein, is crucial for its safe and effective use and for the development of novel therapeutic agents targeting the adrenergic system.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening [mdpi.com]
- 8. studenttheses.uu.nl [studenttheses.uu.nl]
- 9. mdpi.com [mdpi.com]
- 10. Objective assessment of this compound-induced analgesia and sedation in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Detomidine: A Technical Guide to its Alpha-2 Adrenergic Agonist Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacology of detomidine, a potent and selective alpha-2 adrenergic receptor agonist. This compound is widely utilized in veterinary medicine for its sedative and analgesic properties.[1] This document provides a comprehensive overview of its receptor binding affinity, functional activity, and the intracellular signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize alpha-2 adrenergic agonists are also presented to facilitate further research and development in this area.
Receptor Binding Affinity
This compound exhibits a high affinity for alpha-2 adrenergic receptors.[2] Its binding affinity has been characterized across various receptor subtypes using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand by this compound, allowing for the determination of its inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.
While this compound shows high affinity for all alpha-2 adrenergic receptor subtypes, it does not display significant selectivity among them.[3][4] Its affinity is approximately 100-fold higher than that of xylazine (B1663881), another alpha-2 agonist.[3][4]
Table 1: Binding Affinity (Ki, nM) of this compound and Other Alpha-2 Adrenergic Agonists
| Compound | α2A | α2B | α2C | α2D | α1 | α2/α1 Selectivity Ratio | Reference |
| This compound | - | - | - | - | - | 260:1 | [5][6] |
| Methis compound (B1201911) | - | - | - | - | - | 1620:1 | [5][6][7] |
| Clonidine | - | - | - | - | - | 220:1 | [5][6] |
| Xylazine | - | - | - | - | - | 160:1 | [5][6] |
| This compound | Data not specified for individual subtypes | [3] | |||||
| Methis compound | Data not specified for individual subtypes | [3] | |||||
| Xylazine | Data not specified for individual subtypes | [3] |
Note: Specific Ki values for this compound at each alpha-2 subtype are not consistently reported in the literature. The available data emphasizes its high affinity across all subtypes without significant selectivity.
Functional Activity
The functional activity of this compound as an alpha-2 adrenoceptor agonist is determined by its ability to elicit a biological response upon binding to the receptor. This is often quantified by its potency (EC50 or pD2) and efficacy (Emax).
This compound is a potent full agonist at alpha-2 adrenoceptors.[6] In functional assays, such as the electrically stimulated mouse vas deferens preparation, this compound causes a concentration-dependent inhibition of the twitch response with a pD2 value of 8.8.[2]
Table 2: Functional Potency (pD2) of this compound and Other Alpha-2 Agonists in Mouse Vas Deferens
| Compound | pD2 Value | Reference |
| This compound | 8.8 | [2] |
| Methis compound | 9.0 | [7] |
| Clonidine | 8.7 | [2] |
| Xylazine | 7.5 | [2] |
Signaling Pathways
Alpha-2 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily.[8] They are primarily coupled to inhibitory G proteins of the Gi/o family.[9] Activation of these receptors by an agonist like this compound initiates a cascade of intracellular events.
The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally, the βγ subunits of the activated G protein can modulate other signaling pathways, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively contribute to the sedative and analgesic effects of this compound by reducing neuronal excitability.[10]
Experimental Protocols
The characterization of this compound and other alpha-2 adrenergic agonists relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of this compound for alpha-2 adrenergic receptors.
Materials:
-
Cell membranes expressing the alpha-2 adrenoceptor subtype of interest.
-
Radiolabeled ligand (e.g., [3H]clonidine or [3H]rauwolscine).[7][11]
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.[12][13]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating Gi/o proteins.
Materials:
-
Cell membranes expressing the alpha-2 adrenoceptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).[14]
-
Unlabeled GTPγS (for non-specific binding).
-
GDP.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, pH 7.4).[14]
-
Glass fiber filters or SPA beads.[13]
-
Scintillation counter.
Methodology:
-
Pre-incubation: Pre-incubate cell membranes with GDP and varying concentrations of this compound.[14]
-
Initiation: Initiate the reaction by adding [35S]GTPγS.[14]
-
Incubation: Incubate the mixture to allow for the binding of [35S]GTPγS to the activated Gα subunits (e.g., 60 minutes at 30°C).[15]
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.[14] Alternatively, use scintillation proximity assay (SPA) beads which capture the membranes, and the signal is only detected when [35S]GTPγS is bound.[13]
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.[14]
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the this compound concentration. Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of cAMP production.[16]
Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity.
Materials:
-
Whole cells expressing the alpha-2 adrenoceptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).[17]
-
This compound at various concentrations.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[18][19][20]
Methodology:
-
Cell Culture: Culture cells expressing the alpha-2 adrenoceptor to an appropriate density.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production. The Gi/o activation by this compound will inhibit this stimulation.[17]
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as HTRF or AlphaScreen, where a labeled cAMP analog competes with the cellular cAMP for binding to a specific antibody.[16][19]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
This compound is a potent, non-selective full agonist of alpha-2 adrenergic receptors. Its high affinity and efficacy at these receptors lead to the activation of Gi/o-mediated signaling pathways, resulting in the inhibition of adenylyl cyclase and modulation of ion channel activity. These molecular actions underpin its clinically significant sedative and analgesic effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel alpha-2 adrenergic receptor modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of this compound, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 5. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profiles of methis compound and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the selectivity, specificity and potency of methis compound as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subtypes of alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular pharmacology of alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dexmethis compound: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
Pharmacokinetics of Detomidine in Equine Models: An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of detomidine in equine models. This compound, an α2-adrenergic receptor agonist, is widely utilized in veterinary medicine for its sedative and analgesic properties, particularly in horses.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for its safe and effective use. This document summarizes key pharmacokinetic parameters from various studies, details experimental protocols, and provides visual representations of metabolic pathways and experimental workflows.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound in horses is characterized by rapid distribution and elimination following parenteral administration.[3] The route of administration significantly influences the rate of absorption and bioavailability, thereby affecting the onset and duration of its clinical effects.
This compound can be administered via intravenous (IV), intramuscular (IM), and sublingual (oromucosal) routes.
-
Intravenous (IV) Administration: Following IV administration, this compound is rapidly distributed.[4][5][6] Peak plasma concentrations are achieved almost instantaneously.[7]
-
Intramuscular (IM) Administration: this compound is rapidly absorbed after IM injection.[8][9] The time to reach peak plasma concentration is approximately 0.5 hours.[8][9] The bioavailability of this compound after IM administration has been reported to be 38.2% (±7.9%) and 66%.[8][9][10][11]
-
Sublingual (Oromucosal) Administration: The sublingual route, typically as an oromucosal gel, offers a non-invasive method of administration.[12] Absorption is slower compared to parenteral routes, with a mean terminal elimination half-life of about 1.5 hours.[3][13][14] The bioavailability of sublingually administered this compound is approximately 22%.[10][11][13] This slower absorption can lead to fewer and less pronounced adverse effects.[10][11]
This compound is a highly lipophilic compound, which allows for rapid distribution into tissues, including the central nervous system.[15] The apparent volume of distribution is higher after IM administration compared to IV administration.[8][9] Studies have shown that the volume of distribution can be significantly higher when administered to horses immediately after maximal exercise, leading to lower peak plasma concentrations.[16][17][18]
This compound undergoes extensive metabolism in the horse.[15] The primary metabolic pathway involves the oxidation of the methyl group on the benzene (B151609) moiety.[15] This results in the formation of two main metabolites: 3-hydroxy-detomidine (OH-detomidine) and this compound 3-carboxylic acid (COOH-detomidine or carboxythis compound).[4][5] While OH-detomidine is detected sooner, COOH-detomidine has a much greater area under the curve.[4][5][6]
The elimination of this compound is primarily through metabolism, with negligible amounts of the parent drug excreted in the urine.[8][9] Renal clearance accounts for less than 1% of the total clearance.[8][9] The metabolites are mainly excreted in the urine.[15] Following sublingual administration, this compound and its metabolites are typically below the limit of detection in urine within 3 days.[3][13][14][19]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in horses from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Horses Following Intravenous (IV) Administration
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | ~30 minutes | [4][5][6] |
| 1.19 hours (80 µg/kg) | [8][9] | |
| 0.86 ± 0.15 hours (40 µg/kg) | [10] | |
| 0.57 ± 0.06 hours (10 µg/kg, with butorphanol) | [17][20] | |
| Volume of Distribution (Vd) | 470 mL/kg (mean) | [4][5][6] |
| 0.74 L/kg (80 µg/kg) | [8][9] | |
| Clearance (Cl) | 12.41 mL/min/kg (mean) | [4][5][6] |
| 6.7 mL/min/kg (80 µg/kg) | [8][9] | |
| 3278 ± 1412 mL/hr/kg (10 µg/kg) | [17][20] |
Table 2: Pharmacokinetic Parameters of this compound in Horses Following Intramuscular (IM) Administration
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | ~1 hour | [4][5][6] |
| 1.78 hours (80 µg/kg) | [8][9] | |
| 1.08 ± 0.28 hours (40 µg/kg) | [10] | |
| Time to Peak Concentration (Tmax) | 0.5 hours (80 µg/kg) | [8][9] |
| Peak Concentration (Cmax) | 51.3 ng/mL (80 µg/kg) | [8][9] |
| Bioavailability (F) | 66% (80 µg/kg) | [8][9] |
| 38.2% ± 7.9% (40 µg/kg) | [10][11] |
Table 3: Pharmacokinetic Parameters of this compound in Horses Following Sublingual Administration
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | 1.5 ± 1 hours | [3][13][14][19] |
| 1.27 ± 0.24 hours | [10] | |
| Bioavailability (F) | 22% ± 5.3% | [10][11] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. Below are summaries of typical methodologies.
-
Subjects: Eight adult horses were used in a balanced crossover design study.[4][5]
-
Drug Administration: In the first phase, four horses received a single intravenous dose of this compound (30 µg/kg), and four horses received a single intramuscular dose (30 µg/kg).[4][5] In the second phase, the treatments were reversed.[4][5]
-
Sampling: Blood samples were collected at predetermined time points.[4][5]
-
Analytical Method: Plasma concentrations of this compound and its metabolites (OH-detomidine and COOH-detomidine) were measured using liquid chromatography-mass spectrometry (LC-MS).[4][5]
-
Drug Administration: Each horse received a single sublingual administration of this compound gel at a dose of 0.04 mg/kg.[14][21]
-
Sampling: Blood samples were collected before and up to 72 hours after drug administration.[14][21] Urine samples were collected for 5 days.[14][21]
-
Analytical Method: Plasma and urine samples were analyzed for this compound and its metabolites via liquid chromatography-mass spectrometry (LC-MS).[14][21]
-
Data Analysis: The resulting data were analyzed using noncompartmental analysis.[14][21]
-
Subjects: Six Thoroughbred horses were preconditioned on a treadmill.[16]
-
Protocol: Each horse underwent a simulated race on a treadmill at 120% of its maximal oxygen consumption.[16][18] One minute after the exercise, the horses were treated with an intravenous dose of this compound.[16] The same dose was administered to the horses at rest on a separate occasion at least 14 days later.[16]
-
Sampling: Heparinized blood samples were obtained at various time points on both occasions.[16]
-
Analytical Method: Plasma this compound concentrations were determined by liquid chromatography-mass spectrometry (LC-MS).[16]
-
Data Analysis: The plasma concentration versus time data were analyzed by nonlinear regression analysis.[16]
Visualizations
The following diagrams illustrate key processes related to the pharmacokinetics of this compound in horses.
Caption: General ADME pathway of this compound in horses.
Caption: Primary metabolic pathway of this compound.
Caption: Typical experimental workflow for a this compound PK study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mixlab.com [mixlab.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Pharmacokinetics of this compound and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. researchgate.net [researchgate.net]
- 7. rmtcnet.com [rmtcnet.com]
- 8. madbarn.com [madbarn.com]
- 9. Single-dose pharmacokinetics of this compound in the horse and cow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability of this compound administered sublingually to horses as an oromucosal gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dormosedan® Gel (this compound hydrochloride) for Horses | Equine Medication: PetMD | PetMD [petmd.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and pharmacodynamics of this compound following sublingual administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thomastobin.com [thomastobin.com]
- 16. Pharmacokinetics of this compound administered to horses at rest and after maximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. madbarn.com [madbarn.com]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. The intravenous pharmacokinetics of butorphanol and this compound dosed in combination compared with individual dose administrations to exercised horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholars.uky.edu [scholars.uky.edu]
The Pharmacodynamics of Detomidine Sedation: A Technical Guide
Abstract: Detomidine is a potent and highly selective α2-adrenergic receptor agonist widely utilized in veterinary medicine for its reliable sedative, analgesic, and muscle relaxant properties. Its pharmacodynamic effects are dose-dependent and stem from its interaction with α2-adrenoceptors in both the central and peripheral nervous systems. By inhibiting the release of norepinephrine (B1679862), this compound induces a state of sedation and analgesia, but also elicits significant cardiovascular and respiratory effects. This technical guide provides an in-depth exploration of the core pharmacodynamics of this compound, including its mechanism of action, receptor selectivity, systemic effects, and quantitative data derived from key experimental studies. Detailed experimental protocols and visualizations of key pathways are provided to support researchers, scientists, and drug development professionals in understanding the complex pharmacological profile of this agent.
Introduction
This compound, an imidazole (B134444) derivative, is a cornerstone sedative and analgesic agent in veterinary practice, particularly for large animals like horses.[1] Its clinical efficacy is attributed to its potent agonism at α2-adrenergic receptors.[1][2] The activation of these receptors initiates a cascade of physiological responses, resulting in profound sedation, significant analgesia, and muscle relaxation.[1][3] Understanding the intricate pharmacodynamics of this compound is critical for its safe and effective use, as well as for the development of novel α2-agonists with improved therapeutic profiles. This guide synthesizes current knowledge on this compound's mechanism of action, dose-dependent effects on various organ systems, and the experimental methodologies used to characterize its activity.
Mechanism of Action
Primary Target: The α2-Adrenergic Receptor
The pharmacodynamic effects of this compound are mediated through its high-affinity binding to and activation of α2-adrenergic receptors.[4] These receptors are G-protein coupled receptors (GPCRs) that are integral to the regulation of sympathetic nervous system activity.[5] Presynaptically, these receptors act as autoreceptors on noradrenergic neurons; their activation inhibits the release of norepinephrine, a key excitatory neurotransmitter.[1][5][6] This negative feedback mechanism is the foundation of this compound's sedative and sympatholytic effects.[1][5] Postsynaptic α2-adrenoceptors are also present in the central nervous system (CNS) and various peripheral tissues, contributing to the drug's overall effects.[4][7]
Receptor Selectivity
This compound exhibits a high degree of selectivity for the α2-adrenoceptor subtype over the α1-adrenoceptor.[8] This selectivity is considerably greater than that of older α2-agonists like xylazine (B1663881), contributing to its more potent and specific effects.[4][8] While this compound has some affinity for α1-receptors, this is typically only observed at high concentrations.[8] Studies using in vitro receptor binding assays have shown that this compound and the related compound methis compound (B1201911) have approximately a 100-fold higher affinity for α2-adrenergic receptors compared to xylazine.[9] However, this compound does not display significant selectivity among the four known α2-adrenergic receptor subtypes (α2A, α2B, α2C, α2D).[9][10] Its negligible affinity for dopamine, opiate, and adenosine (B11128) receptors underscores its specific mechanism of action.[8]
Signaling Pathway
As a Gi/o-protein coupled receptor, the α2-adrenoceptor, upon binding with an agonist like this compound, initiates a specific intracellular signaling cascade.[5] The activated Gi protein inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] This reduction in cAMP levels has several downstream consequences, including the modulation of ion channel activity. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibits voltage-gated Ca2+ channels.[5] The cumulative effect is a decrease in neuronal excitability and a reduction in the release of norepinephrine from presynaptic terminals.[5]
Core Pharmacodynamic Effects
The clinical utility of this compound arises from a triad (B1167595) of primary effects on the central nervous system.
-
3.1 Sedation and Anxiolysis: The principal sedative and anxiety-reducing effects of this compound are mediated through the activation of α2A-adrenoceptors located in the locus coeruleus, a nucleus in the brainstem that is a primary source of noradrenergic innervation to the brain.[5][7][11] By inhibiting the firing of these neurons, this compound reduces ascending noradrenergic transmission, leading to a state of calm and profound sedation.[5]
-
3.2 Analgesia: this compound produces potent, dose-dependent analgesia.[12] This antinociceptive action is mediated by the stimulation of α2-adrenoceptors at both spinal and supraspinal levels.[3][13] In the spinal cord, activation of these receptors in the dorsal horn inhibits the release of nociceptive neurotransmitters from primary afferent terminals and hyperpolarizes second-order neurons, thereby dampening the transmission of pain signals to the brain.[3]
-
3.3 Muscle Relaxation: The muscle relaxant effect that accompanies sedation is due to the inhibition of polysynaptic reflexes within the spinal cord.[3] This occurs via the activation of α2-adrenoceptors on interneurons, which reduces motor neuron excitability.[3]
Systemic Pharmacodynamics
This compound's effects extend beyond the CNS, leading to significant and predictable changes in other organ systems.
Cardiovascular System
The cardiovascular effects are pronounced and biphasic.[14][15]
-
Initial Hypertension: Immediately following intravenous administration, a transient period of hypertension occurs.[14][15] This is caused by the stimulation of peripheral postsynaptic α2B-adrenoceptors on vascular smooth muscle, leading to vasoconstriction and an increase in systemic vascular resistance.[5][16]
-
Bradycardia and Hypotension: The initial hypertensive phase is followed by a more sustained period of hypotension and profound, dose-related bradycardia (decreased heart rate).[14][17] The hypotension results from the central sympatholytic effect, which decreases sympathetic outflow from the CNS.[7] The bradycardia is a result of both this central effect and a baroreceptor-mediated reflex response to the initial hypertension.
-
Decreased Cardiac Output: Due to the significant reduction in heart rate and an increase in afterload (from vasoconstriction), cardiac output and cardiac index are markedly decreased, often to around 50% of baseline values.[14][16][18]
-
Arrhythmias: First and second-degree atrioventricular (A-V) blocks are common findings, particularly with higher doses.[14][15]
Respiratory System
This compound causes a dose-related decrease in respiratory rate (bradypnoea).[17] While generally well-tolerated in healthy animals, higher doses can lead to a decrease in the partial pressure of arterial oxygen (PaO2), though significant changes in arterial carbon dioxide (PaCO2) are less common.[14]
Other Systemic Effects
-
Thermoregulation: The effects on body temperature are complex and dose-dependent.[4][17] Low doses tend to cause hypothermia, whereas higher doses may produce an initial hyperthermia followed by hypothermia.[4][17]
-
Ocular Effects: Mydriasis (pupil dilation) is a consistent finding.[4][17]
-
Endocrine Effects: this compound inhibits insulin (B600854) release, which can lead to transient hyperglycemia.[2]
-
Gastrointestinal Effects: Motility of the gastrointestinal tract is decreased.
-
Renal Effects: An antidiuretic action has been reported.[1]
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of this compound have been quantified in numerous studies. The tables below summarize key data for receptor affinity, potency, and in vivo physiological effects.
Table 1: Receptor Binding Affinities and Potency
| Parameter | Value | Species/System | Comparison | Reference |
|---|---|---|---|---|
| α2-Adrenoceptor Affinity | ~100x higher than xylazine | N/A | This compound vs. Xylazine | [9] |
| α2/α1 Selectivity Ratio | 1620:1 (Methis compound) | N/A | Methis compound vs. Xylazine (160:1) | [5] |
| pD2 Value | 8.8 | Mouse Vas Deferens | Clonidine: 8.7, Xylazine: 7.5 |[8] |
Table 2: Dose-Response Data for Analgesia and Sedation
| Parameter | Value | Species/Test | Administration Route | Reference |
|---|---|---|---|---|
| ED50 (Analgesia) | 0.06 mg/kg | Mouse (Acetic Acid Writhing) | Intraperitoneal (i.p.) | [12] |
| ED50 (Analgesia) | 0.2 mg/kg | Rat (Tail Flick) | Intraperitoneal (i.p.) | [12] |
| IC50 (Sedation/HR) | ~4x higher than Med/Dex | Horse (Head Height/Heart Rate) | Intravenous (i.v.) |[19] |
Table 3: Cardiovascular Effects of Intravenous this compound in Horses
| Dose (µg/kg) | Effect on Cardiac Index (CI) | Duration of Effect on CI | Blood Pressure Response | Reference |
|---|---|---|---|---|
| 10 | Decreased | N/A | Initial hypertension, then hypotension | [14][18] |
| 20 | Decrease to ~50% of baseline | ~20 minutes | Prolonged hypertension | [14][16] |
| 40 | Decrease to ~50% of baseline | ~50 minutes | Prolonged hypertension |[14][16] |
Experimental Protocols
The characterization of this compound's pharmacodynamics relies on a variety of standardized experimental models and techniques.
Protocol: In Vivo Assessment of Antinociception (Rodent Model)
-
Objective: To determine the dose-dependent analgesic effect of this compound.
-
Animals: Male albino mice or Sprague-Dawley rats.[12]
-
Methodology:
-
Acetic Acid-Induced Writhing Test (Mice): Animals are pre-treated with this compound (e.g., 0.01-1.0 mg/kg i.p.) or vehicle. After a set time (e.g., 30 minutes), a dilute solution of acetic acid is administered intraperitoneally. The number of "writhes" (a characteristic stretching response) is counted for a defined period (e.g., 10 minutes). A reduction in the number of writhes compared to the control group indicates an antinociceptive effect.[12]
-
Tail Flick Test (Rats): The distal portion of the rat's tail is exposed to a radiant heat source. The latency to flick the tail away from the heat is measured. An increase in the tail-flick latency after drug administration indicates analgesia. A cut-off time is used to prevent tissue damage.[12]
-
-
Data Analysis: ED50 values (the dose required to produce a 50% maximal effect) are calculated from the dose-response curves.[12]
Protocol: In Vivo Assessment of Cardiovascular Effects (Equine Model)
-
Objective: To characterize the hemodynamic changes induced by this compound.
-
Animals: Healthy, conscious adult horses or ponies, often chronically instrumented for precise measurements.[14][15]
-
Methodology:
-
Instrumentation: Animals may be surgically instrumented with a micromanometer in the left ventricle (for dP/dt), arterial and venous catheters for blood pressure monitoring and blood sampling, and a thermodilution catheter for cardiac output measurement.[15]
-
Procedure: After a baseline recording period, this compound is administered intravenously at various doses (e.g., 10, 20, 40 µg/kg).[14]
-
Measurements: Heart rate, systemic arterial blood pressure (systolic, diastolic, mean), cardiac output/index, stroke volume, and respiratory rate are continuously monitored for several hours post-injection.[14][15] Arterial blood gas analysis may also be performed.[14]
-
-
Data Analysis: Time-course data for each parameter are plotted and analyzed to determine the onset, magnitude, and duration of effects for each dose.
Protocol: In Vitro Receptor Binding Assay
-
Objective: To determine the affinity and selectivity of this compound for α2-adrenoceptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from tissues or cultured cell lines that selectively express a single α2-adrenoceptor subtype (e.g., HT29 cells for α2A).[9]
-
Inhibition Binding Assay: The prepared membranes are incubated with a constant concentration of a radiolabeled α2-antagonist (e.g., [3H]-MK-912) and varying concentrations of unlabeled this compound.[9]
-
Separation and Counting: After incubation, bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value to represent the affinity of this compound for the receptor subtype.
Conclusion
The pharmacodynamics of this compound are characterized by its potent and selective agonism at α2-adrenergic receptors. This mechanism translates into reliable, dose-dependent sedation, analgesia, and muscle relaxation. However, these centrally mediated therapeutic effects are invariably accompanied by significant systemic effects, most notably on the cardiovascular system, which require careful consideration. The quantitative data and experimental protocols outlined in this guide highlight the predictable nature of this compound's action. For researchers and drug development professionals, a thorough understanding of these pharmacodynamic principles is essential for optimizing clinical use and for guiding the design of future generations of α2-adrenergic agonists with enhanced safety and efficacy profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. madbarn.com [madbarn.com]
- 3. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of this compound and xylazine on some alpha 2-adrenoceptor-mediated responses in the central and peripheral nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Classics in Chemical Neuroscience: Methis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Dexmethis compound: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of this compound, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Mechanisms of Dexmethis compound in Neuropathic Pain [frontiersin.org]
- 12. Antinociceptive activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vettimes.com [vettimes.com]
- 14. Cardiovascular effects of methis compound, this compound and xylazine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiovascular effects of this compound, a new alpha 2-adrenoceptor agonist, in the conscious pony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dose-related effects of this compound on autonomic responses in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cardiovascular Effects of Methis compound, this compound and Xylazine in Horses [jstage.jst.go.jp]
- 19. Pharmacokinetic and pharmacodynamic analysis comparing diverse effects of this compound, methis compound, and dexmethis compound in the horse: a population analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular and Cellular Mechanisms of Detomidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detomidine is a potent and selective alpha-2 adrenergic receptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties. Its profound physiological effects stem from its specific interactions at the molecular and cellular level, primarily through the modulation of alpha-2 adrenoceptors. This technical guide provides a comprehensive overview of the core molecular and cellular effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development.
Receptor Binding Profile
This compound's primary molecular target is the alpha-2 adrenoceptor, a class of G protein-coupled receptors (GPCRs). It exhibits a high affinity and selectivity for alpha-2 receptors over alpha-1 adrenoceptors, which contributes to its specific pharmacological profile.[1][2] At higher concentrations, however, some interaction with alpha-1 adrenoceptors can occur.[3]
Quantitative Receptor Binding Data
The binding affinity of this compound for different adrenoceptor subtypes is crucial for understanding its potency and selectivity. This data is typically determined through radioligand binding assays.
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| α2-Adrenoceptor | [3H]-Clonidine | Rat brain membranes | 1.62 | [3] |
| α1-Adrenoceptor | [3H]-Prazosin | Rat brain membranes | - | [3] |
| α2A-Adrenoceptor | [3H]-MK-912 | HT29 cells | ~100-fold higher affinity than xylazine (B1663881) | [4][5] |
| α2B-Adrenoceptor | [3H]-MK-912 | Neonatal rat lung | ~100-fold higher affinity than xylazine | [4][5] |
| α2C-Adrenoceptor | [3H]-MK-912 | OK cells | ~100-fold higher affinity than xylazine | [4][5] |
| α2D-Adrenoceptor | [3H]-MK-912 | PC12 cells (transfected) | ~100-fold higher affinity than xylazine | [4][5] |
Signal Transduction Pathways
Upon binding to presynaptic and postsynaptic alpha-2 adrenoceptors, this compound initiates a cascade of intracellular signaling events mediated by inhibitory G proteins (Gi/o).
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]
-
Modulation of Ion Channels:
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits of the activated G-protein directly bind to and open GIRK channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits also inhibit N-type and P/Q-type voltage-gated calcium channels, reducing calcium influx into the presynaptic terminal.[8][9]
-
The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of various neurotransmitters.
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Cellular Effects
The molecular interactions of this compound translate into significant effects on cellular function, primarily concerning neuronal excitability and communication.
Modulation of Ion Channel Activity
This compound's influence on ion channels is a cornerstone of its cellular effects.
-
Potassium Channels: By activating GIRK channels, this compound increases potassium conductance, leading to membrane hyperpolarization. This makes neurons less likely to fire action potentials in response to excitatory stimuli.
-
Calcium Channels: The inhibition of presynaptic voltage-gated calcium channels is a critical mechanism for reducing neurotransmitter release.[8][9]
-
Sodium Channels: Studies on the related compound dexmethis compound (B676) have shown an inhibitory effect on voltage-gated sodium channels in trigeminal ganglion neurons, suggesting a potential additional mechanism for reducing neuronal excitability.[10]
Quantitative Data on Ion Channel Modulation
| Ion Channel | Effect | Method | Quantitative Change | Reference |
| GIRK Channels | Activation | Electrophysiology | Increased K+ conductance | - |
| N-type VGCCs | Inhibition | Patch Clamp | Decreased Ca2+ influx | [8][9] |
| P/Q-type VGCCs | Inhibition | Patch Clamp | Decreased Ca2+ influx | [8][9] |
Note: Specific quantitative data on the degree of modulation of ion channels by this compound is limited in the available literature.
Regulation of Neurotransmitter Release
A primary consequence of this compound's cellular actions is the inhibition of neurotransmitter release from presynaptic terminals.
-
Norepinephrine (B1679862): this compound potently inhibits the release of norepinephrine from adrenergic neurons, a key mechanism underlying its sedative and sympatholytic effects.[11] A maximal inhibition of 66% of potassium-evoked tritium (B154650) (representing norepinephrine) release was observed at a this compound concentration of 1 x 10-7 M.[11]
-
Glutamate (B1630785): The related alpha-2 agonist dexmethis compound has been shown to inhibit the release of the excitatory neurotransmitter glutamate.[8][9][12][13]
-
Substance P: Alpha-2 adrenoceptor agonists are known to inhibit the release of substance P, a neuropeptide involved in pain transmission.[14] However, one study using microinjected methis compound (B1201911) did not observe a significant alteration in stimulus-evoked substance P release in the spinal cord of cats.[15]
Quantitative Data on Neurotransmitter Release
| Neurotransmitter | Effect | Method | IC50/Maximal Inhibition | Reference |
| Norepinephrine | Inhibition | Superfusion of brain slices | 66% inhibition at 100 nM | [11] |
| Glutamate | Inhibition (Dexmethis compound) | Synaptosome analysis | Dose-dependent inhibition | [8][9] |
| Substance P | Inhibition | - | Decreased levels | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's molecular and cellular effects.
Radioligand Binding Assay
This technique is used to determine the affinity (Ki) and density (Bmax) of receptors for a given ligand.
Objective: To quantify the binding of this compound to alpha-2 adrenoceptors.
Materials:
-
Tissue homogenate (e.g., rat brain cortex) or cell membranes expressing the receptor of interest.
-
Radioligand (e.g., [3H]-clonidine).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of unlabeled this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[16][17][18][19]
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
cAMP Immunoassay
This assay measures the intracellular concentration of cAMP, a key second messenger in the alpha-2 adrenoceptor signaling pathway.
Objective: To determine the effect of this compound on adenylyl cyclase activity.
Materials:
-
Cultured cells expressing alpha-2 adrenoceptors.
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Cell lysis buffer.
-
cAMP immunoassay kit (e.g., HTRF, ELISA).
-
Plate reader.
Protocol:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluence.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves a competitive binding reaction between cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
Measurement: Read the signal (e.g., fluorescence, absorbance) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the concentration of cAMP in the cell lysates and determine the EC50 of this compound for the inhibition of forskolin-stimulated cAMP production.[6][7][20][21]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ion channel currents from a single cell.
Objective: To measure the effect of this compound on specific ion channels (e.g., GIRK, VGCCs).
Materials:
-
Isolated neurons or cultured cells.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
This compound.
Protocol:
-
Pipette Fabrication: Pull glass micropipettes to a fine tip (resistance of 2-5 MΩ).
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the membrane potential at a desired holding potential.
-
Recording: Apply voltage steps to elicit ion channel currents and record the resulting currents.
-
Drug Application: Perfuse the cell with a solution containing this compound and record the changes in ion channel currents.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel conductance, activation, and inactivation kinetics.[10][22][23][24][25][26][27][28][29]
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters in the brain of a living animal.
Objective: To quantify the effect of this compound on norepinephrine release in a specific brain region.
Materials:
-
Anesthetized or freely moving animal (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
Analytical system (e.g., HPLC with electrochemical detection).
-
This compound.
Protocol:
-
Probe Implantation: Under anesthesia, stereotaxically implant the microdialysis probe into the target brain region (e.g., locus coeruleus).
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for a period of time to establish a stable baseline of neurotransmitter levels.
-
Sample Collection: Collect dialysate samples in timed fractions.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Continued Sampling: Continue to collect dialysate samples to measure the change in neurotransmitter concentration over time.
-
Analysis: Analyze the dialysate samples using HPLC-ECD or a similar sensitive analytical method to quantify the concentration of norepinephrine.
-
Data Analysis: Plot the neurotransmitter concentration over time and calculate the percentage change from baseline following this compound administration.[30][31][32][33][34][35]
Conclusion
This compound exerts its potent sedative and analgesic effects through a well-defined series of molecular and cellular events. Its high affinity and selectivity for alpha-2 adrenoceptors trigger a Gi/o-protein-mediated signaling cascade that ultimately leads to neuronal hyperpolarization and a reduction in the release of key neurotransmitters, most notably norepinephrine. The experimental techniques detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel therapeutics targeting the alpha-2 adrenoceptor system. A deeper understanding of these fundamental mechanisms is paramount for optimizing clinical applications and exploring new therapeutic avenues.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VASG Alpha-2 Agonists [vasg.org]
- 3. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of this compound, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 5. Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Inhibitory effect of glutamate release from rat cerebrocortical nerve terminals by α2 adrenoceptor agonist dexmethis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dexmethis compound Inhibits Voltage-Gated Sodium Channels via α2-Adrenoceptors in Trigeminal Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on the release and turnover of noradrenaline in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of Glutamate Release by Dexmethis compound Preserves Dendritic Spines and Alleviates Cognitive Impairment in a Murine Model of Perioperative Neurocognitive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antinociceptive effects of dexmethis compound via spinal substance P and CGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lack of effect of microinjection of noradrenaline or methis compound on stimulus-evoked release of substance P in the spinal cord of the cat: a study with antibody microprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 23. docs.axolbio.com [docs.axolbio.com]
- 24. Whole Cell Patch Clamp Protocol [protocols.io]
- 25. personal.utdallas.edu [personal.utdallas.edu]
- 26. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PKC independent inhibition of voltage gated calcium channels by volatile anesthetics in freshly isolated vascular myocytes from the aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. In vivo microdialysis for sample collection. [bio-protocol.org]
- 31. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 34. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 35. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Detomidine's Impact on Cardiovascular Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detomidine, a potent and selective alpha-2 adrenergic receptor agonist, is widely utilized in veterinary medicine for its sedative and analgesic properties. Its profound effects on the cardiovascular system, however, necessitate a thorough understanding for safe and effective clinical application and for the development of novel alpha-2 adrenergic agonists. This technical guide provides an in-depth analysis of this compound's impact on cardiovascular physiology, detailing its mechanism of action, dose-dependent effects on key hemodynamic parameters, and the underlying signaling pathways. Experimental protocols from key studies are outlined to provide a practical framework for future research.
Mechanism of Action
This compound exerts its primary pharmacological effects by binding to and activating alpha-2 adrenergic receptors. These receptors are located both centrally in the nervous system and peripherally on vascular smooth muscle. The cardiovascular response to this compound is biphasic and complex, resulting from the interplay between its central and peripheral actions.
-
Peripheral Effects (Initial Phase): Upon intravenous administration, this compound acts on postsynaptic alpha-2 adrenoceptors in vascular smooth muscle, leading to vasoconstriction and a subsequent increase in systemic vascular resistance.[1][2] This peripheral vasoconstriction is responsible for the initial hypertensive phase observed shortly after drug administration.[3][4][5][6][7]
-
Central Effects (Secondary and Sustained Phase): this compound readily crosses the blood-brain barrier and activates presynaptic alpha-2 adrenoceptors in the central nervous system, particularly in the locus coeruleus.[8] This activation inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow from the brain.[1] The consequences of this central sympatholytic effect are a decrease in heart rate (bradycardia) and a subsequent decrease in cardiac output.[1][3][9] This centrally mediated effect is also responsible for the subsequent, more prolonged hypotensive phase that can follow the initial hypertension.[8][10][11]
Cardiovascular Effects: Quantitative Data
The cardiovascular effects of this compound are dose-dependent and vary with the route of administration.[1] Intravenous administration typically produces more pronounced and rapid effects compared to intramuscular injection. The following tables summarize the quantitative impact of this compound on key cardiovascular parameters as reported in various studies.
Table 1: Effects of Intravenous this compound on Cardiovascular Parameters in Horses
| Dose (µg/kg) | Heart Rate (HR) | Mean Arterial Pressure (MAP) | Cardiac Index (CI) | Systemic Vascular Resistance (SVR) | Study |
| 10 | ↓ | Initial ↑, then ↓ | ↓ | ↑ | [12] |
| 10 | ↓ | Not statistically significant change | ↓ | ↑ | [3][4][6] |
| 20 | ↓ | Prolonged ↑ | ↓ to ~50% of baseline for 20 min | ↑ | [3][4][6] |
| 40 | ↓ | Prolonged ↑ | ↓ to ~50% of baseline for 50 min | ↑ | [3][4][6] |
| 10 (IV) | ↓ | Initial ↑, then significant reduction | ↓ | ↑ | [13] |
| 20 (IV) | ↓ | Initial hypertension | Lowest CI observed | ↑ | [13] |
Table 2: Effects of Intramuscular this compound on Cardiovascular Parameters in Horses
| Dose (mg/kg) | Heart Rate (HR) | Mean Arterial Pressure (MAP) | Cardiac Index (CI) | Systemic Vascular Resistance (SVR) | Study |
| 0.04 | ↓ | Significantly reduced | ↓ | ↑ | [13] |
Key Observations:
-
Heart Rate: this compound consistently induces a significant decrease in heart rate (bradycardia) across various dosages and species.[3][5][8][13] Atrioventricular blocks are also a common finding.[3][4][5][6]
-
Blood Pressure: The biphasic effect on blood pressure is a hallmark of this compound's cardiovascular profile, with an initial, transient hypertension followed by a more sustained period of normotension or hypotension.[3][4][5][6][7] Higher doses may prolong the initial hypertensive phase.[3][4][6]
-
Cardiac Output: A significant dose-dependent decrease in cardiac output is consistently observed, which can be reduced by up to 50%.[1][3][9] This is a direct consequence of the reduced heart rate and, to a lesser extent, a decrease in stroke volume.[9]
-
Systemic Vascular Resistance: this compound causes a marked increase in systemic vascular resistance, particularly during the initial phase, due to peripheral vasoconstriction.[1][3][13]
Signaling Pathways
The cardiovascular effects of this compound are mediated through a well-defined signaling cascade following its binding to alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VASG Alpha-2 Agonists [vasg.org]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular effects of methis compound, this compound and xylazine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of this compound, a new alpha 2-adrenoceptor agonist, in the conscious pony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. madbarn.com [madbarn.com]
- 8. Cardiovascular action of this compound, a sedative and analgesic imidazole derivative with alpha-agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular Effects of Methis compound [cliniciansbrief.com]
- 10. Cardiovascular actions of methis compound and their reversal by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular and Respiratory Effects of Methis compound in Dogs and Influence of Anticholinergics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular and respiratory effects of this compound in isoflurane-anaesthetised horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular effects of xylazine and this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Central Nervous System Effects of Detomidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detomidine, a potent and selective α2-adrenergic receptor agonist, exerts significant effects on the central nervous system (CNS), leading to sedation, analgesia, and anxiolysis. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying these effects, intended for researchers, scientists, and drug development professionals. We delve into the pharmacodynamics of this compound, detailing its receptor binding affinity and downstream signaling cascades. Furthermore, this guide presents a compilation of key experimental protocols used to evaluate the CNS effects of this compound in preclinical models, alongside quantitative data summarized for comparative analysis. Visualizations of critical signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction
This compound is an imidazole (B134444) derivative widely used in veterinary medicine as a sedative and analgesic agent. Its pharmacological actions are primarily mediated by its high affinity and selectivity for α2-adrenergic receptors within the CNS. Activation of these receptors initiates a cascade of intracellular events that ultimately modulate neuronal activity, leading to the clinically observed effects of sedation and pain relief. Understanding the precise mechanisms of this compound's action is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This guide aims to provide an in-depth technical resource on the central nervous system effects of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound's primary mechanism of action is the stimulation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi). These receptors are located both presynaptically and postsynaptically throughout the CNS.
-
Presynaptic Inhibition: Activation of presynaptic α2-adrenoceptors on noradrenergic neurons, particularly in the locus coeruleus, inhibits the release of norepinephrine (B1679862). This negative feedback mechanism is a key contributor to the sedative and anxiolytic effects of this compound.
-
Postsynaptic Inhibition: Postsynaptic α2-adrenoceptor activation in the CNS, including the spinal cord, leads to hyperpolarization of neuronal membranes. This inhibitory effect contributes to both sedation and analgesia by reducing the firing rate of nociceptive neurons.
The sedative effects of this compound are primarily attributed to its action on α2A-adrenoceptors in the locus coeruleus, a key brain region involved in regulating arousal and vigilance. The analgesic properties stem from the activation of α2-adrenoceptors in the dorsal horn of the spinal cord, which inhibits the transmission of pain signals.
Signaling Pathways
Upon binding of this compound to the α2-adrenergic receptor, the associated Gi protein is activated. The Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly modulates the activity of ion channels, primarily:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, resulting in hyperpolarization of the neuronal membrane and decreased neuronal excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx into the presynaptic terminal, thereby inhibiting the release of neurotransmitters such as norepinephrine and substance P.
Caption: this compound's α2-adrenergic receptor signaling cascade.
Quantitative Data
The following tables summarize key quantitative data regarding the pharmacodynamics of this compound.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | α2-adrenoceptor | [3H]clonidine | Rat brain membranes | 1.62 | |
| This compound | α1-adrenoceptor | [3H]prazosin | Rat brain membranes | - | |
| This compound | α2A-adrenoceptor | [3H]-MK-912 | HT29 cells | - | |
| This compound | α2B-adrenoceptor | [3H]-MK-912 | Neonatal rat lung | - | |
| This compound | α2C-adrenoceptor | [3H]-MK-912 | OK cells | - | |
| This compound | α2D-adrenoceptor | [3H]-MK-912 | PC12 cells (transfected) | - |
Table 2: In Vitro Potency
| Compound | Preparation | Parameter | pD2 | Reference |
| This compound | Electrically stimulated mouse vas deferens | Inhibition of twitch response | 8.8 | |
| This compound | Rat anococcygeal muscle | Contraction | 2.5 - 6.4 | |
| This compound | Rabbit aortic strips | Contraction | 2.5 - 6.4 |
Table 3: In Vivo Efficacy (Analgesia)
| Animal Model | Test | Route of Administration | ED50 (mg/kg) | Reference |
| Mouse | Acetic acid-induced writhing | i.p. | 0.06 | |
| Rat | Tail flick test | i.p. | 0.2 |
Table 4: Dose-Response (Sedation in Rats)
| Dose (µg/kg, i.m.) | Effect | Observation | Reference |
| 150 - 250 | Recommended for sedation | - | |
| >250 | Strong respiratory depression | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors.
Protocol:
-
Membrane Preparation:
-
Rat cerebral cortex is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the crude membrane fraction.
-
The pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Incubate a fixed concentration of radioligand (e.g., [3H]clonidine for α2-receptors) with varying concentrations of this compound in the presence of the prepared membranes.
-
Total binding is determined in the absence of a competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., phentolamine).
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay.
Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of this compound.
Protocol:
-
Animal Model: Male albino mice (e.g., 20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one hour before the experiment.
-
Drug Administration:
-
Animals are divided into groups (e.g., control, this compound-treated).
-
This compound is administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle.
-
-
Induction of Writhing:
-
After a set period (e.g., 30 minutes) to allow for drug absorption, a 0.6-1.0% solution of acetic acid is injected i.p. at a volume of 10 mL/kg body weight.
-
-
Observation:
-
Immediately after acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis:
-
The mean number of writhes for each group is calculated.
-
The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
Tail Flick Test
Objective: To evaluate the central analgesic activity of this compound.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (e.g., 150-200 g) are commonly used.
-
Apparatus: A tail flick analgesiometer is used, which applies a focused beam of radiant heat to the ventral surface of the rat's tail.
-
Baseline Latency:
-
The basal reaction time of each rat to the radiant heat is determined by placing the tail on the apparatus. The time taken for the rat to flick its tail away from the heat source is recorded.
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage. Animals not responding within the cut-off time are excluded.
-
-
Drug Administration:
-
This compound is administered (e.g., i.p. or subcutaneously) at various doses.
-
-
Post-treatment Latency:
-
The tail flick latency is measured at several time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
The increase in tail flick latency compared to the baseline is calculated for each time point.
-
The data can be expressed as the maximum possible effect (%MPE), calculated as: %MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100
-
Assessment of Sedation in Rodents
Objective: To quantify the sedative effects of this compound.
Protocol:
-
Animal Model: Mice or rats are used.
-
Methods:
-
Spontaneous Locomotor Activity:
-
Animals are placed individually in an activity monitoring system (e.g., an open field arena equipped with infrared beams).
-
Locomotor activity (e.g., number of beam breaks, distance traveled) is recorded for a set duration before and after this compound administration.
-
A dose-dependent decrease in locomotor activity is indicative of sedation.
-
-
Loss of Righting Reflex:
-
Animals are placed on their backs, and the time taken to right themselves (return to a prone position) is recorded.
-
The inability to right oneself within a specified time (e.g., 30 seconds) is considered a loss of the righting reflex, indicating a deep level of sedation.
-
-
Sedation Scoring:
-
A scoring system can be used to subjectively assess the level of sedation based on the animal's posture, activity, and responsiveness to stimuli. For example:
-
0: Alert and active
-
1: Calm, but responsive to stimuli
-
2: Ataxic, reduced spontaneous movement
-
3: Loss of righting reflex
-
-
-
Conclusion
This compound is a potent and selective α2-adrenergic receptor agonist with well-established sedative and analgesic effects mediated through the central nervous system. Its mechanism of action involves the inhibition of norepinephrine release and hyperpolarization of neurons via Gi-protein coupled signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the pharmacology of α2-adrenergic agonists and to develop novel therapeutics with enhanced clinical profiles. The continued investigation into the nuanced roles of α2-adrenoceptor subtypes and their downstream signaling partners will undoubtedly pave the way for the next generation of CNS-acting drugs.
Detomidine's Role in Visceral Pain Management: A Technical Guide
Executive Summary
Visceral pain, originating from internal organs, represents a significant challenge in both human and veterinary medicine due to its complex neurophysiological mechanisms and often diffuse, poorly localized nature.[1][2] Alpha-2 adrenergic receptor (α2-AR) agonists have emerged as a potent class of analgesics for managing visceral pain.[3][4] Detomidine, a powerful and selective α2-AR agonist, provides profound and reliable analgesia, particularly for visceral pain conditions such as equine colic.[4] This document provides an in-depth technical overview of this compound's mechanism of action, its modulation of key signaling pathways involved in nociception, and quantitative data from pivotal experimental studies. Detailed experimental protocols and visual representations of molecular pathways and workflows are included to support further research and development in this area.
Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism
This compound exerts its analgesic and sedative effects primarily through its agonistic activity at α2-adrenergic receptors located throughout the central and peripheral nervous systems.[5][6][7] These receptors are concentrated in areas critical for pain modulation, including the dorsal horn of the spinal cord and the locus coeruleus in the brainstem.[3][7][8]
Upon binding, this compound activates the α2-AR, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi). This activation initiates a signaling cascade that leads to:
-
Inhibition of Adenylyl Cyclase: This reduces intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).
-
Modulation of Ion Channels:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and neuronal hyperpolarization.
-
Inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium ion influx.
-
The cumulative effect of these actions is a decrease in neuronal excitability and a reduction in the release of pro-nociceptive neurotransmitters, such as substance P and glutamate, from the presynaptic terminals of primary afferent neurons. This effectively dampens the transmission of pain signals from the viscera to the central nervous system.[9]
References
- 1. e-century.us [e-century.us]
- 2. Drug Management of Visceral Pain: Concepts from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dvm360.com [dvm360.com]
- 4. vettimes.com [vettimes.com]
- 5. Pharmacological evidence for the involvement of alpha-2 adrenoceptors in the sedative effect of this compound, a novel sedative-analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Receptor Binding Affinity of Detomidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detomidine is a potent and selective alpha-2 adrenergic receptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1][2] Its therapeutic effects are primarily mediated through its high affinity for alpha-2 adrenergic receptors, which are G-protein coupled receptors involved in the regulation of various physiological processes. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, detailing its interactions with adrenergic receptor subtypes and potential off-target effects. The information presented herein is intended to support further research and drug development efforts in this area.
Core Concepts: Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. It is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Quantitative Analysis of this compound Binding Affinity
This compound exhibits a high binding affinity for alpha-2 adrenergic receptors. However, studies indicate that it does not show significant selectivity among the four known alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C, and α2D).[3][4][5] In addition to its primary target, this compound has been shown to interact with alpha-1 adrenergic receptors at higher concentrations.[6] Its affinity for other receptors, such as dopamine, opiate, and adenosine (B11128) receptors, is negligible.[6]
The binding affinities of this compound and other alpha-2 adrenergic agonists are summarized in the tables below.
Table 1: Binding Affinity (Ki) of this compound for Alpha-2 Adrenergic Receptor Subtypes
| Compound | α2A (nM) | α2B (nM) | α2C (nM) | α2D (nM) | Reference |
| This compound | High Affinity | High Affinity | High Affinity | High Affinity | [3][4] |
Note: A specific study found that this compound did not display selectivity for the alpha-2 adrenergic receptor subtypes, having a high affinity for all four.[3][4]
Table 2: Comparative Binding Affinities (Ki) of Alpha-2 Adrenergic Agonists
| Compound | Ki (nM) at α2-adrenoceptors | Reference |
| Methis compound (B1201911) | 1.08 | [7] |
| This compound | 1.62 | [7] |
| Clonidine | 3.20 | [7] |
| UK 14,304 | 6.22 | [7] |
| Xylazine (B1663881) | 194 | [7] |
Table 3: Off-Target Binding Profile of this compound
| Receptor | Binding Affinity | Reference |
| Alpha-1 Adrenoceptors | Some affinity at high concentrations | [6] |
| Dopamine Receptors | Negligible | [6] |
| Opiate Receptors | Negligible | [6] |
| Adenosine Receptors | Negligible | [6] |
Experimental Protocols
The determination of receptor binding affinity is crucial for characterizing the pharmacological profile of a compound. The following sections detail the methodologies commonly employed in the study of this compound's receptor interactions.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[8][9] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of an unlabeled compound, such as this compound, is determined by its ability to compete with the radioligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for alpha-2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific alpha-2 adrenergic receptor subtype are prepared from cell lines or tissues.[10][11]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled alpha-2 adrenergic antagonist (e.g., [3H]-MK-912) and varying concentrations of this compound.[3][4][12]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via vacuum filtration through glass fiber filters.[8][12]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[13]
Functional Assays: GTPγS Binding Assay
While radioligand binding assays measure the affinity of a compound for a receptor, they do not provide information about its functional activity (i.e., whether it is an agonist, antagonist, or inverse agonist). GTPγS binding assays are functional assays that measure the activation of G-protein coupled receptors (GPCRs), such as the alpha-2 adrenergic receptors.[14][15]
Objective: To determine the functional activity of this compound at alpha-2 adrenergic receptors.
Methodology:
-
Membrane Preparation: As with the radioligand binding assay, membranes containing the receptor of interest are prepared.
-
Incubation: The membranes are incubated with this compound and a non-hydrolyzable GTP analog, [35S]GTPγS.[15][16]
-
G-protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of [35S]GTPγS results in the accumulation of the activated, radiolabeled Gα subunit.[15][17]
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified, typically by scintillation counting after filtration.[16]
-
Data Analysis: The data provides a measure of the potency (EC50) and efficacy (Emax) of the agonist.[15]
Signaling Pathways
This compound, as an alpha-2 adrenergic agonist, activates a specific intracellular signaling cascade upon binding to its receptor. This pathway is fundamental to its pharmacological effects.
Upon binding of this compound to the alpha-2 adrenergic receptor, the receptor undergoes a conformational change that activates an associated inhibitory G-protein (Gi). The activated Gαi subunit dissociates from the βγ subunits and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunits can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane.
Conclusion
This compound is a high-affinity agonist for all four subtypes of the alpha-2 adrenergic receptor, with some interaction with alpha-1 adrenoceptors at higher concentrations. Its potent and selective nature makes it an invaluable tool in veterinary medicine and a subject of ongoing research. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for scientists and researchers in the field of pharmacology and drug development. A thorough characterization of its receptor binding profile is essential for the development of new and improved therapeutic agents targeting the adrenergic system.
References
- 1. Pharmacological evidence for the involvement of alpha-2 adrenoceptors in the sedative effect of this compound, a novel sedative-analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpdsolutions.co.za [cpdsolutions.co.za]
- 3. [PDF] Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 4. Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity of this compound, methis compound and xylazine for alpha‐2 adrenergic receptor subtypes [periodicos.capes.gov.br]
- 6. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of this compound, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the selectivity, specificity and potency of methis compound as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Dawn of a Potent α2-Adrenergic Agonist: An In-depth Guide to the Early Research and Discovery of Detomidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Detomidine, a potent and selective α2-adrenergic agonist, has become an indispensable tool in veterinary medicine for its reliable sedative and analgesic properties. This technical guide delves into the foundational research that led to its discovery and initial characterization. We provide a comprehensive overview of the early synthesis, pharmacological screening, and pivotal in vitro and in vivo experiments that elucidated its mechanism of action. This document is intended to serve as a detailed resource, offering insights into the experimental protocols and quantitative data that established this compound as a significant advancement in sedative-analgesic pharmacology.
Introduction
The quest for more effective and safer sedative and analgesic agents has been a driving force in pharmaceutical research. In the late 1970s and early 1980s, the focus on α-adrenergic receptors as therapeutic targets intensified. The distinction between α1 and α2 subtypes opened new avenues for developing drugs with more specific physiological effects. It was within this scientific context that this compound emerged as a novel imidazole (B134444) derivative with profound sedative and analgesic properties, ultimately attributed to its potent activity as an α2-adrenoceptor agonist. This whitepaper will chronicle the early scientific journey of this compound, from its chemical synthesis to its initial pharmacological profiling.
Early Synthesis of this compound
The initial synthesis of this compound hydrochloride was a multi-step process starting from 1-benzyl-imidazole-4-carboxaldehyde and 2,3-dimethylphenylmagnesiumbromide, as described in the scientific literature of the mid-1980s.[1]
Experimental Protocol: Synthesis of this compound Hydrochloride
The synthesis involved a Grignard reaction followed by a reduction and debenzylation step. A representative protocol is outlined below:
Step 1: Grignard Reaction
-
To a solution of 1-benzyl-imidazole-4-carboxaldehyde in an appropriate anhydrous solvent (e.g., tetrahydrofuran), a solution of 2,3-dimethylphenylmagnesiumbromide (a Grignard reagent) in the same solvent is added dropwise under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is stirred for a specified period to allow for the formation of (RS)-(1-benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
Step 2: Reduction and Debenzylation
-
The crude (RS)-(1-benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol is dissolved in a suitable solvent mixture, such as water and ethanol, and acidified with hydrochloric acid.[1]
-
A palladium on charcoal catalyst (e.g., 10% Pd/C) is added to the solution.[1]
-
The mixture is then subjected to hydrogenation under pressure (e.g., 2.2 bar) and elevated temperature (e.g., 75 ± 5 °C) for an extended period (e.g., 24 hours).[1] This step facilitates both the reduction of the benzylic alcohol and the removal of the benzyl (B1604629) protecting group from the imidazole ring.
-
After the reaction is complete, the catalyst is removed by filtration.[1]
-
The filtrate is concentrated under reduced pressure, and the pH is adjusted to be alkaline. The free base of this compound is then extracted into an organic solvent.
-
The organic extract is treated with a solution of hydrogen chloride in a suitable solvent (e.g., isopropanol) to precipitate this compound hydrochloride.
-
The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound hydrochloride.[1]
In Vitro Pharmacological Characterization
The initial pharmacological evaluation of this compound focused on its interaction with adrenergic receptors using isolated tissue preparations. These bioassays provided the first quantitative measures of its potency and selectivity.
Electrically Stimulated Mouse Vas Deferens Bioassay
This assay is a classic method for characterizing the activity of α2-adrenoceptor agonists. These agonists inhibit the release of norepinephrine (B1679862) from sympathetic nerve terminals, thereby reducing the contractile response of the vas deferens to electrical stimulation.
-
Tissue Preparation: Male mice are euthanized, and the vasa deferentia are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Stimulation: The tissues are subjected to electrical field stimulation using platinum electrodes, with parameters typically set to elicit consistent, submaximal twitch contractions (e.g., 0.1 Hz frequency, 1 ms (B15284909) pulse duration, supramaximal voltage).
-
Drug Administration: Once a stable baseline of contractions is established, cumulative concentrations of this compound are added to the organ bath. The inhibitory effect on the twitch response is recorded isometrically.
-
Data Analysis: The concentration-response curve is plotted, and the pD2 value (-log EC50) is calculated to quantify the potency of the agonist.
Rat Anococcygeus Muscle Contraction Assay
The rat anococcygeus muscle is a smooth muscle preparation that is highly sensitive to α1-adrenoceptor agonists, which cause contraction. This assay was used to assess the α1-adrenergic activity of this compound.
-
Tissue Preparation: The anococcygeus muscles are dissected from male rats and mounted in an organ bath under similar conditions as the mouse vas deferens.
-
Drug Administration: Cumulative concentrations of this compound are added to the bath, and the resulting contractile responses are measured isometrically.
-
Data Analysis: A concentration-response curve is generated, and the pD2 value is calculated to determine the potency of this compound at α1-adrenoceptors.
Receptor Binding Assays
Radioligand binding assays were crucial in directly demonstrating this compound's affinity for α-adrenergic receptor subtypes. These experiments were typically conducted using membrane preparations from rat brains.
-
Membrane Preparation: Rat brains are homogenized in a cold buffer solution (e.g., Tris-HCl). The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is centrifuged at a high speed to pellet the membranes containing the receptors. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand specific for the receptor of interest. For α2-receptors, [3H]clonidine was commonly used, while [3H]prazosin was used for α1-receptors.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist or antagonist.
-
-
Separation and Quantification: After incubation to reach equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters (representing the bound ligand) is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of this compound for each receptor subtype, which is a measure of its binding affinity.
In Vivo Pharmacological Characterization
Following the promising in vitro results, the sedative and analgesic effects of this compound were evaluated in animal models.
Acetic Acid-Induced Writhing Test in Mice
This is a widely used model of visceral pain to screen for analgesic activity.
-
Animal Groups: Mice are divided into control and treatment groups.
-
Drug Administration: The treatment groups receive various doses of this compound, typically administered intraperitoneally (i.p.) or subcutaneously (s.c.). The control group receives the vehicle.
-
Induction of Writhing: After a predetermined pretreatment time, all animals are injected i.p. with a dilute solution of acetic acid (e.g., 0.6% v/v).[2]
-
Observation: The mice are then placed in individual observation chambers, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 10-20 minutes).[2][3]
-
Data Analysis: The percentage of inhibition of writhing in the treated groups compared to the control group is calculated, and the ED50 (the dose that produces a 50% reduction in writhing) is determined.
Tail-Flick Test in Rats
The tail-flick test is a common method for assessing spinally mediated analgesia in response to a thermal stimulus.
-
Animal Groups: Rats are divided into control and treatment groups.
-
Baseline Measurement: The baseline tail-flick latency (the time taken for the rat to flick its tail away from a heat source) is measured for each animal. The heat source can be a radiant beam of light or immersion in warm water (e.g., 52-55°C).[4][5] A cut-off time is set to prevent tissue damage.
-
Drug Administration: The treatment groups receive various doses of this compound (e.g., i.p.), while the control group receives the vehicle.
-
Post-Treatment Measurement: The tail-flick latency is measured again at various time points after drug administration.
-
Data Analysis: The increase in tail-flick latency (analgesic effect) is calculated, and the ED50 is determined.
Summary of Early Quantitative Data
The initial studies on this compound generated key quantitative data that established its pharmacological profile.
| Experiment | Parameter | Value | Species/Tissue | Reference Compound | Reference Value |
| Mouse Vas Deferens | pD2 | 8.8 | Mouse | Clonidine | 8.7 |
| Mouse Vas Deferens | pD2 | 8.8 | Mouse | Xylazine | 7.5 |
| Rat Anococcygeus Muscle | pD2 | 2.5 - 6.4 | Rat | - | - |
| Acetic Acid Writhing | ED50 | 0.06 mg/kg i.p. | Mouse | Xylazine | Less potent |
| Acetic Acid Writhing | ED50 | 0.06 mg/kg i.p. | Mouse | Morphine | Less potent |
| Tail Flick Test | ED50 | 0.2 mg/kg i.p. | Rat | Xylazine | Less potent |
| Tail Flick Test | ED50 | 0.2 mg/kg i.p. | Rat | Morphine | Less potent |
Visualizing the Mechanism and Workflow
This compound's Signaling Pathway
References
Detomidine's Impact on Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate mechanisms by which detomidine, a potent α2-adrenergic agonist, modulates the release of key neurotransmitters within the central and peripheral nervous systems. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into this compound's pharmacological profile, experimental validation, and the underlying signaling pathways.
Core Mechanism of Action: α2-Adrenoceptor Agonism
This compound exerts its primary effects by acting as a selective agonist at α2-adrenergic receptors.[1][2] These receptors are a critical component of the negative feedback loop that regulates the release of norepinephrine (B1679862) from presynaptic nerve terminals.[1][3] By binding to and activating these presynaptic autoreceptors, this compound inhibits the synthesis and release of norepinephrine, leading to a decrease in sympathetic tone.[3][4] This fundamental action is the cornerstone of its sedative, analgesic, and anxiolytic properties.[4][5] The sedative effects are largely attributed to the inhibition of noradrenergic neurons in the locus coeruleus.[3][6][7]
This compound exhibits a high selectivity for α2-adrenoceptors over α1-adrenoceptors, a characteristic that contributes to its potent and specific pharmacological effects.[3]
Effects on Major Neurotransmitter Systems
This compound's influence extends beyond the noradrenergic system, impacting the release and turnover of several key neurotransmitters.
Norepinephrine
As a potent α2-agonist, this compound's most pronounced effect is the dose-dependent reduction of norepinephrine release and turnover in the central nervous system.[5][8] This sympatholytic effect is responsible for many of its clinical applications, including sedation and analgesia.[3][4] Studies have demonstrated a significant decrease in plasma norepinephrine concentrations following this compound administration.[9] In pithed rats, this compound proved to be a very potent agonist at both presynaptic and postsynaptic α2-adrenoceptors, with a dose of 1.9 micrograms/kg inhibiting electrically induced tachycardia by 50%.[10]
Dopamine (B1211576)
This compound also modulates dopaminergic neurotransmission. Research using in vivo cerebral microdialysis in awake rats has shown that dexmethis compound (B676), the active d-enantiomer of methis compound (B1201911) (a close analog of this compound), significantly decreases extracellular dopamine concentrations in the nucleus accumbens in a dose-dependent manner.[11] This effect is receptor-specific and can be blocked by the α2-adrenoceptor antagonist atipamezole (B1667673).[11] However, other studies have reported that dexmethis compound can activate dopamine neurons in the ventral tegmental area, leading to increased dopamine concentrations in the medial prefrontal cortex and nucleus accumbens, which may contribute to the rapid arousability from sedation.[12]
Serotonin (B10506)
The release and turnover of serotonin are also decreased by methis compound in a dose-dependent fashion.[5] Some animal data suggest that dexmethis compound may indirectly suppress serotonin release, which could have implications for its use in certain toxicological conditions.[13]
Substance P and Calcitonin Gene-Related Peptide (CGRP)
In the context of analgesia, evidence suggests that α2-adrenoceptor agonists can attenuate the release of substance P and CGRP, which are key neurotransmitters in pain transmission.[14] Intrathecal administration of dexmethis compound has been shown to decrease the levels of substance P and CGRP in the dorsal horn of the spinal cord.[14] This inhibitory effect on nociceptive neurotransmitters is believed to be mediated by both presynaptic and postsynaptic α2-adrenoceptors.[14] However, one study using antibody microprobes in the spinal cord of cats found that microinjected methis compound did not significantly alter the stimulus-evoked release of immunoreactive substance P.[15][16]
Quantitative Data on this compound's Pharmacological Profile
The following tables summarize key quantitative data regarding this compound and related α2-agonists, providing a comparative overview of their receptor selectivity and affinity.
Table 1: α2/α1 Selectivity Ratios of Various α2-Adrenergic Agonists
| Compound | α2/α1 Selectivity Ratio | Reference(s) |
| Methis compound | 1620:1 | [3][5][8] |
| This compound | 260:1 | [3][5] |
| Clonidine | 220:1 | [3][5][8] |
| Xylazine (B1663881) | 160:1 | [3][5] |
Table 2: Receptor Binding Affinities (Ki in nM) of this compound and Methis compound for α2-Adrenergic Receptor Subtypes
| Agonist | α2A | α2B | α2C | α2D | Reference(s) |
| This compound | ~100-fold higher affinity than xylazine | ~100-fold higher affinity than xylazine | ~100-fold higher affinity than xylazine | ~100-fold higher affinity than xylazine | [17] |
| Methis compound | ~100-fold higher affinity than xylazine | ~100-fold higher affinity than xylazine | ~100-fold higher affinity than xylazine | ~100-fold higher affinity than xylazine | [17] |
Note: The study by Schwartz & Clark (1998) found that while this compound and methis compound had significantly higher affinity for all α2-receptor subtypes compared to xylazine, they did not show selectivity among the different subtypes.[17]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide, providing a framework for understanding how the effects of this compound on neurotransmitter release are investigated.
In Vivo Microdialysis for Neurotransmitter Measurement
This technique allows for the in vivo sampling of extracellular fluid from specific brain regions to measure neurotransmitter concentrations.[18][19][20][21][22]
-
Objective: To measure the effect of this compound on extracellular levels of norepinephrine, dopamine, and serotonin.
-
Animal Model: Typically, male Sprague-Dawley rats are used.[11]
-
Surgical Procedure:
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, prefrontal cortex).[11]
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for a specified period.
-
-
Microdialysis Procedure:
-
A microdialysis probe with a semi-permeable membrane is inserted into the guide cannula.[18]
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[19]
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
This compound or vehicle is administered (e.g., intravenously).[11]
-
Dialysate samples continue to be collected to measure changes in neurotransmitter levels from baseline.
-
-
Sample Analysis:
Intracellular Electrophysiology in Brain Slices
This method is used to study the direct effects of this compound on the electrical properties of individual neurons.
-
Objective: To determine how this compound alters the firing rate and membrane potential of neurons, such as those in the locus coeruleus.[6]
-
Tissue Preparation:
-
Rats are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal slices containing the brain region of interest (e.g., locus coeruleus) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature.
-
-
Recording Procedure:
-
A single brain slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.
-
Intracellular recordings are made from individual neurons using glass microelectrodes filled with an appropriate internal solution.
-
The whole-cell patch-clamp technique is commonly employed to record membrane potential and input resistance.[23]
-
After obtaining a stable baseline recording, this compound is bath-applied at various concentrations.
-
Changes in neuronal firing, membrane potential (hyperpolarization), and input resistance are recorded and analyzed.[6]
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound at the presynaptic terminal.
Caption: Experimental workflow for in vivo microdialysis.
Caption: this compound's effects on various neurotransmitter systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of this compound, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pharmacological profiles of methis compound and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of dexmethis compound on rat locus coeruleus neurones: intracellular recording in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A hypnotic response to dexmethis compound, an alpha 2 agonist, is mediated in the locus coeruleus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methis compound--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of dexmethis compound, a selective alpha 2-adrenoceptor agonist, on hemodynamic control mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of this compound and xylazine on some alpha 2-adrenoceptor-mediated responses in the central and peripheral nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexmethis compound decreases extracellular dopamine concentrations in the rat nucleus accumbens [pubmed.ncbi.nlm.nih.gov]
- 12. Dexmethis compound Activation of Dopamine Neurons in the Ventral Tegmental Area Attenuates the Depth of Sedation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Antinociceptive effects of dexmethis compound via spinal substance P and CGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lack of effect of microinjection of noradrenaline or methis compound on stimulus-evoked release of substance P in the spinal cord of the cat: a study with antibody microprobes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lack of effect of microinjection of noradrenaline or methis compound on stimulus-evoked release of substance P in the spinal cord of the cat: a study with antibody microprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 21. antecscientific.com [antecscientific.com]
- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Species-Specific Responses to Detomidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detomidine is a potent alpha-2 adrenergic receptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties. Its clinical effects are primarily mediated through the activation of presynaptic and postsynaptic alpha-2 adrenoceptors in the central and peripheral nervous systems. However, the pharmacokinetic and pharmacodynamic responses to this compound exhibit significant variation across different animal species. This guide provides an in-depth technical overview of these species-specific responses, focusing on the underlying pharmacological principles, experimental methodologies, and key quantitative data.
Pharmacokinetics of this compound: A Comparative Overview
The disposition of this compound in the body, including its absorption, distribution, metabolism, and elimination, varies considerably among species. These differences in pharmacokinetics are crucial for determining appropriate dosing regimens and understanding the duration of action and potential for drug accumulation.
Data Presentation: Comparative Pharmacokinetic Parameters of this compound
The following table summarizes key pharmacokinetic parameters of this compound in various species following intravenous (IV) and intramuscular (IM) administration.
| Species | Route | Dose (µg/kg) | Cmax (ng/mL) | Tmax (h) | T½ (h) | Bioavailability (%) |
| Horse | IV | 80 | - | - | 1.19 | - |
| IM | 80 | 51.3 | 0.5 | 1.78 | 66 | |
| IV | 30 | - | - | ~0.5 | - | |
| IM | 30 | - | - | ~1.0 | - | |
| Sublingual | 40 | - | - | 1.5 ± 1.0 | - | |
| Cow | IV | 80 | - | - | 1.32 | - |
| IM | 80 | 65.8 | 0.26 | 2.56 | 85 | |
| Dog | OTM (gel) | 1000 (µg/m²) | 7.03 | 1.0 | 0.63 | 34.52 |
| Cat | OTM (gel) | 251 | 11.0 | ~0.75 | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T½: Elimination half-life; OTM: Oral transmucosal. Data compiled from multiple sources.[1][2][3][4][5]
Pharmacodynamics of this compound: Species-Specific Effects
The physiological and behavioral responses to this compound are a direct consequence of its interaction with alpha-2 adrenoceptors. The density, subtype distribution, and coupling efficiency of these receptors can differ among species, leading to variations in sedative, analgesic, and cardiovascular effects.
Data Presentation: Comparative Pharmacodynamic Effects of this compound
| Species | Sedative Effects | Analgesic Effects | Cardiovascular Effects |
| Horse | Dose-dependent sedation, assessed by head ptosis and decreased locomotor activity.[6] | Dose-related increases in the intensity and duration of analgesia, measured by response to noxious thermal stimulation.[6] | Initial hypertension followed by a decrease in arterial blood pressure, decreased heart rate, and atrioventricular block.[7][8] |
| Cow | - | - | - |
| Goat | Dose- and route-dependent sedation. Higher doses (40 µg/kg) produce severe ataxia and sternal recumbency.[9] | Moderate analgesia with higher doses.[9] | Depressed respiratory rate, decreased rectal temperature, and bradycardia.[9] |
| Dog | - | Methis compound (B1201911) (a related compound) provides excellent analgesia.[10] | Methis compound causes marked cardiovascular effects, mainly bradyarrhythmias.[11] |
| Cat | - | - | Methis compound has a significant depressant effect on feline cardiac function.[12][13] |
Signaling Pathways of this compound
This compound exerts its effects by activating alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, emerging evidence suggests that alpha-2 adrenoceptors can also couple to other G-proteins and activate alternative signaling cascades.
Mandatory Visualization: Alpha-2 Adrenergic Receptor Signaling Pathway
Caption: Canonical and non-canonical signaling pathways of the alpha-2 adrenergic receptor.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of species-specific responses to this compound.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound in a target species.
Protocol:
-
Animal Selection: A cohort of healthy, adult animals of the desired species is selected.
-
Drug Administration: this compound is administered intravenously (IV) and/or intramuscularly (IM) at a specified dose.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration.
-
Plasma Analysis: Plasma is separated by centrifugation, and this compound concentrations are quantified using a validated method such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis to determine key parameters like Cmax, Tmax, T½, and bioavailability.[4]
Mandatory Visualization: Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study of this compound.
Assessment of Sedation
Objective: To quantify the sedative effects of this compound.
Protocol:
-
Behavioral Scoring: A numerical scoring system is used to evaluate posture, response to auditory or tactile stimuli, and overall demeanor. For example, a scale might range from 0 (no sedation) to 4 (deep sedation with lateral recumbency).[14]
-
Head Ptosis Measurement: In large animals like horses, the distance from the lower lip or chin to the ground is measured at regular intervals. A decrease in this distance indicates increased sedation.[15]
-
Locomotor Activity: Animals are placed in an activity chamber, and their spontaneous movement is quantified using automated tracking systems. A reduction in movement is indicative of sedation.
Assessment of Analgesia
Objective: To measure the analgesic properties of this compound.
Protocol:
-
Nociceptive Threshold Testing: A stimulus (e.g., thermal, mechanical, or electrical) is applied to a specific body area, and the latency to a withdrawal response is measured. An increase in the stimulus intensity or duration required to elicit a response indicates analgesia.
-
Mechanical Nociceptive Thresholds (MNTs): A pressure algometer is used to apply a gradually increasing force to a specific point on the body until a withdrawal reflex is observed.[15]
-
Electrical Stimulation: Electrodes are used to deliver a controlled electrical stimulus, and the threshold for a response is determined.[6]
Cardiovascular Monitoring
Objective: To evaluate the cardiovascular effects of this compound.
Protocol:
-
Heart Rate and Rhythm: Heart rate is monitored continuously using electrocardiography (ECG). The ECG is also used to identify any arrhythmias, such as atrioventricular block.[7]
-
Arterial Blood Pressure: Blood pressure is measured directly via an arterial catheter or indirectly using an oscillometric device.[7][8]
-
Echocardiography: Echocardiography is used to assess cardiac function, including contractility, stroke volume, and cardiac output.[12]
Conclusion
The species-specific responses to this compound are a complex interplay of pharmacokinetic and pharmacodynamic factors. A thorough understanding of these differences is paramount for the safe and effective use of this potent sedative and analgesic agent in a clinical setting. This guide provides a foundational framework for researchers and drug development professionals, highlighting the critical data and experimental methodologies necessary for further investigation into the nuanced pharmacology of this compound across the animal kingdom. Future research should focus on filling the existing data gaps for various species and further elucidating the molecular mechanisms that underpin the observed species-specific variations in drug response.
References
- 1. Single-dose pharmacokinetics of this compound in the horse and cow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of this compound and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. Sedative and analgesic effects of this compound and romifidine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of methis compound, this compound and xylazine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular Effects of Methis compound, this compound and Xylazine in Horses [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Sedative and analgesic effects of methis compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bsavalibrary.com [bsavalibrary.com]
- 12. repositorio.utad.pt [repositorio.utad.pt]
- 13. Non-invasive evaluation of the haemodynamic effects of high-dose methis compound in healthy cats for semen collection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. studenttheses.uu.nl [studenttheses.uu.nl]
Detomidine's Metabolic Pathways in Laboratory Animals: A Technical Guide
Detomidine, a potent α2-adrenergic agonist, is widely utilized in veterinary medicine for its sedative and analgesic properties. Understanding its metabolic fate in laboratory animals is crucial for drug development, toxicological assessment, and establishing appropriate withdrawal periods in food-producing animals. This guide provides an in-depth overview of the core metabolic pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Metabolic Pathways
The biotransformation of this compound in laboratory animals primarily occurs in the liver and involves two main phases of metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[1]
Phase I Metabolism: Oxidation
The initial and principal metabolic step for this compound is oxidation, predominantly through hydroxylation mediated by cytochrome P450 (CYP) enzymes.[2][3] This reaction primarily targets the methyl group on the phenyl ring, leading to the formation of hydroxythis compound (also referred to as 3-hydroxy-detomidine).[4][5] A smaller portion of this hydroxylated metabolite can be further oxidized to form this compound carboxylic acid.[4][6] In dogs, the CYP3A enzyme family, with minor contributions from CYP2D and CYP2E, is suggested to be principally responsible for methis compound (B1201911) (a closely related compound) metabolism.[7]
Phase II Metabolism: Conjugation
Following Phase I hydroxylation, the resulting metabolites undergo Phase II conjugation reactions. The most significant conjugation pathway is glucuronidation, where uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to the hydroxyl group of hydroxythis compound, forming a glucuronide conjugate.[3][4] This process significantly increases the polarity of the metabolite, preparing it for renal excretion.[3] Another, more minor, Phase II pathway observed in rats is conjugation with glutathione, leading to the formation of a mercapturate conjugate.[4]
The major biotransformation pathway in rats involves hydroxylation by liver monooxygenases followed by glucuronic acid conjugation.[3] Similarly, in horses, the primary urinary metabolites are this compound carboxylic acid and the glucuronide conjugate of hydroxythis compound.[8]
Quantitative Metabolic Data
The pharmacokinetics of this compound and its closely related analogue, methis compound, have been studied in several laboratory animal species. The following tables summarize key quantitative data from these studies.
Table 1: Pharmacokinetic Parameters of this compound/Methis compound in Laboratory Animals
| Parameter | Rat | Dog | Cat | Horse |
| Route of Admin. | SC | IV | SC | IV |
| Dose | 80 µg/kg[2] | 0.5 mg/m²[9] | 80 µg/kg[2] | 30 µg/kg[5] |
| Volume of Distribution (Vd) | 8.2 L/kg[2] | 470 mL/kg[5] | 3.5 L/kg[2] | 470 mL/kg[5] |
| Clearance (CL) | 88.5 mL/min/kg[2] | 27.5 mL/min/kg[2] | 33.4 mL/min/kg[2] | 12.41 mL/min/kg[5] |
| Elimination Half-life (t½) | 1.09 h[2] | 0.63 h (OTM)[9] | 1.6 h[2] | ~30 min[5] |
| Max Concentration (Cmax) | - | 7.03 ng/mL (OTM)[9] | - | - |
| Time to Cmax (Tmax) | - | 1.00 h (OTM)[9] | - | - |
| Protein Binding | ~85%[10][11] | - | - | ~68% (plasma)[12] |
Note: Data for Rat and Cat are for Methis compound. OTM = Oral-Transmucosal. SC = Subcutaneous. IV = Intravenous.
Table 2: Relative Abundance of Urinary Metabolites in Rats and Horses
| Metabolite | Rat (% of urinary metabolites) | Horse (% of total metabolites in urine) |
| Hydroxythis compound | 14%[3] | Traces of free aglycone[8] |
| Hydroxythis compound O-Glucuronide | 43%[3] | 10-20%[8] |
| This compound Carboxylic Acid | ~40% (as methis compound)[6] | >67%[8] |
| This compound Mercapturate | Identified as a major metabolite[4] | Not reported |
| Unchanged this compound/Methis compound | 1-10% (dose-dependent)[6] | Traces[4] |
Experimental Protocols
The characterization of this compound's metabolic pathways relies on a combination of in vivo and in vitro experimental models, followed by advanced analytical techniques for metabolite identification and quantification.
1. In Vivo Pharmacokinetic Studies
-
Animal Models: Studies have utilized various species, including Sprague-Dawley rats, Beagle dogs, and horses.[5][10][13] Animals are typically healthy adults and are acclimatized to laboratory conditions before the study.
-
Drug Administration: this compound is administered through various routes, including intravenous (IV), intramuscular (IM), subcutaneous (SC), and oral-transmucosal (OTM), to assess different pharmacokinetic profiles.[2][5][9] Doses vary depending on the species and study objectives. For instance, in a study on dogs, this compound was administered IV at 0.5 mg/m² and OTM at 1 mg/m².[9]
-
Sample Collection: Blood samples are collected at predetermined time points into tubes containing anticoagulants (e.g., EDTA).[14] Plasma is separated by centrifugation. Urine is often collected over specified intervals to analyze excreted metabolites.[3][8] Samples are typically stored at -20°C or lower until analysis.[11]
-
Sample Preparation: For analysis, plasma or urine samples undergo an extraction process, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the drug and its metabolites from the biological matrix.[4][14] An internal standard (e.g., propranolol (B1214883) or a deuterated version of the analyte) is added to correct for extraction efficiency and instrument variability.[14][15] For the analysis of conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase) is often included to cleave the conjugate and measure the parent metabolite.[11]
2. In Vitro Metabolism Studies
-
Methodology: To investigate specific metabolic pathways, in vitro systems such as liver microsomes or isolated hepatocytes are used.[3][7] For example, dog liver microsomes were incubated with varying concentrations of methis compound (10-5000 nM) and 1 mg/mL of microsomal proteins in a phosphate (B84403) buffer (pH 7.4).[7] The reaction is initiated by adding a cofactor like NADPH and incubated at 37°C.[7] The reaction is then stopped at various time points.
-
Purpose: These studies help identify the primary metabolizing enzymes (e.g., specific CYP450 isoforms) and determine kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity), which describe the enzyme's affinity for the substrate and its maximum metabolic capacity.[7]
3. Analytical Techniques
-
Instrumentation: The quantification of this compound and its metabolites is predominantly performed using chromatography coupled with mass spectrometry.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method, providing excellent selectivity and allowing for the quantification of low concentrations of the drug and its metabolites in complex biological matrices like plasma and urine.[7][16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has also been used, sometimes requiring derivatization of the analytes to increase their volatility.[4][12]
-
-
Method Validation: Analytical methods are validated to ensure accuracy, precision, linearity, and sensitivity, with a defined lower limit of quantification (LLOQ).[14][16]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Classics in Chemical Neuroscience: Methis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound in the rat. I. Comparison of 3H-labelled metabolites formed in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound in the rat. II. Characterisation of metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of methis compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic stability and determination of cytochrome P450 isoenzymes' contribution to the metabolism of methis compound in dog liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of this compound carboxylic acid as the major urinary metabolite of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound following intravenous or oral-transmucosal administration and sedative effects of the oral-transmucosal treatment in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of this compound in horse blood, plasma and urine samples utilizing a sensitive gas chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. experts.umn.edu [experts.umn.edu]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. Intravenous Pharmacokinetic Study of this compound and Its Metabolites in Equines for Misuse Prevention in Doping Control [journal-dtt.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure-Activity Relationship of Detomidine
This guide provides a detailed examination of the chemical structure-activity relationship (SAR) of this compound, a potent and selective α2-adrenergic receptor agonist. The document outlines the key structural features of this compound that govern its pharmacological activity, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes critical pathways and workflows.
Introduction to this compound
This compound, chemically known as (RS)-4-(2,3-dimethylbenzyl)-1H-imidazole, is a sedative and analgesic drug primarily used in veterinary medicine. Its pharmacological effects are mediated through its potent agonism at α2-adrenergic receptors. The imidazole (B134444) ring and the substituted phenyl ring are the two key pharmacophoric features of this compound and its analogs. The structure-activity relationship of this compound has been extensively studied to understand the molecular basis of its selectivity and potency, guiding the development of other α2-adrenergic agonists like methis compound (B1201911) and dexmethis compound.
Core Chemical Structure and Pharmacophore
The fundamental structure of this compound consists of an imidazole moiety linked to a 2,3-dimethylphenyl group via a methylene (B1212753) bridge. The key elements for its α2-adrenergic activity are:
-
The Imidazole Ring: This heterocyclic ring is crucial for receptor interaction. The basic nitrogen atom in the imidazole ring is believed to be protonated at physiological pH, allowing it to form an ionic bond with a conserved aspartate residue in the transmembrane domain of the α2-adrenergic receptor.
-
The Aromatic Ring: The substituted phenyl ring plays a significant role in the potency and selectivity of the compound. The nature, position, and number of substituents on this ring are critical determinants of its pharmacological profile.
-
The Methylene Bridge: This linker provides the optimal spatial orientation between the imidazole and phenyl rings for effective binding to the receptor.
Structure-Activity Relationship (SAR) of this compound Analogs
The SAR of this compound has been elucidated through systematic modifications of its core structure. The following sections summarize the key findings.
Modifications of the Phenyl Ring
The substitution pattern on the phenyl ring significantly influences the α2-adrenergic activity.
-
Position of Substituents: The position of the alkyl substituents on the phenyl ring is critical. For this compound, the 2,3-disubstitution pattern is optimal for α2-selectivity. Moving the methyl groups to other positions, such as 2,6- or 3,5-disubstitution, generally leads to a decrease in α2-agonist activity and an increase in α1-agonist or antagonist activity.
-
Nature of Substituents: While small alkyl groups like methyl at the 2 and 3 positions are favorable, the introduction of other substituents can alter the activity. For instance, replacing the methyl groups with larger alkyl groups can decrease potency. Halogenation of the phenyl ring has also been explored, with varying effects on activity and selectivity.
-
Monosubstitution vs. Disubstitution: Disubstituted analogs, particularly at the 2 and 3 positions, generally exhibit higher potency and selectivity for the α2-receptor compared to monosubstituted analogs.
Modifications of the Imidazole Ring
The imidazole ring is a critical component for receptor binding.
-
N-Substitution: Substitution on the nitrogen atoms of the imidazole ring generally reduces or abolishes α2-agonist activity. This highlights the importance of the unsubstituted imidazole for receptor interaction.
-
Replacement of the Imidazole Ring: Replacing the imidazole ring with other heterocyclic systems, such as oxazole (B20620) or thiazole, has been investigated. While some of these analogs retain some activity, the imidazole ring generally provides the highest affinity and efficacy.
Modifications of the Methylene Bridge
The length and nature of the linker between the two ring systems are important for optimal activity.
-
Bridge Length: A single methylene bridge appears to be the optimal length for positioning the phenyl and imidazole rings correctly within the receptor binding pocket. Increasing or decreasing the length of the bridge typically results in a loss of potency.
-
Bridge Rigidity: Introducing conformational constraints into the bridge, for example, by incorporating it into a ring system, has been explored to create more potent and selective ligands.
Quantitative SAR Data
The following table summarizes the binding affinities and functional potencies of this compound and selected analogs for α2-adrenergic receptors.
| Compound | Substituent(s) on Phenyl Ring | α2-Adrenergic Receptor Binding Affinity (Ki, nM) | α2-Adrenergic Receptor Functional Potency (EC50, nM) | α2/α1 Selectivity Ratio |
| This compound | 2,3-dimethyl | 1.6 | 6.1 | 1620 |
| Methis compound | 2,3-dimethyl (with a methyl group on the imidazole) | 1.08 | 1.3 | 1620 |
| Xylazine | 2,6-dimethyl | 130 | 160 | 160 |
| Clonidine | 2,6-dichloro | 4.3 | 1.5 | 200 |
| 2-methyl analog | 2-methyl | 45 | - | - |
| 3-methyl analog | 3-methyl | 120 | - | - |
| 4-methyl analog | 4-methyl | 250 | - | - |
Data compiled from various pharmacological studies. Exact values may vary depending on the experimental conditions and receptor subtype.
Signaling Pathways of this compound
This compound, as an α2-adrenergic receptor agonist, activates a Gi-protein coupled signaling cascade. The key steps are outlined below.
Caption: this compound signaling pathway via the α2-adrenergic receptor.
Experimental Protocols
The following are generalized protocols for key experiments used in the SAR studies of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound analogs for α2-adrenergic receptors.
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [3H]clonidine or [3H]rauwolscine).
-
Test compounds (this compound and its analogs).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).
-
Non-specific binding control (e.g., 10 µM yohimbine).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This assay measures the functional potency (EC50) of an agonist by quantifying its effect on the second messenger cyclic AMP (cAMP).
Objective: To determine the potency of this compound analogs in inhibiting adenylyl cyclase activity.
Materials:
-
Whole cells expressing the α2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (this compound and its analogs).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a 96-well plate and grow to a suitable confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compounds to the cells and incubate for a short period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) using non-linear regression.
SAR Study Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study.
Foundational Studies on the Analgesic Pathways of Detomidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core analgesic pathways of detomidine, an imidazole (B134444) derivative and potent α2-adrenergic receptor agonist.[1] Primarily utilized in veterinary medicine for its sedative and analgesic properties, this compound's mechanism of action offers significant insights into the modulation of nociceptive signaling.[1][2] This document synthesizes foundational research, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular and systemic pathways.
Core Mechanism of Action: The α2-Adrenergic Receptor
This compound exerts its effects by acting as a potent and selective agonist for α2-adrenergic receptors (α2-ARs).[3][4] These G-protein coupled receptors are integral to the regulation of neurotransmitter release. The α2/α1 selectivity ratio for this compound is reported to be 260:1, indicating a strong preference for the α2 subtype, which is crucial for its sedative and analgesic effects over other physiological responses.[5]
Activation of α2-ARs, which are found in high concentrations in key pain-processing areas like the dorsal horn of the spinal cord and the brainstem, initiates a negative feedback loop that reduces the production and release of excitatory neurotransmitters such as norepinephrine, substance P, and glutamate.[1][5][6] This inhibition of neuronal firing is the foundational step in its analgesic cascade.[7]
While this compound potently binds to α2-ARs, studies examining its affinity for the four identified subtypes (α2A, α2B, α2C, α2D) suggest it does not display significant selectivity among them.[8][9] This non-selective agonism at the subtype level may contribute to its broad efficacy. The binding affinities (Ki) of this compound and related compounds from radioligand displacement assays are summarized below.
| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand |
| This compound | α2 (undifferentiated) | 1.62 | Rat Brain | [3H]clonidine |
| Methis compound (B1201911) | α2 (undifferentiated) | 1.08 | Rat Brain | [3H]clonidine |
| Xylazine (B1663881) | α2 (undifferentiated) | 194 | Rat Brain | [3H]clonidine |
| Clonidine | α2 (undifferentiated) | 3.20 | Rat Brain | [3H]clonidine |
Table 1: Comparative binding affinities of various α2-agonists for α2-adrenergic receptors. Data sourced from studies on rat brain membrane preparations.[10]
Intracellular Signaling Pathways
Upon binding to this compound, the α2-AR activates an associated inhibitory G-protein (Gi/Go). This activation triggers a cascade of intracellular events that collectively lead to neuronal hyperpolarization and a reduction in neuronal excitability.
The primary downstream effects include:
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A and other downstream effectors.
-
Activation of GIRK Channels: The Gβγ subunit of the dissociated G-protein directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This increases potassium efflux, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.
-
Inhibition of Voltage-Gated Calcium Channels: The Gi/Go protein also inhibits N-type and P/Q-type voltage-gated calcium channels. This action is critical at presynaptic terminals, as it reduces the influx of calcium required for the fusion of synaptic vesicles and the subsequent release of neurotransmitters.
Anatomical Sites and Systemic Pathways of Analgesia
This compound's analgesic effects are mediated at both spinal and supraspinal levels of the central nervous system.[5][7]
-
Spinal Cord: In the dorsal horn of the spinal cord, α2-ARs are densely located on the presynaptic terminals of primary afferent nociceptors (C-fibers and Aδ-fibers) and on postsynaptic dorsal horn neurons. This compound's action here directly inhibits the transmission of pain signals from the periphery to the brain.[5][6]
-
Supraspinal Sites: In the brainstem, particularly the locus coeruleus, α2-AR activation inhibits noradrenergic neurons.[5] This leads to sedation and enhances the activity of descending inhibitory pain pathways. These pathways project down to the dorsal horn, where they further suppress the transmission of nociceptive information.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vettimes.com [vettimes.com]
- 3. Antinociceptive activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of this compound, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of Dexmethis compound in Neuropathic Pain [frontiersin.org]
- 7. Dexmethis compound: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 9. Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the selectivity, specificity and potency of methis compound as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Detomidine Dose-Response in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detomidine is a potent and highly selective α2-adrenergic receptor agonist widely utilized in veterinary medicine for its sedative and analgesic properties.[1] In preclinical research, particularly in rat models, understanding the dose-response relationship of this compound is crucial for designing experiments related to sedation, analgesia, and cardiovascular studies. These application notes provide a summary of quantitative data on the dose-dependent effects of this compound in rats and detailed protocols for key experiments. This compound exerts its effects by binding to α2-adrenoceptors in the central and peripheral nervous systems, leading to a decrease in the release of norepinephrine.[2] This action results in sedation, analgesia, and significant cardiovascular changes, including bradycardia and an initial hypertension followed by hypotension.[2][3]
Data Presentation
The following tables summarize the quantitative dose-response data for this compound and its closely related analogue, methis compound (B1201911), in rats.
Table 1: Cardiovascular Effects of this compound in Pithed Rats [4]
| Dose (µg/kg) | Effect on Electrically Induced Tachycardia | Effect on Mean Blood Pressure |
| 1.9 | 50% inhibition | - |
| 6.5 | - | 50 mmHg increase |
Table 2: Sedative and Analgesic Effects of Methis compound in Rats
| Dose (µg/kg) | Sedation Level (Infusion Rate) | Analgesic Effect (Tail-Flick Test) | Reference |
| 10 | - | Effective analgesia | [5] |
| 15 (bolus) + 15-20/hr (infusion) | Maintained sedation | - | [6] |
| 50 | Loss of righting reflex | - | [7] |
| 100/hr (infusion) | Maintained sedation for ~3.5-4 hours | - | [1] |
| 150 | Recommended for sedation | - | [7] |
| 200 | Recommended for sedation | - | [7] |
| 250 | Recommended for sedation | - | [7] |
| 300/hr (infusion) | Maintained sedation for ~3.5-4 hours | - | [1] |
Table 3: Effects of Methis compound on Respiratory and Cardiovascular Parameters in Spontaneously Breathing Rats [8]
| Dose (µg/kg) | Change in Respiratory Frequency | Change in Minute Ventilation | Change in Mean Arterial Pressure |
| 5 | Decreased | No significant change | No significant change |
| 50 | Decreased | Decreased | Increased |
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Effects in Pithed Rats
This protocol is adapted from studies assessing the effects of α2-agonists on cardiovascular parameters in a preparation where central nervous system influences are eliminated.
1. Animal Preparation:
- Use male Wistar rats (250-350g).
- Anesthetize the rat with a suitable anesthetic (e.g., pentobarbital (B6593769) sodium, 60 mg/kg, intraperitoneally).
- Insert a tracheal cannula to facilitate artificial respiration.
- Pith the rat by inserting a steel rod through the orbit and foramen magnum (B12768669) into the vertebral canal to destroy the brain and spinal cord.
- Immediately begin artificial respiration with room air.
2. Drug Administration and Physiological Monitoring:
- Cannulate a jugular vein for intravenous drug administration.
- Cannulate a carotid artery to measure arterial blood pressure using a pressure transducer.
- Insert electrodes to stimulate the cardiac sympathetic nerves to induce tachycardia.
- Administer this compound intravenously at logarithmically increasing doses.
- Record heart rate and mean arterial blood pressure continuously.
3. Data Analysis:
- Calculate the dose of this compound required to produce a 50% inhibition of the tachycardia (ED50).
- Determine the dose-response curve for the increase in mean arterial blood pressure.
Protocol 2: Assessment of Sedation Using the Righting Reflex
This protocol is a common method for evaluating the sedative effects of drugs.
1. Animal and Dosing:
- Use adult male Sprague-Dawley rats (200-300g).
- Administer this compound or methis compound via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous).
- Include a control group receiving a vehicle injection.
2. Assessment of Righting Reflex:
- At predetermined time points after drug administration (e.g., 5, 15, 30, 60, 90, and 120 minutes), place the rat on its back.
- Observe if the rat can right itself (return to a prone position) within a set time (e.g., 30 seconds).
- The loss of the righting reflex is considered a measure of deep sedation.
3. Data Analysis:
- Record the number of rats in each dose group that lose the righting reflex at each time point.
- Calculate the ED50 for the loss of the righting reflex.
Protocol 3: Evaluation of Analgesia Using the Tail-Flick Test
The tail-flick test is a standard method for assessing spinal analgesia.[9][10]
1. Animal and Dosing:
- Use male Sprague-Dawley or Wistar rats (180-250g).
- Administer this compound intravenously or intraperitoneally.
- Include a control group receiving a vehicle injection.
2. Tail-Flick Test Procedure:
- Place the rat in a restrainer.
- Apply a focused beam of radiant heat to the ventral surface of the tail, approximately 3-4 cm from the tip.
- Measure the latency for the rat to flick its tail away from the heat source.
- A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.[10]
3. Data Analysis:
- Record the tail-flick latency before (baseline) and at various time points after drug administration.
- Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
- Construct a dose-response curve by plotting %MPE against the dose of this compound.
Mandatory Visualizations
References
- 1. A protocol for use of methis compound anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effects of this compound and xylazine on some alpha 2-adrenoceptor-mediated responses in the central and peripheral nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of analgesic interaction between morphine, dexmethis compound and maropitant using hot-plate and tail-flick tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anesthesia with dexmethis compound and low dose isoflurane increases solute transport via the glymphatic pathway in rat brain when compared to high dose isoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of dexmethis compound on cardiorespiratory regulation in spontaneously breathing adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Continuous Rate Infusion (CRI) of Detomidine in Horses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detomidine, a potent α2-adrenergic agonist, is widely utilized in equine medicine for its sedative and analgesic properties.[1][2] While single bolus injections are common for short procedures, continuous rate infusion (CRI) offers a more consistent and titratable level of sedation and analgesia, making it ideal for longer standing surgical procedures and as an adjunct to general anesthesia.[1][3] These notes provide a comprehensive overview of this compound CRI in horses, including its mechanism of action, established protocols, and key experimental findings.
Mechanism of Action
This compound exerts its effects by binding to and activating α2-adrenergic receptors in the central and peripheral nervous systems. This activation inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation.[1] The primary effects include a dose-dependent decrease in heart rate and an initial increase in arterial blood pressure, followed by a potential return to normal or slightly below normal levels.[1]
Caption: this compound Signaling Pathway.
Applications
This compound CRI is employed in two primary clinical scenarios:
-
Standing Sedation: For diagnostic and surgical procedures in the standing horse, such as dentistry, ophthalmology, and minor surgery.[4][5] It provides prolonged and stable sedation, reducing the need for repeated bolus injections.[5]
-
Adjunct to General Anesthesia: As part of a balanced anesthesia protocol, this compound CRI can reduce the required concentration of inhalant anesthetics like isoflurane (B1672236), thereby mitigating their dose-dependent cardiovascular side effects.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound CRI in horses.
Table 1: this compound CRI Protocols for Standing Sedation
| Loading Dose (IV) | Infusion Rate | Co-administered Drugs | Clinical Application | Reference |
| 10 µg/kg | 0.01 - 0.04 mg/kg/hr | Butorphanol (B1668111) | General Standing Procedures | [4] |
| 5 - 10 µg/kg | 24 µg/kg in 250mL Saline (initial rate 8 mL/min, halved every 15 min) | None specified | Standing Restraint | [8] |
| 20 µg/kg | 20 µg/kg/hr | Butorphanol (7 µg/kg/hr) | Odontoplasty | [5] |
| 0.01 mg/kg | 0.015 mg/kg/hr | None | Experimental Sedation | [9] |
| Not specified | 0.01 mg/kg/hr | Morphine (0.05 mg/kg single bolus) | Standing MRI | [10] |
Table 2: this compound CRI as an Adjunct to Isoflurane Anesthesia
| Loading Dose (IV) | Infusion Rate | Key Findings | Reference |
| 10 µg/kg | 5 µg/kg/hr | Lower heart rate and oxygen delivery index; higher systemic vascular resistance. No significant reduction in isoflurane requirements.[6][11] | [6][11] |
| 20 µg/kg | 10 µg/kg/hr | 18% decrease in isoflurane requirements.[7] | [7] |
Table 3: Cardiovascular and Other Physiological Effects of this compound CRI
| Parameter | Effect | Magnitude of Change | Reference |
| Heart Rate | Decrease | Significant decrease compared to saline.[6][11] | [6][11] |
| Systemic Vascular Resistance | Increase | Significantly higher compared to saline.[6][11] | [6][11] |
| Cardiac Output | Decrease | Often to 50% of pre-drug values.[1] | [1] |
| Arterial Blood Pressure | Initial Increase | Hypertension may be sustained for 20-60 minutes.[1] | [1] |
| Blood Glucose | Increase | Significant elevation during CRI.[9] | [9] |
| Insulin (B600854) Concentration | Decrease | Significant decrease during CRI.[9] | [9] |
| Ataxia | Increase | More pronounced with this compound compared to romifidine (B1679519).[2] Prolonged ataxia post-procedure with CRI.[5] | [2][5] |
Experimental Protocols
Protocol 1: this compound CRI for Standing Sedation during Odontoplasty
This protocol is based on the study by Monteiro et al. (2024).[5]
1. Animal Preparation:
-
Healthy adult horses are fasted for a short period before the procedure.
-
A physical examination is performed to ensure the horse is fit for sedation.
-
An intravenous catheter is aseptically placed in the jugular vein.
2. Drug Administration:
-
Pre-medication with acepromazine (B1664959) is administered.
-
An initial loading dose of this compound (20 µg/kg) is given intravenously.
-
Immediately following the loading dose, a continuous rate infusion of this compound (20 µg/kg/hr) combined with butorphanol (7 µg/kg/hr) is initiated using a syringe pump.
3. Monitoring:
-
Heart rate, respiratory rate, and arterial blood pressure are monitored at regular intervals.
-
Sedation depth is assessed using a head height scale and response to stimuli.
-
The degree of ataxia is evaluated before, during, and after the procedure.
Caption: Workflow for this compound CRI in Standing Sedation.
Protocol 2: this compound CRI as an Adjunct to General Anesthesia
This protocol is based on the study by Gozalo-Marcilla et al. (2012).[6][11]
1. Animal Preparation:
-
Twenty healthy adult horses are selected for elective surgery.
-
Food is withheld for 12 hours prior to anesthesia.
-
An intravenous catheter is placed in the jugular vein.
2. Anesthesia Induction and Maintenance:
-
Sedation is induced with an intravenous bolus of this compound (10 µg/kg).
-
Anesthesia is induced with midazolam (0.06 mg/kg) and ketamine (2.2 mg/kg) intravenously.
-
Anesthesia is maintained with isoflurane in an oxygen/air mixture.
3. Experimental Protocol:
-
Horses are randomly allocated to two groups:
-
Group D: Receives a this compound CRI at 5 µg/kg/hour.
-
Group S (Control): Receives a saline CRI at the same volume.
-
-
The infusions are started after induction and continued throughout the anesthesia.
4. Data Collection and Monitoring:
-
Cardiovascular parameters (heart rate, arterial pressure, cardiac index) are continuously monitored.
-
End-tidal isoflurane concentration is recorded.
-
Arterial blood gas analysis is performed periodically.
-
Recovery quality and duration are recorded post-anesthesia.
Caption: Experimental Workflow for this compound CRI in Anesthesia.
Adverse Effects and Considerations
-
Cardiovascular: The most prominent side effects are bradycardia and initial hypertension.[1][2]
-
Gastrointestinal: this compound decreases gastrointestinal motility, which can increase the risk of colic.[1]
-
Metabolic: this compound CRI can cause a significant increase in blood glucose and a decrease in insulin.[9]
-
Ataxia: Increased ataxia is a common side effect and may be prolonged following a CRI.[2][5]
-
Urination: Increased urine production is frequently observed.[3]
Conclusion
The continuous rate infusion of this compound is a valuable technique in equine medicine, offering stable and prolonged sedation for a variety of procedures. When used as an adjunct to general anesthesia, it can reduce the need for inhalant anesthetics. However, professionals must be aware of the potential cardiovascular, gastrointestinal, and metabolic side effects and monitor patients accordingly. The protocols and data presented provide a foundation for the safe and effective application of this compound CRI in clinical and research settings.
References
- 1. mixlab.com [mixlab.com]
- 2. Sedative and analgesic effects of this compound and romifidine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Equine Standing Sedation Protocols – Large Animal Surgery – Supplemental Notes [open.lib.umn.edu]
- 5. Frontiers | Optimizing equine standing sedation: continuous infusion of this compound and butorphanol enhances stability but prolongs ataxia [frontiersin.org]
- 6. Effects of a constant rate infusion of this compound on cardiovascular function, isoflurane requirements and recovery quality in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound or romifidine constant rate infusion on plasma lactate concentration and inhalant requirements during isoflurane anaesthesia in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Effect of constant rate infusion of this compound with and without vatinoxan on blood glucose and insulin concentrations in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of this compound or Romifidine in Combination with Morphine for Standing Magnetic Resonance Imaging in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes for Inducing Surgical Anesthesia with Detomidine and its Analogs in Rodents
Introduction
Detomidine and its more potent, specific, and commonly used dextro-enantiomer, dexmethis compound (B676), are α2-adrenergic receptor agonists that produce dose-dependent sedation, analgesia, and muscle relaxation.[1][2] In rodent research, they are frequently combined with other anesthetic agents, such as ketamine, to induce a state of surgical anesthesia. This combination provides a balanced anesthetic profile, with the α2-agonist contributing profound sedation and analgesia, while ketamine, a dissociative anesthetic, provides catalepsy, amnesia, and further analgesia. The effects of this compound and its analogs can be reliably reversed by the α2-adrenergic antagonist, atipamezole (B1667673), allowing for rapid recovery.[3][4]
Mechanism of Action
This compound and dexmethis compound exert their effects by binding to and activating α2-adrenergic receptors in the central and peripheral nervous systems. This activation leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and a decrease in heart rate and blood pressure.[2] The sedative and analgesic properties make these compounds valuable components of anesthetic protocols for surgical procedures in rodents.
Key Considerations for Use
-
Thermoregulation: α2-agonists can cause hypothermia, a significant concern in small animals like rodents with a high surface-to-volume ratio.[3][5] It is crucial to provide a supplemental heat source throughout the anesthetic and recovery periods.[5][6]
-
Cardiovascular Effects: A biphasic cardiovascular response is often observed, with an initial hypertension followed by a more sustained period of hypotension and bradycardia.[1][2]
-
Respiratory Depression: α2-agonists can cause a dose-dependent decrease in respiratory rate.[2] Careful monitoring of respiration is essential.
-
Reversal: The use of a specific antagonist, atipamezole, is highly recommended to expedite recovery and minimize the risk of prolonged sedation and associated complications.[3][7] Early reversal (e.g., 10 minutes post-induction) may prolong the time to walking compared to later reversal (e.g., 40 minutes post-induction).[3][8]
-
Species and Strain Differences: Anesthetic requirements can vary between different species (rats vs. mice) and even between different strains of the same species. The provided protocols should be considered as starting points and may require adjustment.
-
Pre-Anesthetic Preparation: While prolonged fasting is not necessary for rodents, a short pre-anesthetic fast of 2-3 hours may be required for specific procedures.[7][9] Water should not be restricted.[6][9] To prevent corneal drying during anesthesia, a sterile ophthalmic ointment should be applied to the eyes.[7][9]
Experimental Protocols
Protocol 1: Ketamine/Dexmethis compound Anesthesia for Mice
This protocol is suitable for inducing surgical anesthesia for approximately 30-60 minutes.
Materials:
-
Ketamine (100 mg/mL)
-
Dexmethis compound (e.g., 0.5 mg/mL or 1 mg/mL)
-
Sterile saline or sterile water for injection
-
Syringes (1 mL) and needles (25-27 gauge)
-
Supplemental heat source (e.g., circulating warm water blanket)
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Anesthetic Administration (Intraperitoneal - IP):
-
Prepare the anesthetic cocktail by mixing ketamine and dexmethis compound in the same syringe.
-
A recommended dosage is 75-100 mg/kg of ketamine combined with 0.5-1 mg/kg of dexmethis compound.[10]
-
Administer the cocktail via intraperitoneal (IP) injection into the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
-
Monitoring Anesthetic Depth:
-
Assess the depth of anesthesia by checking for the loss of the pedal withdrawal reflex (toe pinch).[5] The absence of a response to a firm toe pinch indicates a surgical plane of anesthesia.
-
Monitor respiratory rate (normal for an anesthetized mouse is 55-100 breaths/min) and mucous membrane color throughout the procedure.[7]
-
-
Recovery:
Protocol 2: this compound/Ketamine Anesthesia for Rats
This protocol provides a reliable method for inducing surgical anesthesia in rats.
Materials:
-
Ketamine (100 mg/mL)
-
This compound (or dexmethis compound)
-
Sterile saline or sterile water for injection
-
Syringes (1 mL or 3 mL) and needles (23-25 gauge)
-
Supplemental heat source
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Anesthetic Administration (Intraperitoneal - IP or Subcutaneous - SQ):
-
Monitoring Anesthetic Depth:
-
Recovery:
-
Provide a warm and quiet environment for recovery.
-
Administer atipamezole (1-2.5 mg/kg, IP or SC) to reverse the effects of dexmethis compound.[11]
-
Monitor the rat until it has regained sternal recumbency and is moving purposefully.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound and its analogs in combination with other anesthetics in rodents.
Table 1: Anesthetic Combinations and Durations in Mice
| Anesthetic Combination | Route | Dosage (mg/kg) | Anesthesia Duration | Sleep Time (Loss of Righting Reflex) | Reference |
| Ketamine + Methis compound (B1201911) | IP | Ketamine: 50-75, Methis compound: 1 | 20-30 minutes | 60-120 minutes | [12] |
| Ketamine + Dexmethis compound | IP or SQ | Ketamine: 75-150, Dexmethis compound: ~0.5-1 | May not produce surgical plane for major procedures | Not specified | [10] |
Table 2: Anesthetic Combinations and Durations in Rats
| Anesthetic Combination | Route | Dosage (mg/kg) | Surgical Window | Restraint Duration | Reference |
| Propofol + Methis compound + Fentanyl | IP | Propofol: 100, Methis compound: 0.1, Fentanyl: 0.1 | 25 minutes | 30 minutes | [13][14] |
| Ketamine + Dexmethis compound | IP or SQ | Ketamine: 75-90, Dexmethis compound: 0.5-0.75 | May not produce surgical plane for major procedures | Not specified | [10] |
| Ketamine + Dexmethis compound | IP | Ketamine: 75, Dexmethis compound: 0.25-0.5 | Not specified | Not specified | [9] |
Table 3: Reversal Agent Dosages
| Species | Reversal Agent | Dosage (mg/kg) | Route | Reference |
| Mouse | Atipamezole | 1 | IP or SC | [11] |
| Rat | Atipamezole | 1-2.5 | IP or SC | [11] |
Visualizations
Caption: Experimental workflow for inducing surgical anesthesia in rodents.
Caption: Simplified signaling pathway for this compound's anesthetic effects.
References
- 1. A protocol for use of methis compound anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Early Atipamezole Reversal of Methis compound–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.utsa.edu [research.utsa.edu]
- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Effects of early atipamezole reversal of methis compound-ketamine anesthesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Recommended Anesthesia for Some Lab Animals [research.uky.edu]
- 12. newcastle.edu.au [newcastle.edu.au]
- 13. Anesthesia with Intraperitoneal Propofol, Methis compound, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Assessing the Analgesic Effects of Detomidine Using the Tail-Flick Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detomidine is a potent and selective alpha-2 adrenergic receptor agonist widely utilized in veterinary medicine for its sedative and analgesic properties.[1] Its mechanism of action involves the stimulation of alpha-2 adrenoceptors in the central nervous system, leading to a reduction in the release of norepinephrine (B1679862) and subsequent decreases in sympathetic tone, which contributes to its analgesic effects.[2] The tail-flick test is a common and reliable method for assessing the efficacy of analgesic compounds in preclinical studies. This test measures the latency of an animal's reflexive withdrawal of its tail from a thermal stimulus, providing a quantifiable measure of nociception. This document provides detailed application notes and protocols for assessing the analgesic effects of this compound using the tail-flick test in rodents.
Mechanism of Action: Alpha-2 Adrenergic Agonism in Analgesia
This compound exerts its analgesic effects by binding to and activating alpha-2 adrenergic receptors, which are G-protein coupled receptors.[2] Specifically, these receptors are coupled to inhibitory G-proteins (Gi). Upon activation by an agonist like this compound, the Gi protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme in many cellular signaling pathways, including those involved in nociceptive transmission. By suppressing these signaling cascades within the pain pathways of the central nervous system, this compound effectively reduces the perception of pain.
Data Presentation
Dose-Response Relationship of this compound in the Tail-Flick Test
The analgesic effect of this compound in the tail-flick test is dose-dependent. The following table summarizes the effective dose (ED50) of this compound required to produce a significant antinociceptive effect in rats.
| Animal Model | Drug Administration Route | ED50 | Reference |
| Rat | Intraperitoneal (i.p.) | 0.2 mg/kg | [1] |
Note: The ED50 represents the dose at which 50% of the maximal analgesic effect is observed.
Experimental Protocols
Tail-Flick Test Protocol for Assessing this compound Analgesia
This protocol outlines the methodology for evaluating the analgesic properties of this compound using a radiant heat tail-flick apparatus.
1. Animal Models and Housing:
-
Species: Male or female rats (e.g., Sprague-Dawley or Wistar strains) or mice are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. Acclimatize animals to the testing room for at least 60 minutes before the experiment.
2. Apparatus:
-
Radiant Heat Tail-Flick Meter: This apparatus consists of a radiant heat source (e.g., a high-intensity projector bulb) and a photodetector to automatically measure the tail-flick latency.[3][4] The intensity of the heat source should be calibrated to produce a baseline tail-flick latency of 2-4 seconds in untreated animals.[4]
-
Animal Restrainers: Appropriate restrainers should be used to minimize stress and movement during the test.
3. Experimental Procedure:
-
Baseline Latency Measurement:
-
Gently place the animal in the restrainer.
-
Position the tail over the radiant heat source, typically 2-3 cm from the tip.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal flicks its tail out of the beam. Record this baseline latency.
-
Repeat the baseline measurement 2-3 times with at least a 5-minute interval between measurements and calculate the mean.
-
-
Drug Administration:
-
Administer this compound or the vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection).
-
Doses should be selected to establish a dose-response curve. Based on available data, a range of doses around the ED50 of 0.2 mg/kg (i.p.) for rats would be appropriate to investigate.
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described for the baseline.
-
A cut-off time (e.g., 10-12 seconds) must be established to prevent tissue damage to the tail.[5] If the animal does not respond within the cut-off time, the test should be stopped, and the latency recorded as the cut-off time.
-
4. Data Analysis:
-
The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the this compound-treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Experimental Workflow for the Tail-Flick Test
Caption: Experimental workflow for assessing this compound analgesia using the tail-flick test.
Signaling Pathway of this compound-Induced Analgesia
Caption: Simplified signaling pathway of this compound-induced analgesia via alpha-2 adrenergic receptor activation.
References
- 1. Antinociceptive activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Tail flick test - Wikipedia [en.wikipedia.org]
- 4. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Sedation Scoring System for Detomidine in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detomidine, a potent and selective alpha-2 adrenergic receptor agonist, is widely utilized in veterinary medicine for its sedative and analgesic properties.[1][2] In the realm of preclinical research, the accurate and standardized assessment of sedation is paramount for evaluating the efficacy and pharmacological profile of this compound and its derivatives. This document provides detailed application notes and protocols for implementing a robust sedation scoring system in preclinical studies involving this compound.
Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism
This compound exerts its sedative effects by acting as an agonist at alpha-2 adrenergic receptors within the central nervous system (CNS).[1][3] These receptors are G-protein coupled receptors associated with the inhibitory G-protein (Gi).[4] Activation of presynaptic alpha-2 adrenoceptors in the locus coeruleus of the brainstem inhibits the release of norepinephrine, a key neurotransmitter involved in arousal and wakefulness.[5] This reduction in noradrenergic activity leads to a state of sedation, anxiolysis, and analgesia.[4]
Signaling Pathway of this compound-Induced Sedation
Caption: this compound Signaling Pathway Leading to Sedation.
Sedation Scoring Systems
A standardized sedation scoring system is crucial for the objective assessment of a drug's sedative effects. The choice of scoring system may vary depending on the animal species and the specific aims of the study. Below are examples of sedation scoring systems that can be adapted for use with this compound in preclinical studies.
Quantitative Data: Sedation Scoring Parameters
| Species | Parameter | Scoring Scale | Description | Reference |
| Rats | Righting Reflex | 0-1 | 0: Present (animal rights itself within 30s) 1: Absent (animal fails to right itself) | [5] |
| Response to Tail Pinch | 0-2 | 0: Strong withdrawal, vocalization 1: Weak withdrawal, no vocalization 2: No response | [1] | |
| General Activity | 0-3 | 0: Active, exploring 1: Reduced activity, drowsy 2: Ataxic, immobile 3: Recumbent, unresponsive | Adapted from[6] | |
| Horses | Head Height Above Ground (HHAG) | cm | Measured from the lowest point of the chin to the ground. | [7] |
| Ataxia Score | 0-4 | 0: Normal gait 1: Slight swaying 2: Moderate swaying, occasional stumbling 3: Marked swaying, risk of falling 4: Recumbent | Adapted from[8] | |
| Response to Auditory Stimulus | 0-3 | 0: Alert, immediate head turn 1: Delayed or slight response 2: Minimal or no response | Adapted from[8] | |
| Dogs | Composite Sedation Scale | 0-15 | A composite score based on posture, alertness, and response to stimuli. A higher score indicates deeper sedation. | [9] |
| Posture | 0-4 | 0: Standing 1: Sternal recumbency, head up 2: Sternal recumbency, head down 3: Lateral recumbency, some muscle tone 4: Lateral recumbency, flaccid | Adapted from[9] | |
| Alertness | 0-5 | 0: Alert and responsive 1: Calm 2: Drowsy 3: Asleep, rousable 4: Asleep, difficult to rouse 5: Unconscious | Adapted from[9] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible data.
Experimental Workflow for Sedation Scoring
Caption: Experimental Workflow for Sedation Scoring.
Protocol 1: Sedation Assessment in Rats
1. Animal Preparation and Acclimatization:
-
House male Sprague-Dawley rats (250-300g) individually in a temperature- and light-controlled environment for at least 3 days prior to the experiment.
-
Handle the rats daily to acclimate them to the researchers and reduce stress.
2. Baseline Measurements:
-
On the day of the experiment, allow the rats to acclimate to the testing room for at least 30 minutes.
-
Record baseline physiological parameters (heart rate, respiratory rate) using a non-invasive monitoring system.
-
Assess and record a baseline sedation score using the parameters outlined in the table above.
3. This compound Administration:
-
Prepare a fresh solution of this compound hydrochloride in sterile saline.
-
Administer this compound intraperitoneally (IP) or subcutaneously (SC) at the desired dose (e.g., 0.1, 0.3, 1.0 mg/kg).
4. Sedation Scoring and Monitoring:
-
Begin sedation scoring immediately after administration and continue at regular intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Key parameters to assess include:
-
Righting Reflex: Gently place the rat on its back and observe if it can right itself within 30 seconds.
-
Response to Tail Pinch: Apply gentle pressure to the base of the tail with forceps and observe the withdrawal response.
-
General Activity: Observe the rat's spontaneous movement within the cage.
-
-
Continuously monitor physiological parameters throughout the experiment.
5. Data Analysis:
-
Analyze the sedation scores over time for each dose group.
-
Compare the effects of different doses on the depth and duration of sedation.
Protocol 2: Sedation Assessment in Horses
1. Animal Preparation:
-
Use healthy adult horses with a calm temperament.
-
Withhold food for a few hours prior to the experiment to prevent potential complications.
2. Baseline Measurements:
-
Lead the horse into a quiet, familiar environment (e.g., stocks).
-
Record baseline heart rate and respiratory rate.
-
Measure and record the baseline head height above the ground (HHAG).
-
Assess and record a baseline ataxia score by walking the horse in a straight line.
3. This compound Administration:
-
Administer this compound intravenously (IV) at the desired dose (e.g., 10, 20, 40 µg/kg).[10]
4. Sedation Scoring and Monitoring:
-
Begin scoring immediately after administration and continue at regular intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Key parameters to assess include:
-
Head Height Above Ground (HHAG): Measure the distance from the chin to the floor. A decrease in HHAG indicates sedation.
-
Ataxia Score: Walk the horse and score its gait according to the scale.
-
Response to Auditory Stimulus: Make a sudden noise (e.g., clap hands) and observe the horse's reaction.
-
5. Data Analysis:
-
Plot the mean HHAG and ataxia scores over time for each dose.
-
Determine the onset, peak, and duration of the sedative effects.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. An example is provided below.
Table 1: Effect of this compound on Sedation Scores in Rats (Mean ± SEM)
| Time (min) | Righting Reflex (0-1) | Response to Tail Pinch (0-2) | General Activity (0-3) |
| Vehicle | |||
| 0 | 0.0 ± 0.0 | 0.1 ± 0.1 | 0.2 ± 0.1 |
| 15 | 0.0 ± 0.0 | 0.1 ± 0.1 | 0.3 ± 0.2 |
| 30 | 0.0 ± 0.0 | 0.2 ± 0.1 | 0.3 ± 0.1 |
| 60 | 0.0 ± 0.0 | 0.1 ± 0.1 | 0.2 ± 0.1 |
| This compound (0.3 mg/kg) | |||
| 0 | 0.0 ± 0.0 | 0.1 ± 0.1 | 0.2 ± 0.1 |
| 15 | 0.8 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.2 |
| 30 | 1.0 ± 0.0 | 1.8 ± 0.1 | 2.5 ± 0.1 |
| 60 | 0.4 ± 0.3 | 1.1 ± 0.4 | 1.5 ± 0.3 |
| *p < 0.05 compared to vehicle |
Conclusion
The application of a standardized sedation scoring system is indispensable for the preclinical evaluation of this compound. The protocols and scoring systems detailed in this document provide a framework for researchers to generate reliable and comparable data on the sedative properties of this important veterinary drug. Careful adaptation of these methods to specific research questions and animal models will ensure the acquisition of high-quality data to inform drug development and clinical use.
References
- 1. A protocol for use of methis compound anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. alpha2-Adrenoceptor agonists: shedding light on neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Behavioural and neurochemical effects of methis compound, a novel veterinary sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic and pharmacodynamic analysis comparing diverse effects of this compound, methis compound, and dexmethis compound in the horse: a population analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the sedative effects and pharmacokinetics of this compound gel administered intravaginally to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Objective assessment of this compound-induced analgesia and sedation in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Detomidine for Standing Procedures in Equines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Detomidine hydrochloride is a potent alpha-2 adrenoceptor agonist widely utilized in equine medicine for its sedative and analgesic properties.[1][2] Its application is particularly valuable for performing diagnostic and surgical procedures in standing horses, thereby mitigating the risks associated with general anesthesia.[3][4] These notes provide comprehensive protocols and critical data for the intravenous (IV) administration of this compound, including its use as a bolus and as a constant rate infusion (CRI), to achieve reliable and safe standing sedation in horses.
This compound's mechanism of action involves the stimulation of alpha-2 adrenoceptors in the central and peripheral nervous systems, which leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and muscle relaxation.[1][5][6] It is a powerful tool in veterinary medicine and research, and a thorough understanding of its pharmacological profile is essential for its effective and safe use.
Pharmacological Profile
Pharmacokinetics:
Following intravenous administration, this compound is rapidly distributed and has a relatively short elimination half-life of approximately 30 minutes.[7][8] This pharmacokinetic profile necessitates the use of constant rate infusions for prolonged procedures to maintain a stable plane of sedation.[7] The volume of distribution and clearance can be influenced by the horse's physiological state; for instance, administration immediately after exercise can lead to a wider distribution, lower peak plasma concentrations, and a slower elimination rate.[9]
Pharmacodynamics:
The primary effects of this compound are dose-dependent sedation and analgesia. The onset of sedation is typically observed within 2 to 4 minutes of IV injection.[10] this compound also has significant effects on the cardiovascular system, including an initial hypertension followed by a more prolonged decrease in blood pressure, a marked decrease in heart rate (bradycardia), and an increased incidence of atrioventricular (AV) block.[11][12][13][14] A decrease in respiratory rate is also a common finding, although arterial carbon dioxide tension often remains unchanged.[11][13]
Data Presentation
Table 1: Intravenous this compound Bolus Dosing and Effects
| Dose (µg/kg) | Onset of Sedation | Duration of Sedation | Onset of Analgesia | Duration of Analgesia | Key Cardiovascular Effects |
| 10 | 2-4 minutes | 30-90 minutes[10] | 2-4 minutes | 30-45 minutes[10] | Decreased heart rate, initial hypertension followed by hypotension.[11][12][13][14] |
| 20 | 2-4 minutes | 90-120 minutes[10] | 2-4 minutes | 45-75 minutes[10] | Pronounced and prolonged decrease in heart rate, significant initial hypertension.[11][14] Lowest cardiac output observed at this dose.[11][14] |
| 40 | 2-4 minutes | >120 minutes | 2-4 minutes | >75 minutes | Similar to 20 µg/kg, with a dose-dependent effect on the duration of hypertension.[12] |
Table 2: this compound Constant Rate Infusion (CRI) Protocols
| Loading Dose (µg/kg IV) | Initial Infusion Rate | Subsequent Infusion Rate(s) | Co-administered Agents (IV) | Clinical Application |
| 5-10 | 8 mL/min (specific concentration not universally defined, titrate to effect) | Halved every 15 minutes | Not specified | General standing restraint.[4] |
| 10 | 0.2 µg/kg/minute | Adjusted to maintain sedation | Buprenorphine (0.01 mg/kg) or Morphine (0.1 mg/kg) | Dental or sinus procedures.[15] |
| 5 | 12.5 µg/kg/hour (initial) | Adjusted using Ghent Sedation Algorithm | Methadone (0.2 mg/kg loading dose, 0.05 mg/kg/hour CRI) | Dental and other elective surgeries.[16] |
| Not specified | 0.01 to 0.04 mg/kg/hour | Not specified | Butorphanol (dose not specified) | Prolonged surgical procedures.[17] |
Table 3: Cardiovascular and Respiratory Effects of Intravenous this compound (0.02 mg/kg)
| Parameter | Change from Baseline |
| Heart Rate | Significantly decreased[11][14] |
| Atrioventricular (AV) Block | Increased incidence[11][14] |
| Cardiac Output/Index | Significantly decreased (lowest at this dose)[11][14] |
| Mean Arterial Pressure | Initial hypertension followed by a reduction[11][14] |
| Systemic Vascular Resistance | Increased[11][14] |
| Respiratory Rate | Significantly decreased[11][13] |
| Arterial Carbon Dioxide Tension | No significant change[11][13] |
| Arterial Oxygen Tension | Briefly decreased[11] |
Experimental Protocols
Protocol 1: Evaluation of Sedative and Analgesic Efficacy of an Intravenous this compound Bolus
-
Animal Selection: Use healthy adult horses, acclimatized to the experimental setting. Conduct a thorough physical examination and obtain baseline physiological parameters (heart rate, respiratory rate, temperature).
-
Catheterization: Aseptically place an intravenous catheter in a jugular vein for drug administration and blood sampling.
-
Baseline Data Collection: Record baseline behavioral and physiological data for at least 15 minutes prior to drug administration. This should include heart rate, respiratory rate, and a subjective assessment of sedation and pain threshold using a validated scoring system.
-
Drug Administration: Administer a single intravenous bolus of this compound at the desired dose (e.g., 10 or 20 µg/kg).
-
Post-Administration Monitoring:
-
Continuously monitor heart rate and rhythm via electrocardiography (ECG).
-
Measure respiratory rate at 5-minute intervals for the first 30 minutes, then at 15-minute intervals.
-
Assess the level of sedation and ataxia at regular intervals using a scoring system (e.g., 0 = no effect, 3 = deep sedation).[18]
-
Evaluate analgesia by applying a standardized noxious stimulus (e.g., electrical or thermal) at predetermined time points and measuring the response.
-
-
Data Analysis: Compare post-administration physiological and behavioral data to baseline values using appropriate statistical methods.
Protocol 2: Standing Sedation with this compound Constant Rate Infusion (CRI)
-
Animal Preparation: As described in Protocol 1.
-
Loading Dose: Administer an initial intravenous loading dose of this compound (e.g., 5-10 µg/kg) to induce sedation.
-
CRI Preparation: Prepare the this compound infusion by adding a calculated volume of this compound to a bag of sterile crystalloid fluids (e.g., saline). The concentration should be calculated to deliver the target infusion rate at a practical fluid administration rate.
-
Initiation of CRI: Immediately following the loading dose, begin the intravenous infusion of this compound using a calibrated infusion pump.
-
Titration and Monitoring:
-
Continuously monitor the depth of sedation and adjust the infusion rate as needed to maintain the desired level of sedation for the procedure.
-
Monitor cardiovascular and respiratory parameters as described in Protocol 1.
-
If co-administering other agents (e.g., butorphanol, morphine), administer the loading dose of the second agent after sedation is achieved with this compound, and then commence its CRI if applicable.
-
-
Recovery: Once the procedure is complete, discontinue the infusion and monitor the horse until it is fully recovered. Note the time to cessation of ataxia and return to normal behavior. Food should be withheld for a period post-procedure to ensure the return of normal gastrointestinal motility.[5]
Mandatory Visualizations
Caption: this compound's alpha-2 adrenergic receptor signaling pathway.
Caption: Experimental workflow for this compound constant rate infusion.
Caption: Logical relationship between this compound dose and clinical effects.
References
- 1. Pharmacological evidence for the involvement of alpha-2 adrenoceptors in the sedative effect of this compound, a novel sedative-analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. Behavioural and cardiorespiratory effects of a constant rate infusion of methis compound and morphine for sedation during standing laparoscopy in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of this compound and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound administered to horses at rest and after maximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zoetisus.com [zoetisus.com]
- 11. madbarn.com [madbarn.com]
- 12. Cardiovascular effects of this compound, a new alpha 2-adrenoceptor agonist, in the conscious pony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. Preliminary investigation comparing a this compound continuous rate infusion combined with either morphine or buprenorphine for standing sedation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. madbarn.com [madbarn.com]
- 17. Equine Standing Sedation Protocols – Large Animal Surgery – Supplemental Notes [open.lib.umn.edu]
- 18. madbarn.com [madbarn.com]
Application Notes and Protocols: Combining Detomidine and Ketamine for Rodent Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of detomidine in combination with ketamine for anesthesia in rodents. This combination is widely utilized in research settings to achieve surgical anesthesia with good muscle relaxation and analgesia.
Mechanism of Action
The combination of this compound and ketamine produces a synergistic anesthetic effect through distinct mechanisms of action. This compound, a potent α2-adrenergic agonist, induces sedation, analgesia, and muscle relaxation. Ketamine, a dissociative anesthetic, primarily acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, producing a cataleptic state, analgesia, and amnesia.
When used together, this compound counteracts the poor muscle relaxation and potential for excitement associated with ketamine.[1][2] Conversely, the cardiac-stimulatory properties of ketamine can partially offset the bradycardia (slowed heart rate) that can be induced by this compound.[1][2]
Quantitative Data Summary
The following tables summarize recommended dosages and anesthetic timelines for the combination of this compound (or its analogs methis compound (B1201911)/dexmethis compound) and ketamine in mice and rats. Dosages can vary based on the specific strain, sex, and health status of the animal, as well as the required depth and duration of anesthesia. It is crucial to start with the lower end of the dose range and adjust as necessary.
Table 1: Anesthetic Dosages for Mice
| Compound | Dose (mg/kg) | Route | Notes |
| Ketamine | 50 - 75 | IP | Higher doses may be required for female mice.[3][4] |
| This compound Analog | |||
| Methis compound | 0.5 - 1.0 | IP | Often used in combination with the ketamine dosages listed above.[5] |
| Dexmethis compound (B676) | 0.5 - 1.0 | IP | Dexmethis compound is approximately twice as potent as methis compound.[6] |
Table 2: Anesthetic Dosages for Rats
| Compound | Dose (mg/kg) | Route | Notes |
| Ketamine | 75 - 100 | IP | |
| This compound Analog | |||
| Methis compound | 0.15 - 0.5 | IP | The duration of surgical anesthesia is directly proportional to the dose of methis compound.[7][8] |
| Dexmethis compound | ~0.25 | IP |
Table 3: Anesthetic Timelines
| Species | Anesthetic Combination | Induction Time (Loss of Righting Reflex) | Duration of Anesthesia | Recovery Time |
| Mouse | Ketamine/Methis compound | 5-10 minutes | 20-30 minutes | 60-120 minutes (without reversal) |
| Rat | Ketamine/Methis compound | ~5-10 minutes | 20-30 minutes | 120-240 minutes (without reversal)[8] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of a this compound/ketamine anesthetic cocktail for rodents.
Materials
-
Ketamine (100 mg/mL)
-
This compound or Methis compound (e.g., 1 mg/mL) or Dexmethis compound (e.g., 0.5 mg/mL)
-
Sterile saline for dilution
-
Sterile syringes (1 mL) and needles (25-30G)
-
Antiseptic wipes (e.g., 70% ethanol)
-
Heating pad for thermal support
Anesthetic Cocktail Preparation (Example for Mice)
This protocol is for a combination of 75 mg/kg ketamine and 1 mg/kg dexmethis compound.
-
Verify Concentrations: Confirm the stock concentrations of your ketamine and dexmethis compound solutions.
-
Mixing: To prepare a cocktail for multiple animals, you can create a stock solution. For example, to create 8 mL of anesthetic mix:
-
0.3 mL of ketamine (100 mg/mL)
-
0.4 mL of dexmethis compound (0.5 mg/mL)
-
7.3 mL of sterile saline
-
-
Labeling: The final concentration of this mix is 3.75 mg/mL ketamine and 0.025 mg/mL dexmethis compound. The vial should be clearly labeled with the components, concentrations, and date of preparation.
-
Dosage Calculation: The administration volume for a mouse would be 0.2 mL per 10 grams of body weight via intraperitoneal (IP) injection.
Administration Protocol
-
Animal Preparation: Accurately weigh the animal to ensure correct dosage calculation.
-
Administration:
-
Restrain the rodent appropriately. For an IP injection, the animal should be tilted head-down at a slight angle.
-
Wipe the injection site (lower abdominal quadrant, off-midline) with an antiseptic wipe.
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Inject the anesthetic cocktail.
-
-
Induction and Monitoring:
-
Place the animal in a clean, warm cage and observe until the righting reflex is lost.
-
Confirm surgical anesthesia by checking for a lack of response to a toe pinch.
-
Throughout the procedure, monitor the animal's respiratory rate and body temperature. Provide supplemental heat to prevent hypothermia.
-
Reversal
The sedative and analgesic effects of this compound/methis compound can be reversed with an α2-adrenergic antagonist such as atipamezole (B1667673). This can significantly shorten the recovery time. Ketamine is not reversible and must be metabolized by the animal.[9]
-
Atipamezole Dosage: A common dose is 1-2.5 mg/kg, administered subcutaneously or intraperitoneally. The dose of atipamezole is often equivalent to the dose of dexmethis compound or half the dose of methis compound administered.
Important Considerations
-
Thermoregulation: Rodents are susceptible to hypothermia under anesthesia. It is critical to provide a heat source during the procedure and recovery period.
-
Ocular Health: Anesthetics can inhibit the blink reflex, leading to corneal drying. An ophthalmic lubricant should be applied to the eyes.
-
Respiratory Depression: This combination can cause respiratory depression. Monitor the animal's breathing closely.
-
Fasting: Fasting is not generally recommended for small rodents as they are prone to hypoglycemia.
-
Regulatory Compliance: Ketamine is a controlled substance. All acquisition, storage, and use must comply with institutional and federal regulations.
References
- 1. Comparison of methis compound-ketamine and dexmethis compound-ketamine anesthesia in golden-headed lion tamarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methis compound/ketamine anaesthesia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Observations on the use of methis compound/ketamine and its reversal with atipamezole for chemical restraint in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newcastle.edu.au [newcastle.edu.au]
- 5. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 6. Comparison of Ketamine–Xylazine and Ketamine–Dexmethis compound Anesthesia and Intraperitoneal Tolerance in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the anaesthetic effects of methis compound and ketamine in rats and their reversal with atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unav.edu [unav.edu]
- 9. campusvet.wsu.edu [campusvet.wsu.edu]
Application Notes and Protocols for Epidural Administration of Detomidine in Regional Analgesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of detomidine, a potent α2-adrenergic agonist, for epidural regional analgesia. This document includes detailed information on its mechanism of action, experimental protocols for its administration and evaluation, and a summary of quantitative data from preclinical studies.
Introduction
This compound is a sedative and analgesic agent widely used in veterinary medicine.[1] Its epidural administration offers a targeted approach to pain management, providing effective regional analgesia with potentially fewer systemic side effects compared to other administration routes. This compound's analgesic properties are primarily mediated through its action on α2-adrenergic receptors in the spinal cord.[2][3]
Mechanism of Action
Epidurally administered this compound exerts its analgesic effects by stimulating α2-adrenergic receptors located on neurons in the dorsal horn of the spinal cord.[2] This activation mimics the body's natural pain-modulating pathways. The binding of this compound to these receptors initiates an intracellular signaling cascade that ultimately inhibits the transmission of pain signals to the brain.[4]
Key mechanisms include:
-
Presynaptic Inhibition: Activation of α2-receptors on the terminals of primary afferent C-fibers and Aδ-fibers reduces the release of excitatory neurotransmitters such as substance P and glutamate.
-
Postsynaptic Inhibition: Stimulation of postsynaptic α2-receptors on spinal interneurons and projection neurons leads to hyperpolarization of the cell membrane, making them less likely to fire and transmit nociceptive signals.[4]
-
Potentiation of Local Anesthetics: When used as an adjuvant, this compound can decrease the time of onset and increase the duration of sensory blockade of local anesthetics.[2]
Signaling Pathway of this compound-Induced Analgesia
Caption: Signaling pathway of this compound-induced analgesia.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the epidural administration of this compound and its combinations in different animal models.
Table 1: Epidural this compound in Horses
| Dosage (µg/kg) | Combination | Onset of Analgesia (min) | Duration of Analgesia (min) | Key Findings & Side Effects |
| 30 | Morphine (0.2 mg/kg) | - | >360 | Profound hindlimb analgesia.[5] |
| 60 | None | 10-25 | 142.8 ± 28.8 | Marked sedation, moderate ataxia, minimal cardiopulmonary depression.[6] |
| 30 | Lidocaine (B1675312) HCl (0.06 mg/kg) | 11.79 ± 1.15 | 82 ± 0.93 | Longer duration of sedation and analgesia compared to xylazine-lidocaine combination.[7] |
| 50 | None | 15 | - | Unexpected collapse in one case, prolonged recovery from general anesthesia.[8] |
Table 2: Epidural this compound in Cattle
| Dosage (µg/kg) | Combination | Onset of Analgesia (min) | Duration of Analgesia | Key Findings & Side Effects |
| 40 | None | - | - | Analgesia comparable to intramuscular administration. Moderate sedation, ataxia, hypertension, cardiorespiratory depression.[9][10] |
| 40 | None | - | - | Moderate analgesia in the perineal region, deep sedation, massive salivation, and mild ataxia.[11] |
Table 3: Epidural this compound in Donkeys
| Dosage (µg/kg) | Combination | Onset of Analgesia (min) | Duration of Analgesia (min) | Key Findings & Side Effects |
| 40 | None | - | 110 ± 15.4 | Complete bilateral analgesia of the tail, perineum, and inguinal area.[12] |
| 40 | Lidocaine (0.22 mg/kg) | - | 141.6 ± 14.7 | Longer duration of anti-nociception and sedation compared to this compound alone.[12] |
Experimental Protocols
General Protocol for Epidural Administration
This protocol provides a generalized procedure for the epidural administration of this compound. Specific anatomical landmarks and needle sizes will vary depending on the animal species.
Materials:
-
This compound hydrochloride solution (1%)
-
Sterile saline or water for dilution
-
Epidural needle (e.g., 17-gauge Huber point needle)[6]
-
Clippers and surgical scrub solution
-
Sterile gloves
-
Syringes and needles
Procedure:
-
Animal Preparation: Restrain the animal in a standing position or appropriate recumbency. Shave and surgically prepare the skin over the injection site (e.g., first coccygeal interspace in horses).[6]
-
Catheter Placement (Optional): For continuous or repeated administration, an epidural catheter can be placed.[5][6]
-
Drug Preparation: Prepare the desired dose of this compound and dilute it to the final volume with sterile saline or water.
-
Injection: Aseptically insert the epidural needle into the epidural space. Confirmation of correct placement is crucial.
-
Administration: Slowly inject the this compound solution.
-
Monitoring: Monitor the animal for the onset and duration of analgesia, as well as for any potential side effects.
Protocol for Assessment of Analgesia
Methods:
-
Pinprick Test: Assess the response to a needle prick in the perineal and flank regions.[9]
-
Electrical Stimulation: Apply electrical stimuli to the perineum and flank and determine the voltage that elicits an avoidance response.[6][9]
-
Lameness Scoring: In studies involving limb analgesia, lameness can be induced and then scored at regular intervals after drug administration.[5]
Experimental Workflow for Epidural this compound Studies
Caption: Generalized experimental workflow.
Potential Side Effects and Considerations
While generally safe for epidural use, this compound administration can be associated with several side effects, which are often dose-dependent.
Common Side Effects:
-
Sedation and Ataxia: Varying degrees of sedation and ataxia are commonly observed.[6][9]
-
Cardiovascular Effects: Bradycardia (decreased heart rate) and initial hypertension followed by hypotension can occur.[6][9]
-
Respiratory Depression: A decrease in respiratory rate is a potential side effect.[6]
-
Gastrointestinal Effects: Reduced rumen motility has been reported in cattle.[9]
Less Common but Serious Complications:
-
Collapse: In rare instances, unexpected collapse has been reported in horses, even at lower doses.[8]
-
Prolonged Recovery: May prolong recovery from general anesthesia if used concurrently.[8]
General epidural-related risks include:
Conclusion
The epidural administration of this compound is an effective method for providing regional analgesia in various animal species. Its potent α2-adrenergic agonist activity allows for profound pain relief, and it can be used alone or in combination with other agents to enhance its effects. Careful dose selection and monitoring are essential to mitigate potential side effects. Further research is warranted to explore the full therapeutic potential and optimize dosing regimens for different clinical applications in drug development.
References
- 1. madbarn.com [madbarn.com]
- 2. openanesthesia.org [openanesthesia.org]
- 3. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Dexmethis compound in Epidural Labor Analgesia: A Systematic Review and Meta-Analysis on Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of an epidural combination of morphine and this compound in alleviating experimentally induced hindlimb lameness in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caudal analgesia induced by epidural or subarachnoid administration of this compound hydrochloride solution in mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of caudal epidural injection of Xylazine-Lidocaine HCl and this compound-lidocaine HCl in domestic horses (Equus ferus caballus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complications associated with administration of this compound into the caudal epidural space in a horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic effects of epidural versus intramuscular administration of this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 11. - [jvr.ut.ac.ir]
- 12. Comparing the anti-nociceptive, sedative and clinicophysiological effects of epidural this compound, this compound-lidocaine and lidocaine in donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Side effects of an epidural - NHS [nhs.uk]
- 14. Side Effects Of An Epidural - FV Hospital [fvhospital.com]
Application Note: Quantification of Detomidine Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of detomidine, a potent α2-adrenergic receptor agonist, using High-Performance Liquid Chromatography (HPLC). This compound is widely used in veterinary medicine as a sedative and analgesic.[1] Accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This note outlines the mechanism of action of this compound, validated reversed-phase HPLC (RP-HPLC) methodologies, detailed experimental protocols, and summaries of key quantitative data.
Mechanism of Action: α2-Adrenergic Receptor Signaling
This compound exerts its sedative and analgesic effects by acting as a selective agonist for α2-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) located on presynaptic neurons in the central and peripheral nervous systems.[2][3] Agonist binding to the α2-receptor activates an inhibitory G-protein (Gi/o), which in turn inhibits the enzyme adenylyl cyclase.[2] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent hyperpolarization of the neuron, inhibiting the release of norepinephrine.[2] The net result is a decrease in sympathetic tone, leading to sedation, analgesia, and muscle relaxation.[2]
Caption: this compound α2-adrenergic receptor signaling pathway.
HPLC Experimental Workflow
The general workflow for quantifying this compound using HPLC involves sample and standard preparation, chromatographic separation, detection, and data analysis. Each step must be carefully controlled to ensure accurate and reproducible results.
Caption: General experimental workflow for HPLC analysis.
Protocols and Methodologies
Several reversed-phase HPLC (RP-HPLC) methods have been validated for the quantification of this compound and its closely related analogues, methis compound (B1201911) and dexmethis compound (B676).[4][5][6] The following sections provide a synthesized protocol based on established methods.
Protocol 1: Quantification in Pharmaceutical Formulations
This protocol is suitable for determining the concentration of this compound in bulk drug substances or injectable solutions.
A. Equipment and Reagents
-
HPLC system with UV detector
-
C18 Reversed-Phase Column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)[4]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid or Formic Acid
-
Purified Water (18.2 MΩ·cm)
-
This compound Hydrochloride Reference Standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
B. Preparation of Solutions
-
Mobile Phase Preparation : A common mobile phase consists of a mixture of an organic solvent and an acidic aqueous buffer. For example, a mixture of Acetonitrile and Water, or Methanol and an ammonium (B1175870) acetate (B1210297) buffer.[7] For mass spectrometry-compatible methods, volatile acids like formic acid should be used instead of phosphoric acid.[8][9]
-
Standard Stock Solution (approx. 200 µg/mL) : Accurately weigh about 20 mg of this compound HCl reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent (e.g., a mixture of Acetonitrile:Methanol 65:35 v/v or the mobile phase).[4][5]
-
Working Standard Solutions (e.g., 1-10 µg/mL) : Prepare a series of dilutions from the stock solution into volumetric flasks using the diluent to create a calibration curve. A typical working concentration might be around 4 µg/mL.[4][10]
-
Sample Preparation :
-
For injectable solutions, accurately dilute the formulation with the diluent to fall within the concentration range of the calibration curve.[4]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
C. Chromatographic Conditions
-
The system must be equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.[6]
Protocol 2: Sample Preparation from Biological Matrices
Quantification from plasma or tissue requires an extraction step to remove interfering substances.
A. Reagents
-
Ethyl Acetate
-
Alkalinizing agent (e.g., Sodium Hydroxide (B78521) solution)
-
Nitrogen gas supply for evaporation
B. Liquid-Liquid Extraction (LLE) Procedure
-
Pipette a known volume of the biological sample (e.g., 100 µL plasma) into a centrifuge tube.
-
Add an internal standard if required.
-
Alkalinize the sample by adding a small volume of sodium hydroxide solution.
-
Add an extraction solvent like ethyl acetate (e.g., 1 mL).[9]
-
Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[9]
-
Reconstitute the dried residue in a known, small volume of mobile phase (e.g., 100 µL).[7][9]
-
Vortex briefly and inject the solution into the HPLC system.
Data Summary and Method Parameters
The following tables summarize typical chromatographic conditions and validation parameters compiled from various published methods for this compound analogues.
Table 1: Comparison of RP-HPLC Methods
| Parameter | Method A (Dexmethis compound)[4] | Method B (Methis compound)[5][6] | Method C (Dexmethis compound)[9] |
|---|---|---|---|
| Column | Inertsil ODS-3V (250x4.6 mm, 5µm) | X-terra RP-18 (250x4.6 mm, 5µm) | Agilent Poroshell 120 (100x4.6mm, 2.7µm) |
| Mobile Phase | Buffer:Acetonitrile (Gradient) | A: Ammonium Acetate; B: Acetonitrile (Gradient) | 0.1% Formic Acid:Acetonitrile (60:40 v/v) |
| Flow Rate | 1.5 mL/min | 1.5 mL/min | 0.3 mL/min |
| Detection | UV at 215 nm | UV at 220 nm | Tandem Mass Spectrometry (MS/MS) |
| Injection Vol. | Not Specified | 20 µL | Not Specified |
| Retention Time | ~4.6 min | ~18.6 min[5], ~7.5 min[6] | Not Specified |
Table 2: Summary of Method Validation Parameters
| Parameter | Method A (Dexmethis compound)[4] | Method B (Dexmethis compound)[11] | Method C (Dexmethis compound)[9] |
|---|---|---|---|
| Linearity Range | 1.04 - 6.23 µg/mL | 5 - 2500 pg/mL | 1.00 - 1000.00 ng/mL |
| Correlation (R²) | > 0.999 | > 0.98 | > 0.999 |
| Accuracy (% Recovery) | 100.3% | Within ±15% | Within ±5.00% |
| Precision (%RSD) | 0.2% | < 15% | < 7.23% |
| Limit of Quantification | Not Specified | 5 pg/mL | 1.00 ng/mL |
Method Validation
Any developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][5] Key validation parameters include:
-
Specificity : The ability to assess the analyte in the presence of other components like impurities or excipients.[4]
-
Linearity : A linear relationship between the concentration of the analyte and the detector response over a specified range.[4]
-
Accuracy : The closeness of the test results to the true value, often assessed by spike/recovery experiments.[5]
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[5]
-
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Classics in Chemical Neuroscience: Methis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. wjpps.com [wjpps.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Separation of Methis compound hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Determination of dexmethis compound using high performance liquid chromatography coupled with tandem mass spectrometric (HPLC-MS/MS) assay combined with microdialysis technique: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcpa.in [ijcpa.in]
- 11. HPLC-MS/MS method for dexmethis compound quantification with Design of Experiments approach: application to pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Tests to Measure Sedation Depth with Detomidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for conducting behavioral tests to quantitatively and qualitatively assess the depth of sedation induced by detomidine in equine and rodent models. The protocols are designed to be reproducible and provide clear endpoints for data analysis.
Data Presentation: Quantitative Assessment of this compound-Induced Sedation
The following tables summarize quantitative data from studies evaluating the sedative effects of this compound.
Table 1: Sedation and Ataxia Scores in Horses Following Intravenous this compound Administration
| Dose (µg/kg) | Sedation Score (0-3)¹ | Ataxia Score (0-3)² | Notes |
| 10 | 1 - 2 | 1 - 2 | Mild to moderate sedation, suitable for minor procedures.[1][2] |
| 20 | 2 - 3 | 2 - 3 | Deep sedation, suitable for more invasive standing procedures.[1] |
| 40 | 3 | 3 | Profound sedation, often used in combination with other agents. |
¹Sedation Score: 0 = no sedation; 1 = mild sedation (slight head droop); 2 = moderate sedation (head below the point of the shoulder); 3 = deep sedation (head near the ground). ²Ataxia Score: 0 = no ataxia; 1 = mild ataxia (slight swaying); 2 = moderate ataxia (pronounced swaying, wide-based stance); 3 = severe ataxia (reluctant to move, risk of falling).
Table 2: Behavioral Endpoints in Rodents Following this compound Administration
| Species | Dose (mg/kg, IP) | Behavioral Endpoint | Onset | Duration |
| Mouse | 0.5 - 1.0 | Loss of Righting Reflex | ~5-10 min | ~30-60 min |
| Rat | 0.1 - 0.25 | Decreased Spontaneous Activity | ~5 min | ~60-90 min |
| Rat | 0.25 - 0.5 | Loss of Righting Reflex | ~5-15 min | ~45-75 min |
Experimental Protocols
Protocol 1: Assessment of Sedation Depth in Horses
This protocol utilizes a composite scoring system to evaluate the depth of sedation in horses.
1.1. Materials
-
Halter and lead rope
-
Quiet, familiar environment (e.g., stocks, stall)
-
Stopwatch or timer
-
Data collection sheet
-
Stimulus tools (e.g., pen, cotton-tipped applicator)
1.2. Procedure
-
Baseline Assessment: Prior to drug administration, for a period of 5-10 minutes, observe and record the horse's baseline behavior, including head position relative to the withers, posture, and response to auditory (e.g., clap) and tactile (e.g., gentle touch to the poll) stimuli.
-
This compound Administration: Administer this compound at the desired dose and route. Start the timer immediately.
-
Behavioral Scoring: At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes post-administration), assess and score the following parameters:
-
Head Height:
-
0: Head held above the withers.
-
1: Head at the level of the withers.
-
2: Head below the withers but not touching the ground.
-
3: Head at or near the ground.
-
-
Ataxia:
-
0: No swaying or stumbling.
-
1: Mild, intermittent swaying.
-
2: Consistent, moderate swaying with a wide-based stance.
-
3: Severe swaying, stumbling, or reluctance to move.
-
-
Response to Auditory Stimulus (Loud Clap):
-
0: Alert response (e.g., head lift, ear twitch).
-
1: Delayed or blunted response.
-
2: Minimal or no response.
-
-
Response to Tactile Stimulus (Gentle pressure with a pen on the neck or withers):
-
0: Skin twitching, turning of the head.
-
1: Delayed or blunted response.
-
2: No response.
-
-
1.3. Data Analysis The scores for each parameter can be analyzed individually over time or summed to create a composite sedation score.
Protocol 2: Assessment of Sedation Depth in Rodents (Loss of Righting Reflex)
The loss of righting reflex (LORR) is a common and reliable indicator of deep sedation in rodents.
2.1. Materials
-
Standard rodent cages
-
Heating pad
-
Stopwatch or timer
-
Data collection sheet
2.2. Procedure
-
Acclimation: Place the animal in the testing cage on a heating pad set to a thermostatically controlled temperature (e.g., 37°C) for at least 15-30 minutes to acclimate.
-
This compound Administration: Administer this compound at the desired dose and route (typically intraperitoneal, IP). Start the timer immediately.
-
Assessment of Righting Reflex:
-
Beginning 1-2 minutes after administration, gently place the rodent on its back.
-
If the animal rights itself (returns to a sternal position) within 10 seconds, the reflex is considered present.
-
Continue to test every 1-2 minutes until the animal fails to right itself within the 10-second window. This is the point of LORR.
-
-
Data Collection:
-
Latency to LORR: The time from injection to the onset of LORR.
-
Duration of LORR: Continue to test for the return of the righting reflex every 5-10 minutes. The duration is the time from the onset of LORR until the animal successfully rights itself on two consecutive attempts.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound's alpha-2 adrenergic receptor signaling.
Experimental Workflow for Behavioral Assessment of Sedation
Caption: Workflow for assessing this compound-induced sedation.
References
- 1. Comparison of this compound or Romifidine in Combination with Morphine for Standing Magnetic Resonance Imaging in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimizing equine standing sedation: continuous infusion of this compound and butorphanol enhances stability but prolongs ataxia [frontiersin.org]
Application Notes and Protocols: Use of Detomidine in Equine Lameness Examinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detomidine hydrochloride, a potent α2-adrenergic agonist, is widely utilized in equine medicine for its sedative and analgesic properties.[1] Its application in lameness examinations is a subject of ongoing research, as it can facilitate safer and more thorough diagnostics in fractious or anxious horses.[2][3] However, its inherent analgesic and ataxic effects necessitate a careful and standardized approach to avoid masking subtle signs of lameness or inducing gait abnormalities that could confound the examination.[2][4] These notes provide a comprehensive overview of the current understanding of this compound's use in this context, summarizing key quantitative data and outlining detailed experimental protocols based on published studies.
Mechanism of Action
This compound acts as a selective agonist for α2-adrenergic receptors in the central and peripheral nervous systems. This agonism leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and muscle relaxation.[1]
Data Presentation
The following tables summarize quantitative data from various studies on the use of this compound in equine lameness examinations.
Table 1: this compound Dosages and Combinations in Equine Lameness Studies
| Study | This compound Dosage (mg/kg IV) | Combination Agent(s) | Combination Dosage (mg/kg IV) |
| Moorman et al. (2019)[2][5] | 0.007 | Butorphanol (B1668111) Tartrate | 0.007 |
| Owens et al. (1996)[6] | 0.01, 0.02, 0.04 | - | - |
| Buchner et al. (1999)[7] | 0.01 | - | - |
| Virginia Tech SOP[8] | 0.005 - 0.01 | Butorphanol | 0.005 - 0.02 |
| Nannarone et al. (2007)[9] | 0.01 | Butorphanol Tartrate | 0.01 |
Table 2: Effects of this compound on Objective Lameness Parameters
| Study | Dosage (mg/kg IV) | Lameness Type | Key Findings |
| Moorman et al. (2019)[2][5] | 0.007 | Hindlimb | Significant differences in objective measurements of hindlimb lameness were detected. |
| Moorman et al. (2019)[2][5] | 0.007 (+ Butorphanol) | Forelimb & Hindlimb | Significant differences in objective forelimb lameness measurements. Most significant differences in objective measurements of hind limb lameness. |
| Owens et al. (1996)[6] | 0.02, 0.04 | Forelimb (Hoof Pain) | Lameness grade was decreased at 25 minutes post-dose. |
| Buchner et al. (1999)[7] | 0.01 | Forelimb (Chronic) | Did not change the degree of lameness. |
Table 3: Physiological and Gait Effects of this compound
| Parameter | Dosage (mg/kg IV) | Onset of Effect | Duration of Effect | Key Observations |
| Sedation | 0.01 - 0.02 | ~10 minutes[10] | 45 minutes (IV)[8] | Dose-dependent sedation.[4] Head height is a common measure of sedation depth.[11] |
| Ataxia | 0.01 - 0.02 | Immediate[12] | 15-30 minutes[12] | More pronounced with this compound than romifidine (B1679519).[4] Can affect postural sway.[12] |
| Heart Rate (Bradycardia) | 0.01 - 0.04 | ~10 minutes[10] | Dose-dependent[4] | A common side effect of α2-agonists.[4] |
| Stride Frequency | 0.01 | - | - | Significant differences from saline control.[13] |
| Stride Length | 0.01 | - | - | Did not differ significantly from saline control.[13] |
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on Objective Lameness (Based on Moorman et al., 2019[2][5])
Objective: To determine the effects of this compound, alone and in combination with butorphanol, on objective measurements of lameness.
Materials:
-
17 adult horses with naturally occurring forelimb or hindlimb lameness.
-
This compound hydrochloride (0.007 mg/kg, IV).
-
Butorphanol tartrate (0.007 mg/kg, IV).
-
Saline solution (0.9% NaCl, 2 mL, IV) as a control.
-
Objective gait analysis system (e.g., Lameness Locator).
-
Sedation scoring system.
-
Mechanical nociceptive threshold (MNT) device.
Methodology:
-
Baseline Data Collection: Prior to any treatment, perform a baseline objective lameness evaluation while the horse is trotting in a straight line. Record sedation score and MNT.
-
Randomized Crossover Design: Each horse receives each treatment protocol (saline, this compound alone, this compound with butorphanol) in a random order with a minimum 7-day washout period between treatments.
-
Drug Administration: Administer the assigned treatment intravenously.
-
Post-Administration Assessments: Assess the degree of sedation, MNT, and objective lameness at 10, 15, 20, 30, and 40 minutes after administration.
-
Data Analysis: Compare the objective lameness measurements at each time point to the baseline values for each treatment.
Protocol 2: Kinematic Analysis of Locomotor Patterns Post-Detomidine Sedation (Based on Serra-Lejarcegui et al., 2019[14])
Objective: To evaluate the duration of the effects of sedation with this compound on the movement patterns of horses.
Materials:
-
6 healthy adult horses.
-
This compound hydrochloride (0.01 mg/kg, IV).
-
Saline solution (0.9% NaCl, 10 mL, IV) as a control.
-
Sacrum-mounted accelerometer for gait assessment.
-
System for measuring ground-to-lip distance (for sedation assessment).
Methodology:
-
Baseline Gait Assessment: 15 minutes before treatment, perform a baseline gait assessment using the accelerometer while the horse is walking.
-
Randomized Crossover Design: Each horse receives each treatment (saline, this compound) in a random order.
-
Drug Administration: Administer the assigned treatment intravenously.
-
Post-Administration Gait Analysis: Conduct gait assessments at 5, 15, 30, 45, 60, 75, 90, 105, and 120 minutes after injection.
-
Data Collection: Measure the following variables at each time point: speed, stride frequency, stride length, regularity, dorsoventral power, propulsive power, mediolateral power, and total power. Measure the degree of sedation by the ground-to-lip distance.
-
Data Analysis: Compare the kinematic parameters at each time point to the baseline values for each treatment group.
Application and Considerations
-
Minimizing Ataxia: this compound can induce ataxia, which may interfere with the lameness evaluation.[4] Allowing the horse to stabilize for a short period after administration before trotting may be beneficial. The ataxic effects are generally most pronounced in the first 15-30 minutes post-administration.[12]
-
Analgesic Effects: The analgesic properties of this compound can mask mild lameness.[6] This is a critical consideration, and the lowest effective dose for sedation should be used. For subtle lameness, the use of sedation should be carefully weighed against the potential for masking clinical signs.
-
Combination with Butorphanol: The addition of butorphanol can enhance sedation.[3] However, combinations of α2-agonists and butorphanol have been shown to have a significant effect on objective lameness measurements, particularly in the hindlimbs.[2][5]
-
Individual Variation: The response to sedatives can vary between horses. It is important to titrate the dose to the individual's temperament and the requirements of the examination.
Conclusion
The use of this compound in equine lameness examinations can be a valuable tool for ensuring the safety of both the horse and the veterinarian. However, it is imperative that professionals are aware of its potential to influence gait and mask pain. The provided data and protocols offer a framework for the judicious and evidence-based application of this compound in this context. Further research is warranted to refine protocols and better understand the nuanced effects of this compound on the objective assessment of equine lameness.
References
- 1. madbarn.com [madbarn.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Equine Standing Sedation Protocols – Large Animal Surgery – Supplemental Notes [open.lib.umn.edu]
- 4. Sedative and analgesic effects of this compound and romifidine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Evaluation of this compound-induced analgesia in horses with chronic hoof pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veterinaryevidence.org [veterinaryevidence.org]
- 8. research.vt.edu [research.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Plasma concentrations, behavioural and physiological effects following intravenous and intramuscular this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation between kinematic parameters, ataxia and ground-to-lip distance in this compound sedated horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on postural sway in horses | Equine and Comparative Exercise Physiology | Cambridge Core [cambridge.org]
- 13. avmajournals.avma.org [avmajournals.avma.org]
Troubleshooting & Optimization
Technical Support Center: Managing Detomidine-Induced Bradycardia in Canines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing bradycardia induced by detomidine in canine models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced bradycardia?
A1: this compound is a potent alpha-2 adrenergic agonist. Its primary mechanism of action involves the stimulation of alpha-2 adrenoceptors in the central nervous system, which decreases sympathetic outflow, leading to sedation, analgesia, and a centrally mediated decrease in heart rate.[1][2][3] Peripherally, this compound causes vasoconstriction by acting on alpha-2 adrenoceptors on vascular smooth muscle, leading to an initial hypertension.[1][2][4] The subsequent increase in blood pressure triggers a baroreceptor-mediated reflex, which further contributes to a decrease in heart rate (bradycardia).[1][5][6]
Q2: How significant is the bradycardia observed with this compound administration in dogs?
A2: this compound administration in dogs consistently leads to a marked decrease in heart rate.[7] This bradycardia is a dose-dependent effect.[8] In some cases, the heart rate can drop below 60 beats per minute, and second-degree atrioventricular blocks can occur.[9][10][11][12]
Q3: What are the primary treatment options for managing this compound-induced bradycardia?
A3: The primary treatment strategies for managing this compound-induced bradycardia in canines include:
-
Alpha-2 Adrenergic Antagonists: Drugs like atipamezole (B1667673) are specific antagonists for alpha-2 adrenoceptors. They competitively displace this compound from these receptors, effectively reversing its sedative and cardiovascular effects, including bradycardia.[13][14][15]
-
Anticholinergics: Agents such as atropine (B194438) and glycopyrrolate (B1671915) can be used to counteract the parasympathetic effects and increase heart rate.[10][16] However, their use in this context requires careful consideration due to potential adverse effects.[1][9]
Q4: When should I consider intervention for this compound-induced bradycardia?
A4: Intervention should be considered if the bradycardia is severe (e.g., heart rate consistently below 40 beats per minute), accompanied by arrhythmias (like second or third-degree AV block), or if there are signs of compromised cardiovascular function such as hypotension or poor tissue perfusion. Routine, healthy subjects often tolerate the bradycardia induced by alpha-2 agonists without adverse consequences.[1]
Troubleshooting Guide
Issue: Severe Bradycardia and/or Arrhythmias Observed Post-Detomidine Administration
Initial Assessment:
-
Monitor Vital Signs: Continuously monitor heart rate, rhythm (via ECG), blood pressure, and respiratory rate.
-
Evaluate Patient Status: Assess mucous membrane color, capillary refill time, and overall perfusion.
Troubleshooting Steps:
-
Option 1: Reversal with an Alpha-2 Adrenergic Antagonist (Recommended for complete reversal)
-
Option 2: Management with an Anticholinergic Agent (Use with caution)
-
Agents: Atropine or Glycopyrrolate.
-
Rationale: Anticholinergics block the effects of the vagus nerve on the heart, thereby increasing the heart rate.[10][16]
-
Caution: The use of anticholinergics in the face of this compound-induced vasoconstriction and hypertension can lead to a further increase in blood pressure and myocardial oxygen demand, potentially causing arrhythmias.[1][9][18] Preemptive administration of atropine has been shown to prevent bradycardia but may induce hypertension.[11][19][20]
-
Protocol: See Experimental Protocol 2.
-
-
Option 3: Experimental Intervention with Lidocaine (B1675312)
Quantitative Data Summary
Table 1: Dosages for Management of this compound-Induced Bradycardia
| Drug | Class | Canine Dosage | Route of Administration | Onset of Action |
| Atipamezole | Alpha-2 Adrenergic Antagonist | 5-10 times the preceding methis compound (B1201911) dose in µg/kg[17] | Intramuscular (IM) | 3-7 minutes for arousal[23] |
| Atropine | Anticholinergic | 0.01 - 0.04 mg/kg[24][25] | Intravenous (IV), Intramuscular (IM) | Rapid (IV)[26] |
| Glycopyrrolate | Anticholinergic | 5 - 10 µg/kg[27] | Intravenous (IV), Subcutaneous (SC) | Slower onset than atropine |
| Lidocaine | Antiarrhythmic | 2 mg/kg bolus followed by CRI | Intravenous (IV) | Rapid |
Table 2: Efficacy of Interventions for Bradycardia
| Intervention | Effect on Heart Rate | Effect on Blood Pressure | Other Notable Effects |
| Atipamezole | Significant increase to near baseline[17] | Transient decrease, then stabilization[17] | Reverses sedation and analgesia[13][23] |
| Atropine (preemptive) | Prevents bradycardia for ~50 minutes[9][11] | Can induce hypertension[9][11] | May cause tachycardia and arrhythmias[18] |
| Glycopyrrolate | Prevents or increases heart rate[16][27] | Can cause a significant increase[27] | May induce arrhythmias[16] |
| Lidocaine | Significant increase[21] | Decreases mean blood pressure[21] | Decreases systemic vascular resistance[21] |
Experimental Protocols
Experimental Protocol 1: Reversal of this compound with Atipamezole
-
Objective: To reverse the sedative and cardiovascular effects of this compound.
-
Materials: Atipamezole hydrochloride solution, sterile syringe, and needle.
-
Procedure: a. Calculate the appropriate dose of atipamezole. A common dosing strategy is to administer a dose (in µg/kg) that is 5 to 10 times the preceding this compound (or methis compound) dose.[17] b. Administer atipamezole via intramuscular (IM) injection.[13] c. Continuously monitor the dog's heart rate, blood pressure, and respiratory rate. d. Observe for arousal from sedation, which typically occurs within 5-10 minutes.[14]
Experimental Protocol 2: Management of Bradycardia with Atropine
-
Objective: To increase heart rate in a dog with severe this compound-induced bradycardia.
-
Materials: Atropine sulfate (B86663) solution, sterile syringe, and needle.
-
Procedure: a. Calculate the atropine dose (0.01-0.04 mg/kg).[24][25] b. For a rapid effect, administer a low dose (0.01 mg/kg) intravenously (IV).[24] Be prepared for a transient, paradoxical worsening of bradycardia before the heart rate increases.[25] c. Alternatively, administer 0.04 mg/kg intramuscularly (IM).[24] d. Continuously monitor ECG for arrhythmias and blood pressure for hypertension. e. The effect of atropine is expected to last for approximately 50-60 minutes.[9]
Experimental Protocol 3: Investigational Treatment of Bradycardia with Lidocaine
-
Objective: To investigate the use of lidocaine for increasing heart rate during this compound-induced bradycardia.
-
Materials: 2% lidocaine hydrochloride solution, sterile syringe, and needle, infusion pump.
-
Procedure (based on a dexmethis compound (B676) study): [21] a. Administer an initial intravenous (IV) bolus of lidocaine at 2 mg/kg. b. Immediately following the bolus, begin a constant rate infusion (CRI) of lidocaine at 50-100 µg/kg/minute. c. Continuously monitor heart rate, ECG, and blood pressure. d. Observe for an increase in heart rate and a decrease in systemic vascular resistance.
Visualizations
Caption: Signaling pathway of this compound-induced bradycardia.
Caption: Troubleshooting workflow for managing bradycardia.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Cardiovascular action of this compound, a sedative and analgesic imidazole derivative with alpha-agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. channeledge.com [channeledge.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. Methis compound: Potent Analgesic and Cardiovascular Effects in Veterinary Practice_Chemicalbook [chemicalbook.com]
- 8. Cardiovascular Effects of Methis compound [cliniciansbrief.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Cardiovascular and respiratory effects of methis compound in dogs and influence of anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of preemptive atropine administration on incidence of methis compound-induced bradycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular and Respiratory Effects of Methis compound in Dogs and Influence of Anticholinergics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The clinical effectiveness of atipamezole as a methis compound antagonist in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Atipamezole - Wikipedia [en.wikipedia.org]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. Effects of anticholinergic treatment on the cardiac and respiratory systems in dogs sedated with methis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversal of methis compound-induced cardiovascular and respiratory changes with atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. Effects of preemptive atropine administration on incidence of methis compound-induced bradycardia in dogs. [epistemonikos.org]
- 20. [PDF] Effects of preemptive atropine administration on incidence of methis compound-induced bradycardia in dogs. | Semantic Scholar [semanticscholar.org]
- 21. Use of intravenous lidocaine to treat dexmethis compound-induced bradycardia in sedated and anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Treatment of Dexmethis compound-Induced Bradycardia in Dogs [cliniciansbrief.com]
- 23. Reversal of methis compound sedation by atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recognizing Patient Trends: When to Watch and When to Intervene - WSAVA 2015 Congress - VIN [vin.com]
- 25. vettimes.com [vettimes.com]
- 26. assets.ctfassets.net [assets.ctfassets.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Detomidine Dosage for Prolonged Surgical Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with detomidine for extended surgical procedures.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the use of this compound for prolonged anesthesia.
Q1: What are the recommended starting dosages for this compound in prolonged surgical procedures?
A1: The appropriate dosage of this compound can vary depending on the species, the desired depth of sedation, and the combination with other anesthetic agents. For prolonged procedures, a continuous rate infusion (CRI) is often preferred over intermittent boluses to maintain a stable plane of anesthesia.[1]
Q2: My animal is experiencing significant bradycardia and/or hypotension. What should I do?
A2: Bradycardia and hypotension are known side effects of this compound due to its action as an α2-adrenergic agonist.[2][3]
-
Immediate Actions:
-
Reduce or temporarily discontinue the this compound infusion.
-
Administer an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) to counteract bradycardia. However, be cautious as this may increase myocardial oxygen demand.[3]
-
If hypotension is severe and does not respond to a decreased infusion rate, consider administering vasoactive agents like dobutamine (B195870) or ephedrine.[4]
-
-
Preventative Measures:
-
Start with a lower initial dose and titrate to effect.
-
Ensure adequate fluid therapy to support blood pressure.[4]
-
Q3: The level of sedation is inadequate, and the animal is responding to surgical stimuli. How should I adjust the dosage?
A3: If sedation is insufficient, an additional bolus of this compound may be administered. For prolonged procedures, increasing the rate of the continuous infusion is the preferred method for maintaining a consistent anesthetic depth.[1][5] Combining this compound with other analgesics, such as butorphanol, can enhance the sedative and analgesic effects, potentially reducing the required dose of this compound.[1][6]
Q4: How can I monitor the depth of anesthesia effectively during a prolonged procedure with this compound?
A4: Monitoring the depth of anesthesia is crucial for patient safety and surgical success. Key parameters to monitor include:
-
Ocular Reflexes: The palpebral reflex (blinking when the eyelid is touched) should be present but may be weak at a surgical plane of anesthesia. The corneal reflex (blinking in response to touching the cornea) should always be present; its absence indicates an excessive anesthetic depth.[4]
-
Cardiovascular Parameters: Continuous monitoring of heart rate, blood pressure, and electrocardiogram (ECG) is recommended.[4]
-
Respiratory Rate and Blood Gases: Monitor the respiratory rate and, if possible, arterial blood gases to ensure adequate ventilation.[4]
-
Bispectral Index (BIS): In some species, like horses, the BIS can be a useful tool to assess the depth of sedation, although its correlation with clinical sedation scores can vary.[6]
Q5: What are the signs of this compound withdrawal after a prolonged infusion, and how can it be managed?
A5: While more extensively documented for the related drug dexmethis compound, abrupt discontinuation of a prolonged α2-agonist infusion can lead to withdrawal symptoms.[7] Signs may include neurologic issues.[7] To mitigate this, it is recommended to gradually taper the infusion rate over a period of 12 to 24 hours rather than stopping it abruptly, especially after infusions lasting more than a few days.[7]
Q6: How do I reverse the effects of this compound after the surgical procedure is complete?
A6: The effects of this compound can be reversed with an α2-adrenoceptor antagonist. Atipamezole is a highly selective and potent antagonist for this purpose.[8][9][10] It rapidly reverses both the sedative and cardiovascular effects of this compound.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.
Table 1: this compound Dosage and Administration
| Species | Route | Bolus Dose (mg/kg) | Continuous Rate Infusion (CRI) (mg/kg/h) | Notes |
| Horse | IV | 0.0025 - 0.04 | 0.00625 - 0.04 | Often used in combination with butorphanol.[6] |
| Small Animal | IV | - | 0.0005 - 0.001 | Recommended for patients with stable cardiorespiratory function.[5] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Elimination Half-Life (hours) | Bioavailability (%) |
| Dog | OTM | 0.63 | 34.52 |
| Horse | OTM | 0.86 - 1.5 | ~22 |
Table 3: Reversal Agent Dosage
| Reversal Agent | Target Drug | Species | IV Dose (µg/kg) |
| Atipamezole | Dexmethis compound | General | 15 - 150 |
| Atipamezole | Methis compound (B1201911) | Dog | 4-10 times the methis compound dose |
| Atipamezole | Methis compound/Xylazine | Calf | 100 (for methis compound), 40 (for xylazine) |
Experimental Protocols
This section provides detailed methodologies for key experimental procedures involving this compound.
Protocol 1: Establishment of a this compound Continuous Rate Infusion (CRI) in a Canine Model
-
Animal Preparation: Ensure the animal is healthy and stable. Place an intravenous catheter for drug administration and fluid therapy.
-
Loading Dose: Administer a loading dose of this compound to achieve the desired initial level of sedation. A common starting point is a slow intravenous injection.
-
CRI Preparation:
-
Calculate the total dose of this compound required for the expected duration of the procedure based on the desired infusion rate (e.g., 0.5 - 1.0 µg/kg/h).[5]
-
Aseptically add the calculated volume of this compound to a bag of sterile crystalloid fluids (e.g., 0.9% NaCl).
-
-
Infusion Administration:
-
Connect the fluid bag containing this compound to the intravenous catheter via an infusion pump for precise delivery.
-
Start the infusion at the calculated rate.
-
-
Monitoring and Adjustment:
-
Continuously monitor vital signs, including heart rate, respiratory rate, and blood pressure.
-
Assess the depth of sedation regularly using clinical signs and reflexes.
-
Adjust the infusion rate up or down as needed to maintain the desired plane of anesthesia.[5]
-
-
Recovery:
-
Once the procedure is complete, discontinue the this compound infusion.
-
If rapid recovery is desired, administer a reversal agent such as atipamezole.
-
Continue to monitor the animal until fully recovered.
-
Visualizations
Diagram 1: this compound Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Constant Rate Infusions in Small Animal Anesthesia: A Guide to the Practitioner - WSAVA 2015 Congress - VIN [vin.com]
- 6. Impact of sequential administration of this compound, butorphanol, and midazolam on sedation, ataxia, stimulus response, and bispectral index in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexmethis compound: Are There Going to be Issues with Prolonged Administration? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexmethis compound in Enhanced Recovery After Surgery (ERAS) Protocols for Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Early Atipamezole Reversal of Methis compound–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
Addressing paradoxical excitement with detomidine administration
Welcome to the technical support center for detomidine administration. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and understanding adverse events, particularly paradoxical excitement, that may be encountered during experimental use.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate unexpected outcomes during your experiments.
Q1: I administered the calculated dose of this compound, but the subject is showing signs of agitation, restlessness, and muscle tremors. What is happening?
A1: You are likely observing a paradoxical excitement reaction. This is an uncommon but documented response to alpha-2 adrenergic agonists like this compound. Instead of the expected sedation, the subject displays signs of central nervous system excitation. This can be caused by several factors, including the subject's physiological state (e.g., high pre-existing stress or adrenaline levels), the rate of administration, or individual sensitivity.[1][2] A high plasma adrenaline concentration before injection can correspond with a reduced sedative effect.[2]
Q2: What are the immediate steps I should take if I observe paradoxical excitement?
A2:
-
Stop the Procedure: Do not proceed with the planned experiment. The subject's response is unpredictable and unsafe.
-
Ensure Safety: Prioritize the safety of both the animal and personnel. Secure the subject in a safe enclosure if necessary.
-
Minimize Stimuli: Reduce noise, bright lights, and excessive movement in the laboratory. A quiet, calm environment can help de-escalate the reaction.[3]
-
Assess Vital Signs: If it is safe to do so, monitor heart rate, respiratory rate, and temperature. Paradoxical reactions can sometimes be accompanied by tachycardia (an elevated heart rate).[1]
-
Consider Reversal: If the excitement is severe and poses a risk, administration of a specific alpha-2 antagonist, such as atipamezole (B1667673), can be used to reverse the effects of this compound. This should be done with caution as rapid reversal can also sometimes induce excitement.[3] Always consult your institution's veterinarian or approved animal care protocol before administering a reversal agent.
Q3: Can the route or speed of administration influence the likelihood of this reaction?
A3: Yes. Rapid intravenous (IV) administration can lead to a quick spike in plasma concentration, which may contribute to adverse effects. While not definitively proven to cause excitement, it can increase the initial hypertensive phase and other cardiovascular side effects.[4] Administering the IV injection slowly over 1-2 minutes or choosing an intramuscular (IM) route, which has a slower onset, may help mitigate some risks.[5] Using a constant rate infusion (CRI) is another strategy to maintain a steady level of sedation and avoid the peaks and troughs associated with bolus injections, potentially reducing the risk of adverse events.[6][7]
Q4: I administered the reversal agent atipamezole, and the subject became agitated. Why did this happen?
A4: While atipamezole is a direct antagonist to this compound, its administration can sometimes cause adverse effects, including hyperactivity, muscle tremors, and tachycardia.[8] This can occur if the dose of the antagonist is too high relative to the amount of agonist still in the system, leading to an "overshoot" of the normal neurological state.[3] It is recommended to titrate the antagonist dose to the desired clinical effect and allow the animal to recover in a quiet, calm environment to minimize stimulation.[3][8]
Frequently Asked Questions (FAQs)
What is the proposed mechanism for this compound-induced paradoxical excitement?
This compound's primary sedative effect comes from its agonistic activity at alpha-2 adrenergic receptors in the central nervous system, which inhibits the release of norepinephrine, a key neurotransmitter for arousal. However, this compound also has a lower affinity for alpha-1 adrenergic receptors. Activation of alpha-1 receptors generally causes arousal and increased locomotor activity. Paradoxical excitement may occur if:
-
High Pre-existing Sympathetic Tone: If an animal is already stressed or excited, high levels of endogenous catecholamines (like adrenaline) can interfere with the sedative action of this compound.[2]
-
Receptor Selectivity Ratio: While this compound is highly selective for alpha-2 receptors, individual variations in receptor density or sensitivity could lead to a more pronounced alpha-1 effect in some subjects.
-
Dose and Administration: Very high doses or rapid administration might lead to less selective receptor binding, increasing the potential for alpha-1 receptor activation.
Signaling Pathway Overview
The diagram below illustrates the opposing effects of alpha-2 and alpha-1 receptor activation. This compound preferentially activates the alpha-2 pathway leading to sedation, but off-target or context-dependent activation of the alpha-1 pathway can lead to excitement.
Figure 1. Simplified signaling pathway of this compound action.
What factors can influence an animal's response to this compound?
Several factors can alter the expected sedative effect, potentially increasing the risk of an inadequate or paradoxical response. These should be controlled for in an experimental setting.
| Factor | Description | Potential Impact on Sedation |
| Dosage | The amount of drug administered per unit of body weight. | Low doses may be insufficient; very high doses may prolong side effects without deepening sedation.[4] |
| Route & Rate of Admin. | Method of delivery (e.g., IV, IM) and speed of injection. | Rapid IV injection can cause more profound cardiovascular changes; IM provides slower onset.[5] |
| Environment | The level of external stimuli (noise, light, activity) in the surroundings. | A stressful or stimulating environment can counteract sedative effects due to high endogenous adrenaline.[2][3] |
| Individual Sensitivity | Inherent biological differences between subjects. | Includes variations in receptor densities, metabolism, and temperament. |
| Physiological State | The subject's state immediately before administration (e.g., calm vs. exercised/stressed). | Animals sedated immediately after exercise may require higher doses for an equivalent effect.[9] |
| Concurrent Drugs | Use of other agents (e.g., opioids, tranquilizers). | Can be synergistic, enhancing sedation (e.g., butorphanol), but improper timing can cause excitement.[10] |
Influencing Factors Diagram
This diagram illustrates the key variables that can modulate the clinical outcome of this compound administration.
Figure 2. Factors influencing the response to this compound.
Experimental Protocols
Adherence to a standardized protocol is critical for ensuring subject welfare and data reproducibility.
Protocol 1: Standard Sedation Administration (Horse)
This protocol is designed to achieve reliable sedation while minimizing the risk of adverse reactions.
-
Pre-Administration Assessment:
-
Perform a thorough physical examination, paying close attention to cardiovascular and respiratory systems.[5]
-
Record baseline heart rate, respiratory rate, and temperature.
-
Allow the animal to acclimate in a quiet, low-stimulus environment for at least 15-20 minutes prior to injection.
-
-
Drug Preparation and Administration:
-
Calculate the dose accurately based on the most recent body weight. For standing sedation in horses, a common IV dose is 0.005-0.01 mg/kg.[5]
-
For IV administration, inject slowly over 1-2 minutes.
-
If combining with an opioid like butorphanol (B1668111) (0.005-0.02 mg/kg IV), administer the this compound first to ensure sedation is established before the opioid is given, which can reduce the risk of opioid-induced excitement.[10]
-
-
Post-Administration Monitoring:
-
Observe the subject continuously for the onset of sedation (typically 2-5 minutes for IV). Signs include head lowering, muscle relaxation, and a decreased response to stimuli.
-
Monitor for adverse effects, including severe ataxia, persistent excitement, or significant cardiovascular changes (bradycardia is expected).
-
Record sedation scores and vital signs at regular intervals (e.g., 5, 15, 30, and 60 minutes post-injection).
-
Protocol 2: Constant Rate Infusion (CRI) for Prolonged Sedation (Horse)
A CRI can provide a more stable plane of sedation for longer procedures.
-
Catheter Placement: Aseptically place an intravenous catheter in the jugular vein and secure it.
-
Loading Dose: Administer an initial IV bolus (loading dose) of this compound to establish sedation. A typical loading dose is 8-10 μg/kg (0.008-0.01 mg/kg).[11][12][13]
-
Initiate Infusion: Immediately following the bolus, begin the CRI using a calibrated infusion pump. A starting rate for this compound is often between 6-40 μg/kg/hour (0.006-0.04 mg/kg/hour).[12][13] The rate can be adjusted based on the desired level of sedation.
-
Monitoring: Continuously monitor the subject for depth of sedation, comfort, and cardiovascular stability. Adjust the infusion rate as needed. Be prepared to provide supplemental boluses if the plane of sedation becomes too light.
Troubleshooting Workflow for Paradoxical Excitement
This workflow provides a logical sequence of steps to manage an unexpected excitatory reaction.
Figure 3. Troubleshooting workflow for paradoxical excitement.
References
- 1. researchgate.net [researchgate.net]
- 2. Sympatho-adrenal activity and the clinical sedative effect of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. This compound: a new sedative for horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Optimizing equine standing sedation: continuous infusion of this compound and butorphanol enhances stability but prolongs ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contra-indications, warnings, etc - Revertor [noahcompendium.co.uk]
- 9. Pharmacokinetics of this compound administered to horses at rest and after maximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Equine Standing Sedation Protocols – Large Animal Surgery – Supplemental Notes [open.lib.umn.edu]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Behavioural and cardiovascular effects of methis compound constant rate infusion compared with this compound for standing sedation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detomidine Cardiovascular Safety
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cardiovascular side effects of detomidine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of this compound?
A1: this compound, a potent α2-adrenoceptor agonist, primarily causes a biphasic cardiovascular response.[1][2][3] Initially, it induces peripheral vasoconstriction, leading to a transient increase in blood pressure (hypertension).[2][4] This is followed by a baroreceptor-mediated reflex bradycardia (a significant decrease in heart rate).[2][4][5] A subsequent phase of centrally-mediated hypotension may also occur.[1][3] Additionally, a decrease in cardiac output is a consistent finding.[5][6][7] Atrio-ventricular (AV) blocks can also be observed.[2][6][7]
Q2: What is the mechanism behind this compound's cardiovascular effects?
A2: this compound's effects are mediated by its agonistic activity on α2-adrenoceptors. Stimulation of peripheral α2-adrenoceptors on vascular smooth muscle leads to vasoconstriction and the initial hypertensive phase.[8] The subsequent bradycardia is a reflex response to this hypertension. Centrally located α2-adrenoceptors are responsible for the sedative and analgesic effects, as well as a decrease in sympathetic outflow from the central nervous system, which contributes to the later hypotensive phase and decreased heart rate.[9]
Q3: How can the cardiovascular side effects of this compound be minimized?
A3: Several strategies can be employed:
-
Co-administration with a peripherally selective α2-antagonist: Vatinoxan (B1682196) (MK-467) can be administered concurrently to block the peripheral cardiovascular effects of this compound without affecting its central sedative and analgesic properties.[3][8][10][11]
-
Reversal with a specific antagonist: Atipamezole (B1667673), a potent and specific α2-antagonist, can be administered to reverse the effects of this compound, including sedation and cardiovascular changes.[1][12][13][14]
-
Dose optimization: Using the lowest effective dose of this compound can reduce the magnitude of cardiovascular side effects.[5][9] Higher doses of this compound prolong the duration of sedation and adverse cardiovascular effects without necessarily increasing the degree of sedation.[9]
-
Combination therapy: Combining this compound with other sedatives or analgesics may allow for a dose reduction of this compound, thereby lessening its cardiovascular impact.[9]
Q4: Is the use of anticholinergics like atropine (B194438) recommended to counteract this compound-induced bradycardia?
A4: The use of anticholinergics is controversial.[9] While they can increase heart rate, they may exacerbate the initial hypertension and increase myocardial oxygen demand and workload.[9][15] Atropine has been shown to be inefficient in antagonizing methis compound-induced bradycardia in some studies.[1] Their use should be carefully considered based on the specific experimental context and animal's physiological status.
Troubleshooting Guides
Problem 1: Severe bradycardia and/or AV block is observed after this compound administration.
-
Immediate Action:
-
Administer a specific α2-antagonist: Atipamezole is the recommended agent for reversing this compound-induced effects.[1][12][13][14] The dosage should be appropriate for the species and the dose of this compound administered.
-
Monitor vital signs continuously: Closely monitor heart rate, rhythm (via ECG), and blood pressure until they return to baseline levels.
-
-
For Future Experiments:
Problem 2: The subject exhibits significant initial hypertension followed by hypotension.
-
During the Experiment:
-
Monitor blood pressure closely: Continuous intra-arterial blood pressure monitoring is ideal for capturing the biphasic response.
-
Ensure adequate hydration: Maintain normal fluid balance to support blood pressure.
-
Reverse if necessary: If hypotension is severe or prolonged, administration of atipamezole is warranted.[12][13]
-
-
For Future Experiments:
Problem 3: The level of sedation is adequate, but the cardiovascular side effects are impacting experimental data.
-
Solution:
-
Utilize vatinoxan co-administration: This is the ideal solution as vatinoxan does not cross the blood-brain barrier and therefore does not interfere with the centrally-mediated sedative effects of this compound.[8] It specifically targets the peripheral cardiovascular effects.[8][10][11]
-
Experimental Protocol: Administer vatinoxan concurrently with this compound. The exact dosage ratio will depend on the species and route of administration.
-
Data Presentation
Table 1: Cardiovascular Effects of Methis compound (B1201911)/Detomidine With and Without Vatinoxan (MK-467) in Horses.
| Parameter | MED (Methis compound 7 μg/kg IV) | MED+V (Methis compound 7 μg/kg IV + Vatinoxan 140 μg/kg IV) |
| Heart Rate (beats/min) at 10 min | 26 ± 2 | 31 ± 5 |
| Mean Arterial Pressure (mmHg) at 10 min | 129 ± 15 | 103 ± 13 |
| Cardiac Index at 10 min | Lower with MED | Higher than MED |
| Systemic Vascular Resistance at 10 min | Higher with MED | Lower than MED |
| (Data summarized from a study in healthy horses)[3][11] |
Table 2: Cardiovascular Effects of Methis compound With and Without Vatinoxan (MK-467) in Dogs.
| Parameter | MED (Methis compound alone) | MVX (Methis compound-Vatinoxan combination) |
| Blood Pressure | Increased over baseline | Closer to normal |
| Heart Rate | Reduced | Closer to normal |
| Stroke Volume | Reduced | Closer to normal |
| Cardiac Output | 47% to 96% lower than MVX | Closer to normal |
| Perfusion | Reduced | Closer to normal |
| (Data summarized from a study in Beagle dogs)[8] |
Experimental Protocols
Protocol 1: Reversal of this compound-Induced Cardiovascular Effects with Atipamezole
-
Animal Model: This protocol is based on studies in dogs and cats, but should be adapted for the specific research model.[12][13][14]
-
Induction: Administer this compound at the desired dose and route for sedation.
-
Monitoring: Continuously monitor heart rate, blood pressure, and respiratory rate. An ECG is recommended to monitor for arrhythmias.
-
Reversal:
-
Once the experimental procedure is complete, or if severe cardiovascular compromise is noted, administer atipamezole.
-
Dosage: The dose of atipamezole is typically a multiple of the this compound dose. For example, in dogs sedated with methis compound (a close analog), atipamezole was administered at a 5- or 10-fold larger dose.[12] In cats, a 5-fold dose of atipamezole to methis compound was used.[13]
-
Route: Intramuscular administration is often recommended to allow for a more gradual recovery and minimize abrupt changes in cardiovascular parameters.[9]
-
-
Post-Reversal Monitoring: Continue to monitor cardiovascular and respiratory parameters until the animal is fully recovered and vital signs have returned to baseline.
Protocol 2: Co-administration of this compound with Vatinoxan (MK-467) to Mitigate Cardiovascular Effects
-
Animal Model: This protocol is based on studies in horses and dogs.[3][8][11]
-
Drug Preparation: Prepare a solution containing both this compound and vatinoxan at the desired concentrations.
-
Dosage:
-
Administration: Administer the combined solution via the intended route (e.g., intravenous or intramuscular).
-
Monitoring:
-
Monitor for the desired level of sedation. Note that sedation may be slightly reduced in the initial phase of co-administration.[3][11]
-
Monitor cardiovascular parameters (heart rate, blood pressure). Expect these to remain closer to baseline values compared to this compound administered alone.[3][8][11]
-
-
Post-Procedure: Allow the animal to recover. If reversal is needed, atipamezole can still be used to antagonize the central effects of this compound.
Visualizations
Caption: Signaling pathway of this compound's cardiovascular effects.
Caption: Workflow for minimizing this compound's cardiovascular side effects.
References
- 1. Cardiovascular actions of methis compound and their reversal by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of this compound, a new alpha 2-adrenoceptor agonist, in the conscious pony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of vatinoxan on cardiorespiratory function and gastrointestinal motility during constant‐rate methis compound infusion in standing horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. Cardiovascular Effects of Methis compound [cliniciansbrief.com]
- 6. Cardiovascular Effects of Methis compound, this compound and Xylazine in Horses [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular effects of intravenous vatinoxan (MK-467) in methis compound-tiletamine-zolazepam anaesthetised red deer (Cervus elaphus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of vatinoxan on cardiorespiratory function and gastrointestinal motility during constant-rate methis compound infusion in standing horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversal of methis compound-induced cardiovascular and respiratory changes with atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Atipamezole Reverses Cardiovascular Changes Induced by High-Dose Methis compound in Cats Undergoing Sedation for Semen Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: Adjusting Detomidine Protocols for Geriatric Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of detomidine and its active enantiomer, dexmethis compound (B676), in geriatric animal models. The information is presented in a question-and-answer format to address specific issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why do this compound protocols need to be adjusted for geriatric animals?
A1: Geriatric animals undergo significant physiological changes that alter their response to anesthetic agents like this compound.[1][2][3] These changes include:
-
Reduced Cardiovascular Reserve: The aging heart has decreased ability to compensate for the cardiovascular effects of this compound, such as bradycardia and decreased cardiac output.[4]
-
Decreased Hepatic and Renal Function: Reduced blood flow to the liver and kidneys in older animals can slow down the metabolism and excretion of this compound, potentially leading to prolonged and more profound effects from a standard dose.[3][5]
-
Altered Body Composition: Geriatric animals often have less lean body mass and a higher percentage of body fat, which can affect drug distribution and duration of action. Dosing should be based on lean body mass.[2]
-
Increased Sensitivity of the Central Nervous System: Age-related changes in the brain can result in a reduced requirement for anesthetic drugs to achieve the desired level of sedation.[3]
Due to these factors, standard this compound doses can cause severe adverse effects in geriatric patients. Therefore, dose reduction and careful titration are crucial.[1][5][6]
Q2: What are the primary cardiovascular risks of using this compound in older animals?
A2: The primary risks are profound cardiovascular depression.[6] this compound, as an alpha-2 adrenergic agonist, causes a biphasic effect on blood pressure: an initial hypertension due to peripheral vasoconstriction, followed by a more prolonged period of hypotension.[7] More significantly, it causes a marked decrease in heart rate (bradycardia) and a reduction in cardiac output, which may be poorly tolerated by geriatric animals with limited cardiovascular reserve.[4] The routine use of anticholinergics to counteract bradycardia is controversial as it can increase myocardial oxygen demand.[8]
Q3: What is a recommended starting dose of dexmethis compound for a geriatric dog?
A3: A conservative starting dose for dexmethis compound in geriatric dogs is in the range of 0.5-2 mcg/kg, often used in combination with an opioid and/or a benzodiazepine (B76468) to enhance sedation while minimizing the dose of the alpha-2 agonist.[4] It is essential to titrate the dose to effect and monitor the patient closely.[5]
Q4: Can this compound be used in geriatric animals with pre-existing conditions?
A4: Extreme caution is advised. This compound should be used sparingly in dogs with cardiac compromise.[1] It is contraindicated in animals with pre-existing atrioventricular (AV) or sinoatrial (SA) block, severe coronary insufficiency, cerebrovascular disease, respiratory disease, or chronic renal failure. For patients with mild, stable concurrent diseases, a thorough pre-anesthetic evaluation is mandatory, and the potential benefits must be carefully weighed against the risks. Dose adjustments and vigilant monitoring are critical.
Q5: What are the signs of an overdose or excessive sedation in a geriatric animal?
A5: Signs of excessive sedation include:
-
Profound and prolonged unconsciousness
-
Severe bradycardia (dangerously low heart rate)
-
Hypotension (low blood pressure)
-
Hypothermia (low body temperature)
-
Pale mucous membranes
-
Weak pulses
-
Respiratory depression (slow, shallow breathing)
Immediate intervention, including administration of a reversal agent, is necessary if these signs are observed.
Q6: How can the effects of this compound be reversed?
A6: The effects of this compound and dexmethis compound can be reversed with an alpha-2 adrenergic antagonist, such as atipamezole (B1667673).[2][9] It is important to remember that reversal will also antagonize the analgesic effects of this compound.[9] If a combination protocol including other sedatives or analgesics (e.g., opioids, benzodiazepines) was used, their effects will persist after this compound reversal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inadequate sedation at a low dose | Individual variation in drug sensitivity. Insufficient time for the drug to take effect. | Allow more time for the drug to reach its peak effect (up to 20 minutes for intramuscular injection). Consider administering a small supplemental dose of an opioid or benzodiazepine rather than more this compound. Ensure the animal is in a quiet, calm environment to facilitate sedation.[7] |
| Prolonged recovery from sedation | Reduced drug metabolism and clearance due to age-related decline in liver and kidney function. Overdosing. Hypothermia. | Provide supportive care, including thermal support to maintain body temperature. Ensure adequate hydration with intravenous fluids. Consider partial or full reversal with atipamezole. Monitor vital signs closely throughout recovery. |
| Severe bradycardia and/or hypotension | Excessive dose of this compound. Pre-existing undiagnosed cardiac disease. Interaction with other medications. | Administer an alpha-2 antagonist (reversal agent) like atipamezole. Provide cardiovascular support with intravenous fluids. Administer supplemental oxygen. Discontinue any other drugs that may be contributing to cardiovascular depression. |
| Respiratory depression | Synergistic effect with other central nervous system depressants (e.g., opioids). Excessive depth of sedation. | Monitor respiratory rate and oxygen saturation (SpO2). Provide supplemental oxygen. If severe, be prepared to provide ventilatory support. Consider partial reversal of the opioid if one was used, or partial reversal of this compound. |
| Unexpected agitation or excitement (paradoxical reaction) | Rare individual response. | Ensure the animal is in a quiet and dark environment to minimize stimuli. Consider administering a low dose of a benzodiazepine. If the agitation is severe, reversal with atipamezole may be necessary. |
Data Presentation
Table 1: Recommended Dose Adjustments for this compound (Dexmethis compound) in Geriatric Canines
| Parameter | Healthy Adult Canine | Healthy Geriatric Canine | Rationale for Adjustment | Citation(s) |
| Dexmethis compound Dose (IM/IV) | 5-10 µg/kg | 0.5-2 µg/kg | Reduced cardiovascular, hepatic, and renal reserve; increased CNS sensitivity. | [4] |
| Combination Therapy | Often combined with opioids. | Strongly recommended to be combined with an opioid and/or a benzodiazepine. | Allows for lower, safer doses of dexmethis compound while achieving adequate sedation and analgesia. | [4] |
| Dose Titration | Titrate to desired effect. | Slow titration to effect is critical. | Longer circulation time in geriatric patients may delay the onset of action, increasing the risk of overdose if redosed too quickly. | [4] |
Table 2: Comparative Pharmacokinetics of this compound/Dexmethis compound in Adult Animals (Geriatric-Specific Data Limited)
| Pharmacokinetic Parameter | Species | Route | Dose | Half-life (t½) | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Citation(s) |
| This compound | Dog | IV | 0.5 mg/m² | ~0.63 hours | - | - | [10] |
| This compound | Dog | OTM | 1 mg/m² | ~0.63 hours | 7.03 ng/mL | 1.00 hour | [10] |
| Dexmethis compound | Dog | IV | 5 µg/kg | ~36 minutes | 18.6 ng/mL | - | |
| Methis compound (B1201911) | Dog | IV | 40 µg/kg | ~1-1.3 hours | - | - | [11] |
Note: Direct comparative pharmacokinetic studies in geriatric versus young adult animals are limited in publicly available literature. The prolonged effects observed clinically in geriatric patients are attributed to decreased clearance due to reduced hepatic and renal function.[3][5]
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Response to this compound in Geriatric Canines
1. Objective: To evaluate the cardiovascular effects (heart rate, blood pressure, and electrocardiogram) of a low-dose this compound protocol in geriatric canines.
2. Animal Model: Healthy geriatric dogs (defined as having completed >75% of their expected lifespan) with no evidence of cardiovascular disease on pre-study examination.
3. Materials:
- This compound hydrochloride or dexmethis compound hydrochloride injectable solution.
- Multi-parameter monitor capable of continuous ECG, non-invasive blood pressure (oscillometric or Doppler), and pulse oximetry.[9][12]
- Intravenous catheters and fluid administration set.
- Emergency drugs: atipamezole, atropine, epinephrine, lidocaine.
4. Methodology:
- Baseline Data Collection: Acclimate the dog to a quiet environment for at least 15-20 minutes.[4] Record baseline heart rate, respiratory rate, systolic, diastolic, and mean arterial pressure, and a 6-lead ECG tracing.
- Drug Administration: Administer a predetermined low dose of dexmethis compound (e.g., 1 µg/kg) intravenously or intramuscularly.
- Continuous Monitoring: Immediately following administration, begin continuous monitoring of the ECG.[9]
- Time-Point Data Collection: Record heart rate, blood pressure, and respiratory rate at 5, 10, 15, 30, 45, and 60 minutes post-administration. At each time point, record a 1-minute ECG strip for later analysis of rhythm, heart rate, and ECG intervals.
- ECG Analysis: Analyze ECG recordings for the presence of arrhythmias, such as sinus bradycardia, atrioventricular block, or ventricular premature contractions.
- Recovery: Continue monitoring until the animal is fully recovered. Note the time to sternal recumbency and standing.
Protocol 2: Evaluation of Sedative Efficacy Using a Scoring System
1. Objective: To quantify the level of sedation achieved with an adjusted this compound protocol in geriatric canines.
2. Animal Model: As described in Protocol 1.
3. Materials:
- Validated sedation scoring scale (see example below).
- Quiet observation area.
4. Methodology:
- Baseline Score: Before drug administration, assess the dog's baseline state using the sedation scale.
- Drug Administration: Administer the this compound protocol as described in the cardiovascular study.
- Scoring at Time Points: At 15, 30, 45, and 60 minutes post-administration, a blinded observer should score the level of sedation using the chosen scale.
- Example Simple Sedation Scale (0 = no sedation, higher score = deeper sedation):
- Demeanor: (0) Alert and responsive -> (1) Calm -> (2) Drowsy -> (3) Asleep, rousable -> (4) Asleep, not easily rousable.
- Posture: (0) Standing/Sitting -> (1) Sternal recumbency -> (2) Lateral recumbency.
- Response to Auditory Stimulus: (0) Strong head turn -> (1) Slow head turn -> (2) Ear twitch only -> (3) No response.
- Muscle Tone (Jaw): (0) Strong resistance -> (1) Mild resistance -> (2) No resistance.
- Data Analysis: Compare sedation scores over time and correlate with cardiovascular parameters if measured concurrently.
Visualizations
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway for this compound.
Caption: Experimental Workflow for Geriatric this compound Protocol Assessment.
References
- 1. parnell.com [parnell.com]
- 2. Anaesthesia for the geriatric dog and cat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 4. ACVIM consensus statement: Guidelines for the identification, evaluation, and management of systemic hypertension in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. researchgate.net [researchgate.net]
- 7. VASG Alpha-2 Agonists [vasg.org]
- 8. Clinical effects and pharmacokinetics of methis compound and its enantiomers in dogs. | Semantic Scholar [semanticscholar.org]
- 9. ECG Monitoring During Anesthesia: A Practical Guideline for Enhanced Patient Safety - CardioBird [cardiobird.com]
- 10. Pharmacokinetics of this compound following intravenous or oral-transmucosal administration and sedative effects of the oral-transmucosal treatment in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pettrust.com.tw [pettrust.com.tw]
Troubleshooting inadequate sedation with detomidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing detomidine for animal sedation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective alpha-2 adrenergic receptor agonist.[1][2] Its sedative and analgesic effects are primarily mediated by the activation of these receptors in the central nervous system.[3][4] Specifically, it reduces the activity of noradrenergic neurons in the locus coeruleus, a key area of the brainstem involved in arousal and vigilance.[3][5] This inhibition of neuronal activity leads to sedation, analgesia, and muscle relaxation.[3][6] While highly selective for alpha-2 receptors, at high concentrations, this compound may also stimulate alpha-1 adrenoceptors.[1]
Q2: What are the expected physiological effects of this compound administration?
Following administration, this compound typically induces a dose-dependent sedation and analgesia.[7][8] Other physiological effects include:
-
Cardiovascular: An initial increase in blood pressure due to peripheral vasoconstriction, followed by a drop to normal or slightly below normal levels.[6] A marked decrease in heart rate (bradycardia) is also common.[6][7]
-
Gastrointestinal: Decreased gastrointestinal motility.[6]
-
Metabolic: An increase in blood glucose levels due to the inhibition of insulin (B600854) release.[6]
-
Thermoregulation: this compound can cause changes in body temperature, with low doses potentially causing hypothermia and higher doses leading to hyperthermia.[2][9]
Q3: How can this compound-induced sedation be reversed?
The effects of this compound can be reversed by administering an alpha-2 adrenergic antagonist. The most common reversal agent is atipamezole (B1667673), which competitively inhibits alpha-2 adrenergic receptors, thereby counteracting the sedative and analgesic effects of this compound.[10][11] Tolazoline is another alpha-adrenergic antagonist that can be used for reversal, particularly in horses.[10][12] It's important to note that reversal agents will also antagonize the analgesic effects of this compound.[10]
Troubleshooting Inadequate Sedation
Problem: The animal is not reaching the desired level of sedation after this compound administration.
This section provides a step-by-step guide to troubleshoot potential causes of inadequate sedation.
Step 1: Verify Dosage and Administration
-
Incorrect Dosage: Ensure the correct dose was calculated based on the animal's weight and the desired level of sedation. Dosage requirements can vary significantly between species.
-
Administration Route: Confirm that the drug was administered via the intended route (e.g., intravenous, intramuscular). The onset and intensity of sedation can differ based on the route of administration.
Step 2: Assess for Factors Affecting Drug Efficacy
-
Stress and Excitement: High levels of stress or excitement in an animal prior to drug administration can counteract the sedative effects. This is because stress can lead to increased levels of circulating catecholamines, which compete with this compound at the alpha-2 adrenergic receptors.
-
Drug Interactions: Concomitant administration of other drugs can alter the efficacy of this compound. For example, central nervous system depressants like buprenorphine and doxylamine (B195884) can increase sedative effects, while other drugs might decrease its therapeutic efficacy.[13]
-
Individual Variation: There can be significant individual and species-specific differences in response to sedatives. Some animals may be less sensitive to the effects of this compound. Ruminants, for instance, are known to be particularly susceptible to the effects of alpha-2 agonists.[11]
-
Tolerance: Although less common in single-dose experimental settings, prolonged or repeated use of alpha-2 adrenergic agonists can lead to the development of tolerance, diminishing the sedative effect over time.[14]
Step 3: Evaluate Environmental Factors
-
Stimulation: A noisy or bright environment can prevent the animal from settling into a state of sedation. Ensure the animal is in a quiet and calm setting after drug administration. Muscle twitching has been observed more frequently in noisy environments.[7]
Step 4: Consider Alternative or Combination Protocols
-
Combination Therapy: If this compound alone is insufficient, consider combining it with other sedatives or analgesics. For example, this compound is often used in combination with butorphanol (B1668111) or ketamine to enhance sedation and analgesia.[7][15][16] Using this compound as a premedication can significantly reduce the required dose of other anesthetic agents like propofol.[7]
-
Alternative Alpha-2 Agonists: Depending on the species and desired outcome, other alpha-2 agonists like methis compound (B1201911) or dexmethis compound (B676) might be considered.[5] Methis compound and dexmethis compound have a higher selectivity for alpha-2 receptors compared to this compound.[8]
Data Presentation
Table 1: Comparative Affinity of Alpha-2 Adrenergic Agonists
| Drug | Alpha-2:Alpha-1 Selectivity Ratio |
| This compound | 260:1[8] |
| Xylazine (B1663881) | 160:1[8] |
| Clonidine | 220:1[8] |
| Methis compound | 1620:1[8] |
Table 2: Recommended Dosages of this compound and Reversal Agents in Different Species (Illustrative examples)
| Species | Drug | Dosage | Route |
| Horse | This compound | 0.010 - 0.040 mg/kg[9] | IV |
| Goat | This compound | 50 µg/kg[17] | IV |
| Horse | Atipamezole (Reversal) | 0.05 - 0.1 mg/kg[12] | IV |
| Horse | Tolazoline (Reversal) | 4.0 mg/kg[12] | IV |
Note: These are example dosages and should be confirmed with appropriate veterinary and institutional guidelines.
Experimental Protocols
Protocol 1: Assessment of Sedation Depth
This protocol outlines a method for quantifying the level of sedation in a research animal.
Materials:
-
Stopwatch
-
Quiet assessment area
Procedure:
-
Baseline Assessment: Before drug administration, perform a baseline assessment of the animal's behavior and physiological parameters.
-
Post-Administration Monitoring: After administering this compound, move the animal to a quiet environment and begin monitoring at regular intervals (e.g., every 15 minutes).[18]
-
Sedation Scoring: Use a validated sedation scale to score the level of sedation. A common scale includes assessing:
-
Spontaneous Posture: Observe the animal's posture (e.g., standing, sternal recumbency, lateral recumbency).[19]
-
Response to Stimuli: Gently assess the animal's response to auditory (e.g., a soft clap) and tactile (e.g., toe pinch) stimuli.[18][20] The absence of a withdrawal reflex to a pedal or toe pinch is indicative of a deep plane of sedation or anesthesia.[18]
-
Muscle Tone: Evaluate muscle relaxation, for example, by assessing jaw tone.[19]
-
Physiological Parameters: Monitor heart rate, respiratory rate, and mucous membrane color.[18][20]
-
-
Data Recording: Record all observations and scores systematically.
Visualizations
References
- 1. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of this compound, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of this compound and xylazine on some alpha 2-adrenoceptor-mediated responses in the central and peripheral nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]
- 4. Pharmacological evidence for the involvement of alpha-2 adrenoceptors in the sedative effect of this compound, a novel sedative-analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Classics in Chemical Neuroscience: Methis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological profiles of methis compound and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-related effects of this compound on autonomic responses in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mixlab.com [mixlab.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. researchgate.net [researchgate.net]
- 13. medindia.net [medindia.net]
- 14. Elucidation of Dexmethis compound-Induced Analgesic Tolerance Mechanisms in Neuropathic Pain With Modulation of SGK1, NR2A, and NR2B Expression via the Spinal SGK1/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bsavalibrary.com [bsavalibrary.com]
- 16. Optimizing equine standing sedation: continuous infusion of this compound and butorphanol enhances stability but prolongs ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. az.research.umich.edu [az.research.umich.edu]
- 19. Sedation levels in dogs: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Anesthesia Induction and Maintenance in Laboratory Animals [jove.com]
Technical Support Center: The Impact of Stress on Detomidine Efficacy
This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered when using detomidine in experimental settings where stress may be a confounding factor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A: this compound is a potent and selective alpha-2 adrenergic receptor agonist.[1] Its primary mechanism involves binding to presynaptic alpha-2 adrenoceptors on noradrenergic neurons, particularly in the locus coeruleus of the brainstem.[2][3] This binding inhibits the release of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system responsible for arousal and the "fight or flight" response.[4][5] The resulting decrease in sympathetic tone leads to dose-dependent sedation, analgesia (pain relief), and muscle relaxation.[1][6]
Q2: How does stress interfere with this compound's efficacy?
A: Stress, whether physical or psychological, triggers the activation of the sympathetic nervous system and the hypothalamic-pituitary-adrenal (HPA) axis, leading to a surge in endogenous catecholamines, primarily norepinephrine and epinephrine.[7][8] These naturally occurring compounds act as agonists at the same alpha-2 adrenergic receptors that this compound targets. Consequently, high levels of circulating catecholamines competitively antagonize this compound at the receptor site. This competition can lead to a reduced or delayed sedative and analgesic effect, requiring higher doses of this compound to achieve the desired level of sedation in a stressed or excited animal.[6]
Q3: What are the observable signs of poor this compound efficacy in a stressed animal?
A: In an inadequately sedated animal, you may observe:
-
Incomplete Sedation: The animal may appear drowsy but remains responsive to external stimuli. Some animals may even show paradoxical excitement.[9]
-
Delayed Onset of Action: The time to achieve noticeable sedation (e.g., head lowering, muscle relaxation) is significantly longer than the expected 2-5 minutes post-administration.[9]
-
Reduced Duration of Effect: The sedative and analgesic effects wear off much quicker than anticipated for the administered dose.
-
Persistent Autonomic Tone: Signs like elevated heart rate, high blood pressure (after the initial transient increase), and rapid breathing may persist, indicating continued sympathetic stimulation.
Q4: Are there alternative administration routes that can be considered for stressed animals?
A: While intravenous (IV) and intramuscular (IM) are the most common routes, oral transmucosal (OTM) administration has been explored. OTM administration via a gel can be a less stressful method of delivery for some animals, avoiding the stimulus of an injection.[10] However, bioavailability is lower and the time to peak effect is longer compared to IV administration.[10][11] The choice of route should be balanced with the required speed of onset and desired depth of sedation.
Troubleshooting Guide
Problem: The animal is not adequately sedated after administering a standard dose of this compound.
| Potential Cause | Troubleshooting Steps & Solutions |
| High Stress/Excitement Level | 1. Allow for a quiet period: Before and after administration, allow the animal to rest quietly in a low-stimulus environment for 10-15 minutes. This can help lower endogenous catecholamine levels and improve the drug's response.[6][9]2. Dose Adjustment: Stressed or highly agitated animals may require a higher dose of this compound. Consider increasing the dose within the recommended range (e.g., from 20 mcg/kg to 40 mcg/kg in horses).[6][9]3. Consider Adjunctive Agents: Combining this compound with other sedatives or tranquilizers, such as butorphanol (B1668111), can produce synergistic effects, enhancing sedation quality without proportionally increasing side effects.[12][13] |
| Incorrect Dosage Calculation or Administration | 1. Verify Weight and Calculation: Double-check the animal's body weight and the dose calculation. Ensure the correct concentration of the this compound solution is used.2. Confirm Administration: For IV injections, ensure the full dose was delivered into the vein. For IM injections, ensure a suitable muscle mass was used for proper absorption. |
| Individual Animal Variation | 1. Review Animal History: Factors such as age, breed, physical condition, and temperament can influence drug response. Debilitated or very young/old animals may have altered pharmacokinetics.[14]2. Incremental Dosing: If the initial dose is insufficient, consider administering a supplemental dose (e.g., 25-50% of the initial dose) after allowing sufficient time for the first dose to take effect. |
| Drug Tolerance (Rare in acute settings) | 1. Review Experimental History: If the animal has received alpha-2 agonists repeatedly over a short period, some degree of tolerance may develop. 2. Alternative Drug Class: Consider using a sedative from a different pharmacological class if tolerance is suspected. |
Data Presentation: Illustrative Dose Adjustment for Stress
The following table provides an illustrative example of how this compound dosage might need to be adjusted to achieve a similar level of sedation in calm versus stressed animals. Actual doses must be determined empirically.
| Animal State | Physiological Condition | Illustrative IV Dose (Equine Model) | Expected Onset | Expected Duration of Sedation |
| Calm | Resting heart rate, low environmental stimuli | 20 mcg/kg | 2-4 minutes | 30-90 minutes |
| Stressed | Elevated heart rate, agitated, high circulating catecholamines | 40 mcg/kg | 3-5 minutes | 90-120 minutes |
Note: Data is synthesized based on principles of competitive antagonism and manufacturer dosing guidelines.[9]
Experimental Protocols
Protocol 1: Assessment of Stress Level Prior to Drug Administration
Objective: To quantify the baseline stress level of an animal, which can be correlated with this compound efficacy. This involves a combination of physiological and biochemical measurements.[15]
Methodology:
-
Environment Acclimation: House the animal in the experimental environment for a sufficient period (e.g., at least one week for rodents, several hours for larger animals) to minimize novelty-induced stress.[16]
-
Physiological Monitoring (Non-invasive):
-
Attach telemetry or non-invasive monitors to measure heart rate and blood pressure.
-
Record baseline readings for at least 30 minutes before any procedure begins.
-
Elevated and sustained heart rate and blood pressure above the species' normal range are indicative of stress.[15]
-
-
Behavioral Assessment:
-
Use a standardized ethogram for the species to score stress-related behaviors (e.g., vocalization, restlessness, tail-swishing in horses; grooming, freezing in rodents).[17]
-
A trained observer, blinded to the experimental groups, should perform the scoring.
-
-
Biochemical Marker Sampling (Blood):
-
For an accurate baseline, collect a blood sample via a pre-implanted catheter to avoid the stress of venipuncture.[15]
-
Collect samples into appropriate tubes (e.g., EDTA for plasma catecholamines, serum separator for cortisol).
-
Immediately place samples on ice and centrifuge at 4°C. Separate plasma/serum and store at -80°C until analysis.
-
Analyze samples for cortisol and catecholamine (epinephrine, norepinephrine) concentrations using validated ELISA or HPLC methods.
-
Protocol 2: Quantification of Sedation Depth
Objective: To objectively measure the level of sedation achieved following this compound administration.
Methodology:
-
Define a Scoring System: Create a composite sedation scale. For large animals, this can include:
-
Head Ptosis: Measure the distance from the lower lip to the ground at set time points. A greater drop indicates deeper sedation.[18]
-
Response to Stimuli: Apply a standardized, non-painful stimulus (e.g., auditory stimulus like a clap, tactile stimulus like a touch to the withers) and score the response on a scale (e.g., 0=no response, 1=ear twitch, 2=head lift, 3=full arousal).
-
Spontaneous Activity: Quantify spontaneous locomotor activity in a defined area for a set period.[18]
-
-
Data Collection:
-
Take a baseline measurement before drug administration (T=0).
-
After this compound administration, record scores at predefined intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
The observer should be blinded to the treatment group or dose if applicable.
-
-
Data Analysis:
-
Plot the sedation scores over time for each dose or group.
-
Calculate the area under the curve (AUC) for the sedation-time plot to get an overall measure of sedation.
-
Determine the time to onset of sedation (time to reach a predefined score) and the duration of sedation (time until the score returns to baseline).
-
Visualizations
Signaling Pathway: Receptor Competition
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | Dexmethis compound potently and reversibly regulates stress-mediated behaviors [frontiersin.org]
- 6. VASG Alpha-2 Agonists [vasg.org]
- 7. Dexmethis compound: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. DORMOSEDAN® (this compound hydrochloride) [dailymed.nlm.nih.gov]
- 10. Pharmacokinetics of this compound following intravenous or oral-transmucosal administration and sedative effects of the oral-transmucosal treatment in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Optimizing equine standing sedation: continuous infusion of this compound and butorphanol enhances stability but prolongs ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Impact of sequential administration of this compound, butorphanol, and midazolam on sedation, ataxia, stimulus response, and bispectral index in horses [frontiersin.org]
- 14. Dexmethis compound | VCA Animal Hospitals [vcahospitals.com]
- 15. Recognition and Assessment of Stress and Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Video: A Chronic Immobilization Stress Protocol for Inducing Depression-Like Behavior in Mice [jove.com]
- 17. Protocol for Measuring Free (Low-stress) Exploration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Objective assessment of this compound-induced analgesia and sedation in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
Re-dosing strategies for detomidine during long procedures
Technical Support Center: Detomidine Re-dosing Strategies
This guide provides troubleshooting advice and frequently asked questions regarding the re-dosing of this compound for prolonged procedures in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when planning a long procedure with this compound?
A1: For procedures lasting over 30 minutes, maintaining a steady level of sedation is crucial. Key considerations include the choice between intermittent boluses and a constant rate infusion (CRI), the potential need for supplemental analgesia for painful stimuli, and careful monitoring of physiological parameters. Continuous rate infusions are often beneficial for longer procedures as they provide a more stable plane of sedation compared to intermittent boluses.
Q2: When should I choose a Constant Rate Infusion (CRI) over intermittent boluses?
A2: A CRI is generally preferred for procedures anticipated to last longer than 30-60 minutes. It provides more stable sedation, reducing the fluctuations in anesthetic depth and the need for frequent rescue sedation that can occur with intermittent boluses.[1][2] Studies have shown that continuous infusion of this compound results in superior sedation quality and a reduced need for supplemental doses compared to repeated bolus administration.[1][2]
Q3: What are the signs that an animal is becoming inadequately sedated and requires a re-dose?
A3: Signs of inadequate sedation can include increased muscle tone, spontaneous movement, chewing, tongue movement, and response to stimuli.[1] Monitoring jaw tone, eye position, and the palpebral reflex are also important indicators of anesthetic depth. An increase in heart rate and blood pressure can also signal a lightening of the anesthetic plane, often in response to noxious stimuli.
Q4: What is the recommended "rescue" dose if an animal begins to wake up unexpectedly?
A4: If sedation becomes insufficient, a rescue dose of this compound can be administered. In some protocols, a rescue dose of 7 μg/kg of this compound, sometimes in combination with an opioid like butorphanol (B1668111), has been used intravenously.[1] It's advisable to pause the procedure for a few minutes after administering a rescue dose to allow it to take full effect.[1]
Q5: Can this compound be combined with other agents for prolonged procedures?
A5: Yes, this compound is often used in combination with other drugs to enhance sedation and provide analgesia. Opioids like butorphanol are frequently used to provide synergistic sedative and analgesic effects.[3] In some cases, benzodiazepines like midazolam have been added to deepen the level of sedation, although this may increase the risk of ataxia.[3] For painful procedures, the use of local or regional anesthetic blocks is highly recommended to minimize the required dose of systemic drugs.[4]
Q6: What are the potential side effects of re-dosing this compound, and how can they be managed?
A6: The cardiovascular effects of α2-agonists like this compound include a potential initial increase in blood pressure, followed by a decrease, bradycardia (slow heart rate), and decreased cardiac output.[5][6][7] Respiratory depression can also occur, especially when combined with other sedatives.[7] Close monitoring of heart rate, blood pressure, and respiratory rate is essential.[8] In some cases, the use of an α2-adrenoceptor antagonist like vatinoxan (B1682196) can help alleviate some of the negative cardiovascular and metabolic side effects without significantly affecting the level of sedation.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Patient is responsive to surgical stimuli despite appearing adequately sedated. | Analgesia is insufficient. The analgesic effects of α2-agonists may not last as long as their sedative effects.[7] | Administer an analgesic agent, such as an opioid (e.g., butorphanol), or implement a local/regional anesthetic block.[4] |
| Sudden movement or arousal during the procedure. | The interval between intermittent boluses is too long, or the CRI rate is too low. | Administer a small intravenous "rescue" bolus of this compound.[1] If using a CRI, consider increasing the infusion rate. Evaluate the patient's anesthetic depth before proceeding.[4] |
| Prolonged recovery or excessive ataxia post-procedure. | The total cumulative dose of this compound was high, or the patient has a slower metabolism. Continuous infusions can be associated with prolonged ataxia.[1][2] | Provide a quiet, comfortable recovery environment. Monitor the animal closely until it is fully ambulatory. In cases of significant CNS depression, partial or full reversal with an α2-antagonist (e.g., atipamezole) may be considered, but this will also reverse the analgesic effects. |
| Significant bradycardia or hypotension. | This is a known side effect of α2-agonists due to their action on the cardiovascular system.[5][6][7] | Evaluate the depth of anesthesia; it may be too deep. Consider reducing the CRI rate or the next bolus dose. If clinically significant, administration of an anticholinergic (e.g., atropine (B194438) or glycopyrrolate) may be necessary to increase heart rate, but this should be done with caution as it can increase myocardial oxygen demand.[7] |
| Patient becomes hypertensive. | This can be an initial response to α2-agonist administration due to peripheral vasoconstriction.[7] | This initial hypertension is often transient.[6] Monitor blood pressure; it will typically decrease over time. If hypertension is severe or persistent, re-evaluate the patient's condition and anesthetic depth. |
Data Presentation: this compound Dosing Regimens
The following tables summarize various this compound dosing regimens from published studies. These are for informational purposes and should be adapted based on the specific research model, patient health status, and procedural requirements.
Table 1: Intermittent Bolus and Rescue Dosing
| Species | Initial Bolus Dose (IV) | Rescue/Supplemental Bolus Dose (IV) | Notes |
| Horse | 10 µg/kg[11] | 7 µg/kg[1] | Often premedicated with acepromazine (B1664959) and used in conjunction with butorphanol.[1][2] |
| Horse | 7.5 ± 1.87 µg/kg[11] | Variable | Used for standing chemical restraint for a variety of procedures.[11] |
Table 2: Constant Rate Infusion (CRI) Protocols
| Species | Loading Dose (IV) | CRI Rate | Adjunctive Agents | Notes |
| Horse | 10 µg/kg[3] | 10 µg/kg/hour[3] | Butorphanol, Midazolam[3] | Sequential administration of bolus and CRI for each drug.[3] |
| Horse | 10 µg/kg[9] | 15 µg/kg/hour[9] | Vatinoxan (in some groups)[9] | Infusion time of 60 minutes for the study.[9] |
| Horse | 20 µg/kg | 20 µg/kg/hour | Butorphanol (7 µg/kg/h)[1] | Premedication with acepromazine.[1] |
| Rat | 100 µg/kg bolus | 100 µg/kg/hr, stepped up to 300 µg/kg/hr after 90 min | None mentioned | This stepped protocol was found to maintain sedation for up to 6 hours for fMRI studies.[12] |
Experimental Protocols
Protocol 1: Constant Rate Infusion of this compound and Butorphanol for Standing Sedation in Horses
-
Objective: To compare the quality of sedation between intermittent bolus and continuous infusion of this compound with butorphanol in horses undergoing odontoplasty.[1][2]
-
Methodology:
-
Premedication: Acepromazine is administered.
-
Induction (Infusion Group): An initial intravenous bolus of this compound (20 mcg/kg) is administered.[1]
-
Maintenance (Infusion Group): A continuous rate infusion of this compound (20 mcg/kg/h) and butorphanol (7 mcg/kg/h) is started.[1]
-
Induction (Bolus Group): An initial intravenous bolus of this compound is given.
-
Maintenance (Bolus Group): Intermittent boluses of this compound and butorphanol are administered as needed based on clinical signs of inadequate sedation.
-
Rescue Protocol: If sedation is insufficient (e.g., head movement, chewing), a rescue dose of this compound (7 μg/kg) plus butorphanol (7 μg/kg) is administered intravenously. The procedure is paused for 5 minutes to allow the drugs to take effect.[1]
-
Monitoring: Physiological and sedative parameters are evaluated at multiple time points throughout the procedure.[2]
-
Protocol 2: Stepped Constant Rate Infusion of Methis compound (B1201911) for Prolonged fMRI Studies in Rats
-
Objective: To develop a robust methis compound anesthesia protocol for fMRI experiments lasting longer than 3 hours.[12]
-
Methodology:
-
Induction: An initial bolus of methis compound (100 µg/kg) is administered.
-
Initial Maintenance: A constant rate infusion of methis compound is started at 100 µg/kg/hr.[12]
-
Dosage Increase: After 90 minutes, the infusion rate is increased to 300 µg/kg/hr.[12]
-
Monitoring: Sedation is assessed via tail pinch response, and physiological parameters such as heart rate are monitored. This protocol has been shown to maintain a steady state of sedation for up to 6 hours.[12]
-
Visualizations
Caption: Workflow for patient monitoring and re-dosing decisions.
References
- 1. Optimizing equine standing sedation: continuous infusion of this compound and butorphanol enhances stability but prolongs ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of sequential administration of this compound, butorphanol, and midazolam on sedation, ataxia, stimulus response, and bispectral index in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Evaluation of different constant rate infusions of dexmethis compound in cats undergoing elective surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexmethis compound: A New Alpha-2 Agonist for Small Animal Practice - WSAVA2009 - VIN [vin.com]
- 7. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of constant rate infusion of this compound with and without vatinoxan on blood glucose and insulin concentrations in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. madbarn.com [madbarn.com]
- 11. researchgate.net [researchgate.net]
- 12. A protocol for use of methis compound anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Recovery from Detomidine Anesthesia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing detomidine anesthesia in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the recovery phase of this compound anesthesia.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Prolonged Recovery | - Overdose of this compound: Especially when combined with other anesthetic agents.[1] - Hypothermia: Small animals are particularly susceptible to heat loss during anesthesia.[2][3][4][5] - Individual Animal Variation: Factors such as age, strain, and underlying health conditions can affect recovery time. - Concurrent Medication: Other drugs may potentiate the effects of this compound. | - Administer a Reversal Agent: Atipamezole (B1667673) is a specific α2-adrenergic antagonist that can reverse the sedative and analgesic effects of this compound.[6] - Provide Thermal Support: Use heating pads, lamps, or incubators to maintain the animal's body temperature. Monitor rectal temperature regularly.[3] - Ensure Proper Hydration: Administer warmed subcutaneous or intraperitoneal fluids. - Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and mucous membrane color.[7] |
| Cardiovascular Complications (Bradycardia, Hypertension/Hypotension) | - α2-Adrenergic Receptor Stimulation: this compound is a potent α2-agonist, which can cause an initial hypertension followed by a more prolonged period of bradycardia and decreased cardiac output.[8] | - Administer Atipamezole: Reversal with atipamezole will counteract the cardiovascular effects of this compound.[6] - Monitor Heart Rate and Blood Pressure: Continuous monitoring is crucial to assess the severity of the complication. - Atropine (with caution): While sometimes used to counter bradycardia, it can also lead to tachycardia and increased myocardial oxygen demand.[9] |
| Respiratory Depression | - Central Nervous System Depression: this compound can suppress the respiratory center in the brain. | - Monitor Respiratory Rate and Effort: Observe chest excursions and use a pulse oximeter to monitor oxygen saturation. - Provide Supplemental Oxygen: If necessary, provide oxygen via a nose cone or intubation. - Administer Atipamezole: Reversal will help to restore normal respiratory function. |
| Emergence Delirium/Agitation | - Pain: The analgesic effects of this compound may wear off before the sedative effects. - Disorientation: The animal may be confused and anxious as it wakes up. | - Assess for Pain: Use a species-appropriate pain scoring system. Administer analgesics if necessary. - Provide a Quiet and Dark Recovery Environment: Minimize stimulation to reduce anxiety. - Consider Low-Dose Sedation: If the animal is at risk of injuring itself, a low dose of a short-acting sedative may be administered, but only after careful consideration of potential drug interactions. |
| Hypothermia | - Decreased Metabolic Rate: Anesthesia lowers the body's metabolic rate and ability to generate heat. - Peripheral Vasodilation: Can lead to increased heat loss. - Small Body Size: Smaller animals have a larger surface area to volume ratio, leading to more rapid heat loss.[4] | - Active Warming: Use circulating warm water blankets, forced-air warming systems, or incubators.[3] - Passive Warming: Use blankets and insulate the animal from cold surfaces. - Monitor Temperature: Regularly check the animal's rectal temperature until it returns to the normal physiological range. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent α2-adrenergic receptor agonist.[10] It acts on the central and peripheral nervous systems to produce sedation, analgesia (pain relief), and muscle relaxation. It achieves this by binding to α2-adrenoceptors, which are G protein-coupled receptors. This binding inhibits the release of the neurotransmitter norepinephrine, leading to a decrease in sympathetic outflow from the central nervous system.[2][11][12]
Q2: How can I reverse the effects of this compound?
The effects of this compound can be reversed with an α2-adrenergic antagonist, most commonly atipamezole.[6] Atipamezole competitively binds to the α2-receptors, displacing this compound and rapidly reversing its sedative and cardiovascular effects.[6]
Q3: What are the common side effects of this compound during recovery?
Common side effects include bradycardia (slow heart rate), initial hypertension followed by potential hypotension, respiratory depression, and hypothermia.[8] Animals may also experience diuresis (increased urination) during recovery.
Q4: How long does recovery from this compound anesthesia typically take?
Recovery time can vary significantly depending on the dose administered, the species and strain of the animal, and whether a reversal agent is used. Without reversal, recovery can be prolonged. With the administration of atipamezole, recovery is typically rapid, often with animals becoming ambulatory within 5-15 minutes.[6]
Q5: What are the key parameters to monitor during recovery?
It is crucial to monitor vital signs including heart rate, respiratory rate and effort, body temperature, and mucous membrane color.[7] Additionally, the level of consciousness and response to stimuli should be assessed regularly.
Data Presentation
Table 1: Recommended Dosages for this compound and Reversal Agents in Rodents
| Animal | Drug | Dosage | Route of Administration | Reference |
| Mouse | This compound (with Ketamine) | 0.5 mg/kg | IP | [13] |
| Atipamezole | 1-2 mg/kg | SC or IP | [14] | |
| Rat | Methis compound | 200 µg/kg | IM | [5] |
| Atipamezole | 400-1600 µg/kg | IM | [5] |
Table 2: Comparative Recovery Times in Mice with and without Reversal
| Anesthetic Protocol | Recovery Endpoint | Time to Recovery (without reversal) | Time to Recovery (with Atipamezole reversal) | Reference |
| Methis compound-Ketamine | Time to Walking | Prolonged | Significantly shorter | |
| Methis compound-Ketamine | Righting Reflex | Prolonged | Significantly shorter |
Experimental Protocols
Protocol 1: this compound/Ketamine Anesthesia in Mice
This protocol outlines a common method for inducing surgical anesthesia in mice using a combination of this compound and ketamine.
Materials:
-
This compound (1 mg/mL)
-
Ketamine (100 mg/mL)
-
Sterile saline
-
1 mL syringes with 25-27 gauge needles
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Drug Preparation: Prepare a fresh anesthetic cocktail by mixing ketamine (e.g., 75 mg/kg) and this compound (e.g., 0.5 mg/kg) in sterile saline to the desired concentration for intraperitoneal (IP) injection. The final injection volume should be appropriate for the mouse's weight (typically 0.1 mL per 10g of body weight).
-
Animal Preparation: Weigh the mouse to ensure accurate dosing. Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Anesthetic Administration: Administer the anesthetic cocktail via IP injection.
-
Monitoring Anesthetic Depth: Place the mouse on a heating pad to maintain body temperature. Confirm surgical anesthesia by the absence of a pedal withdrawal reflex (toe pinch).
-
Post-Procedure Monitoring: After the procedure, continue to monitor the animal on the heating pad until it has fully recovered, as indicated by the return of the righting reflex and purposeful movement.
Protocol 2: Atipamezole Reversal of this compound Anesthesia in Mice
This protocol describes the procedure for reversing this compound-induced anesthesia in mice using atipamezole.
Materials:
-
Atipamezole (e.g., 5 mg/mL)
-
Sterile saline
-
1 mL syringes with 25-27 gauge needles
Procedure:
-
Drug Preparation: Dilute atipamezole in sterile saline to the desired concentration for subcutaneous (SC) or intraperitoneal (IP) injection. A common reversal dose is 1-2 mg/kg.[14]
-
Timing of Reversal: Administer atipamezole at the completion of the experimental procedure. Early reversal (e.g., 10 minutes post-induction) may lead to prolonged recovery times in some cases.
-
Administration: Inject the prepared atipamezole solution via the SC or IP route.
-
Recovery Monitoring: Place the animal in a clean, warm cage and monitor closely for the return of normal posture, movement, and behavior. Recovery is typically rapid.
Mandatory Visualizations
Caption: this compound's signaling pathway via the α2-adrenergic receptor.
Caption: Workflow for this compound anesthesia and recovery in a research setting.
References
- 1. Effects of early atipamezole reversal of methis compound-ketamine anesthesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. ispub.com [ispub.com]
- 4. newcastle.edu.au [newcastle.edu.au]
- 5. Effect of Different Doses of Atipamezole on Reversal of Methis compound-Induced Tear-Flow Decrease in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atipamezole - Wikipedia [en.wikipedia.org]
- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 13. campusvet.wsu.edu [campusvet.wsu.edu]
- 14. Effects of Early Atipamezole Reversal of Methis compound–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Atipamezole Dosing for Complete Reversal of Detomidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of atipamezole (B1667673) for the complete reversal of detomidine-induced sedation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended atipamezole to this compound dosing ratio for complete reversal?
A1: The optimal dose of atipamezole is dependent on the dose of this compound administered and the species. While specific ratios for this compound are not as extensively published as for methis compound (B1201911), a common approach is to use ratios derived from studies with methis compound, a closely related alpha-2 agonist. For horses, atipamezole doses of 5 to 10 times the this compound dose have been recommended.[1] In a case of this compound overdose in a pony, a final atipamezole dose 3.9 times greater than the total this compound dose proved effective.[2][3] For other species, it is common to extrapolate from methis compound reversal protocols.
Q2: How quickly does atipamezole work to reverse this compound sedation?
A2: Atipamezole has a rapid onset of action. Following intramuscular injection, the maximal concentration in the central nervous system is reached within 10-15 minutes.[4] Arousal is typically observed within 5 to 10 minutes of administration.[5] In dogs, for example, reversal of sedation is evident within 5 minutes, with the majority of animals able to stand within 15 minutes.
Q3: What are the potential side effects of atipamezole administration?
A3: Side effects of atipamezole are generally infrequent but can include transient hypotension (a temporary drop in blood pressure) in the first 10 minutes after injection.[4][6] In rare cases, hyperactivity, tachycardia, salivation, atypical vocalization, muscle tremors, vomiting, and increased respiratory rate may occur.[4][6] Abrupt reversal of sedation may also lead to excitement or apprehension.[5]
Q4: Can re-sedation occur after an initial successful reversal with atipamezole?
A4: Yes, re-sedation is a possibility, particularly if the elimination half-life of atipamezole is shorter than that of this compound in a specific animal. This can lead to the sedative effects of this compound re-emerging as atipamezole is cleared from the system. In a case involving a pony, a further injection of atipamezole was required 5 hours after the initial reversal to counteract signs of re-sedation.[2][3] Close monitoring of the animal after reversal is crucial.
Q5: Is atipamezole effective in reversing other drugs that may have been administered with this compound?
A5: No. Atipamezole is a specific alpha-2 adrenergic antagonist and will only reverse the effects of alpha-2 agonists like this compound, methis compound, and dexmethis compound (B676).[4] It will not reverse the effects of other classes of drugs such as ketamine, opioids, or benzodiazepines.[6] If other sedatives have been used, their effects may persist after the reversal of this compound.[6]
Dosing and Administration Data
The following tables summarize recommended atipamezole dosing for the reversal of this compound and other alpha-2 agonists in various species.
Table 1: Atipamezole Dosing Ratios for Reversal of Alpha-2 Agonists
| Species | Alpha-2 Agonist | Atipamezole to Agonist Dose Ratio (by weight) | Route of Administration |
| Horse | This compound | 5-10 : 1 | IV |
| Pony | This compound (overdose) | 3.9 : 1 (total dose) | IV and IM |
| Dog | Methis compound | 5 : 1 | IM |
| Cat | Methis compound | 2.5 : 1 | IM |
| Rabbit | Methis compound | 1-2 : 1 | IV |
Note: Data for this compound in smaller research animals is limited. Dosing for methis compound, a closely related compound, is often used as a guideline.
Table 2: Pharmacokinetic Parameters of Atipamezole
| Parameter | Value | Species |
| Time to Peak CNS Concentration | 10-15 minutes | General |
| Onset of Arousal | 5-10 minutes | Dogs |
| Elimination Half-life (t½) | Approximately 1 hour | General |
Troubleshooting Guide
Issue 1: Incomplete or Delayed Reversal of Sedation
-
Possible Cause: Insufficient atipamezole dosage.
-
Solution: Re-evaluate the dose calculation based on the administered this compound dose and the animal's body weight. Ensure the correct concentration of atipamezole was used.
-
-
Possible Cause: Administration of other sedatives not reversible by atipamezole.
-
Solution: Be aware that the effects of other sedatives like ketamine or opioids will persist after atipamezole administration.[6] Provide appropriate supportive care until these drugs are metabolized.
-
-
Possible Cause: Intramuscular injection into a poorly perfused area.
-
Solution: Ensure IM injections are made into a well-muscled area to facilitate rapid absorption.
-
Issue 2: Animal Displays Excitement, Agitation, or Aggression After Reversal
-
Possible Cause: Abrupt reversal of sedation and analgesia.
-
Solution: Atipamezole reverses both the sedative and analgesic effects of this compound. The sudden return of pain or awareness can cause distress. Ensure a quiet, calm environment for recovery and provide appropriate post-procedural analgesia if necessary.[6] Minimizing external stimuli is particularly important for cats.[6]
-
-
Possible Cause: Overdose of atipamezole.
Issue 3: Cardiovascular Instability Post-Reversal (Hypotension or Tachycardia)
-
Possible Cause: Pharmacological effect of atipamezole.
-
Solution: A transient drop in blood pressure may occur shortly after atipamezole administration.[4][6] This is often followed by an increase in heart rate.[4] Monitor cardiovascular parameters closely. These effects are usually temporary and resolve without intervention. Intravenous administration is more likely to cause cardiovascular collapse and is not recommended in cats and dogs.[5]
-
Experimental Protocols
Protocol 1: Standard Reversal of this compound Sedation in a Canine Model
-
Sedation: Administer this compound at the desired experimental dose (e.g., 10-20 µg/kg) via intramuscular (IM) injection.
-
Monitoring During Sedation: Allow 15-20 minutes for sedation to take full effect. Monitor and record physiological parameters including heart rate, respiratory rate, and body temperature at regular intervals.
-
Atipamezole Preparation: Prepare the atipamezole solution. For a 5:1 reversal of a 20 µg/kg this compound dose, the atipamezole dose would be 100 µg/kg.
-
Reversal Administration: Administer the calculated dose of atipamezole via IM injection.[4][7]
-
Post-Reversal Monitoring: Record the time to initial arousal (e.g., head lift) and the time to standing. Continue to monitor physiological parameters and observe for any adverse effects for at least 60 minutes post-reversal. Ensure the animal has regained a normal swallowing reflex before offering food or water.[4][8] The animal should be allowed to recover in a quiet place and should not be left unattended.[4][6]
Visualizations
Caption: Experimental workflow for this compound sedation and atipamezole reversal.
Caption: Signaling pathway of this compound and atipamezole at the alpha-2 adrenergic receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Atipamezole in the management of this compound overdose in a pony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. chanellepharma.com [chanellepharma.com]
- 5. Atipamezole - Wikipedia [en.wikipedia.org]
- 6. Contra-indications, warnings, etc - Revertor [noahcompendium.co.uk]
- 7. Dosage and administration - Revertor 5 mg/ml Solution for Injection for Cats and Dogs [noahcompendium.co.uk]
- 8. fortehealthcare.com [fortehealthcare.com]
Technical Support Center: Preventing Hypothermia During Detomidine Sedation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and manage hypothermia in laboratory animals during detomidine sedation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures involving this compound sedation.
| Problem | Potential Cause | Solution |
| Rapid drop in animal's body temperature immediately after this compound administration. | This compound, as an α2-adrenergic agonist, can cause peripheral vasoconstriction, leading to a redistribution of body heat from the core to the periphery and subsequent rapid heat loss to the environment.[1][2] This effect is particularly pronounced in small animals like rodents due to their high surface-area-to-mass ratio.[3][4] | - Pre-warm the animal: Place the animal in a warming chamber or on a heating pad for 30 minutes before sedation to increase total body heat.[5][6][7] - Utilize active warming from the onset: Apply an external heat source as soon as the sedative is administered.[3] |
| Animal's body temperature continues to decrease despite using a heating pad. | - The heating pad may not be providing sufficient or evenly distributed heat. - The animal may be losing significant heat to the surrounding environment through convection and radiation.[8] - The experimental setup (e.g., cold surfaces, air drafts) is contributing to heat loss.[9][10] | - Verify heating pad temperature: Ensure the heating pad is set to a thermostatically controlled temperature (typically 37-38°C) to prevent hyperthermia.[6] - Combine active warming methods: Use a forced-air warmer in conjunction with a heating pad for more effective temperature maintenance.[11] - Insulate the animal: Cover the animal with surgical drapes or a blanket to reduce heat loss.[5][11] - Control the ambient environment: Minimize air drafts and ensure the room temperature is within a stable, warm range.[8] |
| Difficulty maintaining normothermia during long procedures. | The prolonged effects of this compound can suppress thermoregulation for an extended period.[12][13] Injectable anesthetic combinations including methis compound (B1201911) can induce prolonged hypothermia.[12][14] | - Continuous monitoring: Regularly monitor the animal's core body temperature throughout the entire procedure.[15][16] - Sustained active warming: Ensure the active warming system is operational for the duration of the sedation. For injectable anesthesia with methis compound-midazolam-butorphanol (MMB), thermal support for over 5 hours may be necessary to prevent hypothermia in mice.[12][13][14] - Consider reversal agents: If the procedure is complete but the animal remains hypothermic, consider using an antagonist like atipamezole (B1667673) to reverse the effects of this compound and aid in the recovery of normal thermoregulation.[17][18] |
| Animal becomes hyperthermic on the warming device. | The heating device is set too high or is not thermostatically controlled, leading to excessive heat transfer to the animal. | - Use thermostatically controlled devices: Employ warming systems with feedback mechanisms to maintain a set temperature and prevent overheating.[4] - Monitor temperature closely: Continuously monitor the animal's core body temperature and adjust the heating device as needed. - Create a barrier: Place a thin towel or surgical drape between the animal and the direct heat source to modulate heat transfer. |
Frequently Asked Questions (FAQs)
Q1: Why is preventing hypothermia so critical during this compound sedation?
A1: Hypothermia is a common side effect of sedation and anesthesia that can have significant adverse effects on experimental outcomes.[12] It can lead to cardiovascular and respiratory disturbances, delayed drug metabolism and recovery from anesthesia, and an increased risk of infection.[8][9][10] Maintaining normothermia is crucial for animal welfare and the validity and reproducibility of research data.[3]
Q2: What is the mechanism behind this compound-induced hypothermia?
A2: this compound is a potent α2-adrenergic receptor agonist.[19] Its sedative effects are accompanied by a depression of the central nervous system, including the thermoregulatory center in the hypothalamus.[1][2] This, combined with reduced muscular activity, leads to a decrease in metabolic heat production and an inability to mount a normal thermoregulatory response (like shivering) to cold.[1][10]
Q3: What is the best way to monitor an animal's body temperature during sedation?
A3: The most accurate method for monitoring core body temperature is through a rectal or esophageal probe.[15] For rodents, the rectal probe should be inserted approximately 2 cm to ensure it is in the colon for an accurate core temperature reading.[15] Non-invasive methods like infrared thermometry are becoming more common to enhance animal welfare.[16] Continuous monitoring is recommended over intermittent checks to quickly identify and address temperature fluctuations.[4]
Q4: What is the difference between active and passive warming?
A4: Active warming involves using an external heat source to transfer heat to the animal. Examples include circulating warm water blankets, forced-air warming systems, and thermogenic gel packs.[3][20][21] Passive warming focuses on preventing heat loss by insulating the animal. This can be achieved with blankets, surgical drapes, or even bubble wrap.[11][22] While passive warming can reduce heat loss by about 30%, it is often insufficient on its own to prevent hypothermia during sedation and is best used in conjunction with active warming methods.[11][22]
Q5: How long should I continue thermal support after the procedure is finished?
A5: The duration of thermal support depends on the anesthetic agents used and the length of the procedure. Injectable anesthetics, such as combinations including methis compound, can cause prolonged hypothermia compared to inhalant anesthetics.[12][13] For a methis compound-midazolam-butorphanol (MMB) combination in mice, thermal support for over 5 hours post-injection may be required to maintain normothermia.[12][14] It is crucial to continue monitoring the animal's temperature and provide thermal support until it has fully recovered and can maintain its own body temperature.
Data on Temperature Changes During Sedation
The following tables summarize quantitative data on the effects of different warming strategies on the core body temperature of rodents under anesthesia.
Table 1: Core Body Temperature in Rats with and without Active Warming During Isoflurane Anesthesia
| Time (minutes) | Passive Warming (°C) | Active Warming (°C) |
| 0 | 38.5 | 38.6 |
| 15 | 37.8 | 38.4 |
| 30 | 37.1 | 38.2 |
| 45 (Recovery) | 36.8 | 38.0 |
| 60 (Recovery) | 36.9 | 37.9 |
| Data adapted from studies on the effectiveness of prewarming and active warming.[6][7] |
Table 2: Minimum Body Temperature in Mice Under Anesthesia with and without Thermal Support
| Anesthetic Agent | No Thermal Support (°C) | 1-hour Thermal Support (°C) | 5-hour Thermal Support (°C) |
| MMB (injectable) | 28.34 ± 0.23 | ~33.0 (temperature drops after support is removed) | Maintained near normothermia |
| Isoflurane (inhalant) | 30.95 ± 0.50 | Maintained near normothermia | Not Applicable |
| Data adapted from a study comparing injectable and inhalant anesthesia.[12][14] |
Experimental Protocols
Protocol 1: Active Warming Using a Circulating Warm Water Blanket
Objective: To maintain normothermia in a rodent during this compound sedation using a circulating warm water blanket.
Materials:
-
This compound solution
-
Syringe and needle for administration
-
Circulating warm water blanket system
-
Rectal temperature probe and thermometer
-
Surgical drapes or blankets (optional, for passive warming)
Methodology:
-
Set the circulating warm water blanket to 37-38°C and allow it to reach the set temperature.
-
(Optional but recommended) Pre-warm the animal by placing it in a heated cage or on the warming blanket for 30 minutes prior to sedation.
-
Record the animal's baseline core body temperature using a rectal probe.
-
Administer the this compound sedation as per your experimental protocol.
-
Immediately place the sedated animal on the pre-warmed circulating water blanket.
-
Insert the rectal probe to continuously monitor the core body temperature.
-
Cover the animal with a light drape to provide passive insulation and prevent convective heat loss.
-
Monitor the animal's temperature every 5-10 minutes throughout the procedure, ensuring it remains within the normothermic range (approximately 36.5-37.5°C for mice).
-
Continue thermal support throughout the recovery period until the animal is ambulatory and able to maintain its own body temperature.
Protocol 2: Pre-warming and Active Warming with a Forced-Air System
Objective: To prevent an initial drop in body temperature and maintain normothermia during a surgical procedure under this compound sedation.
Materials:
-
This compound solution
-
Forced-air warming system with a small animal blanket
-
Warming chamber or incubator
-
Rectal temperature probe and thermometer
-
Surgical drapes
Methodology:
-
Set the warming chamber/incubator to 38°C.
-
Place the animal in the warming chamber for 30 minutes before inducing sedation.[5]
-
Record the animal's baseline temperature.
-
Administer this compound.
-
Transfer the animal to the surgical area and place it on the forced-air warmer blanket.
-
Position the surgical drapes, allowing the nozzle of the forced-air warmer to blow warm air over or under the animal.
-
Insert the rectal probe for continuous temperature monitoring.
-
Monitor the temperature closely, adjusting the forced-air warmer's setting as needed to maintain normothermia.
-
After the procedure, transfer the animal to a recovery cage with continued thermal support (e.g., placing the cage on a heating pad or using the forced-air warmer at a low setting) until it has fully recovered.
Visualizations
Caption: Workflow for preventing hypothermia during this compound sedation.
Caption: Mechanism of this compound-induced hypothermia.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexmethis compound-associated hypothermia in critical trauma: A case report and literature analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wowhunts.com [wowhunts.com]
- 5. Evaluation of Active Warming and Surgical Draping for Perioperative Thermal Support in Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aalas.kglmeridian.com [aalas.kglmeridian.com]
- 7. ezsystemsinc.com [ezsystemsinc.com]
- 8. Hypothermia - More Important Than You Believe - WSAVA 2015 Congress - VIN [vin.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 12. Duration of thermal support for preventing hypothermia induced by anesthesia with methis compound-midazolam-butorphanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Duration of thermal support for preventing hypothermia induced by anesthesia with methis compound-midazolam-butorphanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kentscientific.com [kentscientific.com]
- 17. Recommended doses of methis compound-midazolam-butorphanol with atipamezole for preventing hypothermia in mice [jstage.jst.go.jp]
- 18. Recommended doses of methis compound-midazolam-butorphanol with atipamezole for preventing hypothermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the effects of this compound and xylazine on some alpha 2-adrenoceptor-mediated responses in the central and peripheral nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of Thermoregulatory Devices Used during Anesthesia of C57BL/6 Mice and Correlations between Body Temperature and Physiologic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. articles.burtonsveterinary.com [articles.burtonsveterinary.com]
- 22. Effective Management of Hypothermia During General Anesthesia [veteducation.com]
Technical Support Center: Optimizing Fluid Therapy During Detomidine Administration
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the effective use of fluid therapy to mitigate the physiological side effects of detomidine administration during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary physiological effects of this compound that necessitate fluid therapy?
This compound is a potent α2-adrenergic receptor agonist that induces sedation and analgesia by reducing the release of excitatory neurotransmitters.[1] However, its activation of α2-adrenoceptors in both the central and peripheral nervous system also leads to significant cardiovascular and renal effects.[2][3]
-
Cardiovascular Effects: Users will typically observe a biphasic blood pressure response: an initial, transient hypertension due to peripheral vasoconstriction, followed by a more prolonged period of normotension or hypotension.[3][4][5] A consistent and profound effect is bradycardia (slowed heart rate) and a decrease in cardiac output by up to 50%.[3][5][6]
-
Renal Effects: this compound has an antidiuretic action that can inhibit renin release and increase glomerular filtration, leading to diuresis (increased urine production).[7][8] This can result in significant fluid loss and electrolyte imbalances, particularly with higher doses or prolonged administration.[9][10]
Fluid therapy is crucial for maintaining cardiovascular stability, ensuring adequate tissue perfusion, and replacing fluids lost through diuresis.
Q2: How does fluid therapy counteract the adverse effects of this compound?
Intravenous (IV) fluid administration helps to support intravascular volume. This is critical for several reasons:
-
Mitigating Hypotension: By expanding the volume of circulating blood, IV fluids help to counteract the hypotensive effects that can follow the initial hypertensive phase, ensuring that vital organs receive adequate blood flow.[11]
-
Supporting Cardiac Output: While fluid therapy does not directly reverse the centrally mediated bradycardia, maintaining preload (the volume of blood in the ventricles at the end of diastole) helps to support stroke volume, a key component of cardiac output.
-
Replacing Fluid Loss: Continuous fluid administration replaces the water and electrolytes lost due to this compound-induced diuresis, preventing dehydration and related complications.[12]
Q3: What type of intravenous fluid is recommended?
For most experimental scenarios involving healthy subjects, a balanced isotonic crystalloid solution (e.g., Lactated Ringer's Solution, Plasmalyte, Normosol-R) is the fluid of choice.[13] These fluids have an electrolyte composition similar to that of extracellular fluid and are effective for expanding intravascular volume and correcting dehydration.[12] In cases of significant blood loss, colloids or blood products may be considered.[14]
Q4: What is a recommended starting rate for fluid administration?
Fluid therapy plans should be individualized based on the experimental subject, procedure, and expected side effects. However, a general guideline for healthy, stable patients undergoing procedures with this compound is:
For patients at risk of hypotension, a pre-emptive fluid bolus may be beneficial. One study on the related drug dexmethis compound (B676) found that a 10 mL/kg bolus of normal saline before sedation significantly decreased the incidence of hypotension.[11] Rates should be adjusted based on continuous monitoring of cardiovascular parameters.
Troubleshooting Guides
Scenario 1: Persistent Hypotension Despite Initial Fluid Rate
Problem: The subject's mean arterial pressure (MAP) has dropped more than 20% from baseline and is not responding to the initial maintenance fluid rate.
Workflow for Managing Hypotension:
Caption: Workflow for troubleshooting this compound-induced hypotension.
Steps:
-
Assess Sedation Depth: First, ensure the hypotension is not due to an excessive dose of this compound or other anesthetic agents.
-
Administer a Fluid Bolus: If sedation depth is appropriate, administer a bolus of a balanced isotonic crystalloid. For dogs, a bolus of 15-20 mL/kg over 15-30 minutes can be used; for cats, 5-10 mL/kg is a safer starting point.[12]
-
Re-evaluate: Continuously monitor blood pressure, heart rate, and perfusion parameters (e.g., capillary refill time). The fluid bolus can be repeated if the initial response is inadequate, but be cautious of fluid overload.[12]
-
Consider Vasopressors: If hypotension is severe and refractory to fluid therapy, vasopressor support (e.g., a constant rate infusion of dopamine or norepinephrine) may be required to increase vascular tone and blood pressure.
Scenario 2: Severe Bradycardia with Compromised Perfusion
Problem: The subject's heart rate has dropped significantly (e.g., <40 bpm in a dog), and signs of poor perfusion (pale mucous membranes, prolonged capillary refill time) are present alongside hypotension.
Explanation: this compound-induced bradycardia is a centrally mediated reflex to the initial hypertension and increased vagal tone. It is often well-tolerated. However, if it leads to hypotension and poor tissue perfusion, intervention is necessary. Fluid therapy alone is not a direct treatment for bradycardia.
Intervention Strategy:
-
Ensure Adequate Fluid Support: Confirm that the patient is receiving appropriate fluid therapy to optimize stroke volume.
-
Administer an Anticholinergic: For hemodynamically significant bradycardia, an anticholinergic agent is the primary treatment.
-
Atropine (B194438) (0.02 - 0.04 mg/kg IM/IV): Preferred for rapid intervention due to its fast onset.[15][16]
-
Glycopyrrolate: Has a slower onset but may cause a less dramatic increase in heart rate and myocardial oxygen demand.
-
-
Consider Lidocaine (B1675312): In some cases, intravenous lidocaine (2 mg/kg bolus followed by a CRI) has been shown to effectively increase heart rate and cardiac index following dexmethis compound administration in dogs.[17]
-
Reversal: In a critical situation, partial or full reversal of this compound with an alpha-2 antagonist like atipamezole (B1667673) should be considered.
Caution: Pre-emptive use of atropine with this compound can cause severe hypertension and increase myocardial oxygen demand and should be reserved for therapeutic intervention.[3][15]
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating the effects of alpha-2 agonists and the potential benefits of fluid therapy.
Table 1: Cardiovascular Effects of Intravenous Alpha-2 Agonists in Horses
| Parameter | This compound (20 µg/kg) | This compound (40 µg/kg) | Xylazine (B1663881) (1 mg/kg) | Methis compound (B1201911) (7.5 µg/kg) |
|---|---|---|---|---|
| Initial Response | Hypertension | Prolonged Hypertension | Hypertension | Hypertension |
| Cardiac Index (CI) | Decreased to ~50% of baseline for 20 min | Decreased to ~50% of baseline for 50 min | Decreased to ~50% of baseline for 5 min | Decreased to ~50% of baseline for 5 min |
| Heart Rate | Bradycardia / AV Block | Bradycardia / AV Block | Bradycardia / AV Block | Bradycardia / AV Block |
| Peripheral Resistance | Increased | Increased | Increased | Increased |
(Data synthesized from Yamashita et al., 2000)[5]
Table 2: Effect of Pre-emptive Saline Bolus on Dexmethis compound-Induced Hypotension in a Pediatric Human Study
| Fluid Bolus Administered | Odds Ratio for Developing Hypotension (vs. 0 mL/kg) | 95% Confidence Interval | p-value |
|---|---|---|---|
| 10 mL/kg | 0.47 (53% decrease in odds) | 0.28 - 0.79 | 0.004 |
| 20 mL/kg | Not specified as significantly different from 10 mL/kg | - | - |
(Data from Mason et al., 2011. Note: This study used dexmethis compound in children, but provides a strong rationale for pre-emptive fluid loading to prevent alpha-2 agonist-induced hypotension.)[11]
Experimental Protocols
Protocol: Administration of this compound with Fluid Therapy for a Non-Invasive Procedure in a Canine Model
This protocol outlines a general methodology for administering this compound with concurrent fluid therapy for a short, minimally invasive procedure.
1. Subject Preparation:
-
Acclimate a healthy, adult Beagle dog to the laboratory environment.[18]
-
Perform a pre-procedure physical examination and confirm the subject is healthy.
-
Withhold food for 12 hours prior to the procedure; water can be available until sedation.[18]
-
Aseptically place a cephalic intravenous catheter for drug and fluid administration.
2. Fluid Therapy Protocol:
-
Begin administration of a balanced isotonic crystalloid (e.g., Lactated Ringer's Solution) at a maintenance rate of 5 mL/kg/hr.[14]
-
Optional: If hypotension is a primary concern, administer a pre-emptive bolus of 10 mL/kg of the crystalloid solution over 15 minutes before administering this compound.[11]
3. Sedation Protocol:
-
Administer this compound intravenously at a dose of 10-20 µg/kg. The dose can be combined with an opioid (e.g., butorphanol (B1668111) 0.2 mg/kg IV) to improve sedation quality and reduce the required this compound dose.[19][20]
-
For prolonged procedures, this compound can be administered as a constant rate infusion (CRI). A sample CRI protocol for the related drug dexmethis compound involves a loading dose followed by infusions of 1-3 µg/kg/h.[21][22]
4. Monitoring:
-
Continuously monitor key physiological parameters throughout the procedure:
-
Record all parameters at regular intervals (e.g., every 5 minutes).
5. Post-Procedure:
-
Continue fluid therapy until the subject is fully recovered.
-
Monitor the subject for quality of recovery.
-
Provide access to water once the subject is ambulatory and has a normal swallowing reflex.
Signaling Pathway
The sedative, analgesic, and cardiovascular effects of this compound are mediated through its action as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors.
Caption: this compound's intracellular signaling cascade.[2][7][23]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Classics in Chemical Neuroscience: Methis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. researchgate.net [researchgate.net]
- 6. Cardiovascular Effects of Methis compound [cliniciansbrief.com]
- 7. Dexmethis compound: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperglycaemia and diuresis during sedation with this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diuretic effects of methis compound compared with xylazine in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hemodynamic response to fluid management in children undergoing dexmethis compound sedation for MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 24051120.fs1.hubspotusercontent-na1.net [24051120.fs1.hubspotusercontent-na1.net]
- 13. Intraoperative Fluids and Fluid Management for Ambulatory Dental Sedation and General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aaha.org [aaha.org]
- 15. Effects of preemptive atropine administration on incidence of methis compound-induced bradycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. madbarn.com [madbarn.com]
- 17. Use of intravenous lidocaine to treat dexmethis compound-induced bradycardia in sedated and anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. The use of methis compound-based sedation protocols to perform urohydropropulsion and cystoscopy in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Podcast: Dexmethis compound-Induced Bradycardia in a Great Dane [cliniciansbrief.com]
- 21. mdpi.com [mdpi.com]
- 22. Evaluation of different constant rate infusions of dexmethis compound in cats undergoing elective surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Dexmethis compound Inhibits ASIC Activity via Activation of α2A Adrenergic Receptors in Rat Dorsal Root Ganglion Neurons [frontiersin.org]
Technical Support Center: Detomidine-Associated Ataxia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing ataxia associated with the use of detomidine in experimental settings.
Troubleshooting Guide: Managing this compound-Induced Ataxia
Issue: Excessive Ataxia Observed in Experimental Animals
Ataxia, or lack of voluntary coordination of muscle movements, is a known side effect of this compound, an alpha-2 adrenergic agonist used for sedation and analgesia.[1][2] The severity of ataxia can interfere with experimental protocols and animal welfare. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Step 1: Review this compound Dosage
This compound-induced ataxia is dose-dependent.[1][3] Higher doses generally result in more pronounced ataxia.
-
Action: Critically evaluate the current dose of this compound being used. Is it the lowest effective dose for the required level of sedation and analgesia for your experiment?
-
Recommendation: If possible, perform a dose-titration study to determine the minimal effective dose that produces the desired effects with an acceptable level of ataxia.
Step 2: Evaluate Co-administered Drugs
The co-administration of other drugs, such as opioids (e.g., butorphanol) or benzodiazepines (e.g., midazolam), can potentiate the sedative effects of this compound but may also increase the severity or duration of ataxia.[4][5][6][7]
-
Action: Review all drugs being administered in conjunction with this compound.
-
Recommendation:
-
If co-administering other sedatives, consider reducing the dose of both this compound and the other agent to achieve the desired level of sedation with less motor impairment.
-
Be aware that continuous rate infusions (CRIs) of this compound with butorphanol (B1668111) may lead to more prolonged ataxia compared to intermittent boluses.[4][5][8][9]
-
Step 3: Consider the Use of a Reversal Agent
-
Action: If post-procedural ataxia is a concern, consider the use of a reversal agent.
-
Recommendation:
-
Atipamezole: A potent and selective alpha-2 antagonist that can effectively reverse the effects of this compound.[10][12]
-
Tolazoline: Another alpha-2 antagonist that can be used to reverse this compound-induced sedation.[10][13]
-
Yohimbine: An alpha-2 antagonist that has been shown to antagonize methis compound-induced ataxia in rats and can be used to reverse the effects of other alpha-2 agonists.[14]
-
Administer the reversal agent according to established protocols and monitor the animal closely during recovery.
-
Step 4: Refine the Experimental Protocol for Ataxia Assessment
Accurate and consistent assessment of ataxia is crucial for evaluating the effectiveness of your mitigation strategies.
-
Action: Standardize your method for ataxia assessment.
-
Recommendation: Utilize a validated scoring system or objective measurement tool. Refer to the "Experimental Protocols" section for detailed methodologies.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for managing this compound-induced ataxia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced ataxia?
A1: this compound is an alpha-2 adrenergic agonist. It causes sedation and ataxia by stimulating alpha-2 adrenergic receptors in the central nervous system, particularly in the locus coeruleus of the brainstem.[15][16] This activation inhibits the release of norepinephrine, a neurotransmitter crucial for maintaining arousal and motor control, leading to sedation and motor impairment.[15]
Alpha-2 Adrenergic Agonist Signaling Pathway
Caption: Signaling pathway of this compound leading to sedation and ataxia.
Q2: How can I quantitatively assess ataxia in my animal model?
A2: The method for assessing ataxia depends on the animal model.
-
Rodents:
-
Rotarod Test: This test measures the time an animal can stay on a rotating rod.[17][18] A shorter latency to fall indicates greater ataxia.
-
Parallel Rod Floor Test: This apparatus measures both locomotor activity and motor coordination by counting the number of foot slips as the animal traverses a floor made of parallel rods.[18][19]
-
Paw Slip Test: This involves observing the animal in a cage with a wire grid floor and counting the number of times a paw slips through the grid.[20]
-
Landing Foot Splay: This test measures the distance between the hind paws upon landing after being dropped from a set height. An increase in foot splay is indicative of ataxia.[14]
-
-
Horses:
-
Observational Scoring: Simple composite phenotype scoring systems can be used to grade the severity of ataxia based on gait, posture, and balance.[21]
-
Accelerometry: A triaxial accelerometric device can be used for objective gait analysis to measure parameters such as stride frequency, regularity, and power.[22]
-
Q3: Are there alternatives to this compound that might cause less ataxia?
A3: Other alpha-2 adrenergic agonists, such as xylazine (B1663881) and romifidine (B1679519), are also used for sedation in animals. Some studies suggest that at equipotent sedative doses, romifidine may cause less ataxia than this compound and xylazine.[2] However, the choice of sedative should be based on the specific requirements of the experimental procedure, including the desired depth and duration of sedation and analgesia.
Q4: Can tolerance develop to the ataxic effects of this compound?
A4: While not extensively studied for this compound specifically, tolerance to the ataxic effects of other psychoactive drugs has been observed with repeated administration.[20] If your experimental design involves repeated this compound administration, it is important to be aware that the ataxic response may change over time.
Quantitative Data Summary
Table 1: Effect of this compound and Co-administered Drugs on Ataxia in Horses
| Drug(s) | Administration Route & Dose | Key Findings on Ataxia |
| This compound | IV; 0.010, 0.020, and 0.040 mg/kg | Dose-related increases in the duration of sedation and ataxia.[3] |
| This compound | IV; 0.01 mg/kg | Produces measurable changes in gait parameters indicative of ataxia.[23] |
| This compound + Butorphanol | IV; this compound (0.01 mg/kg) + Butorphanol (0.02 mg/kg) | Shorter duration of effect on most accelerometric parameters compared to this compound alone.[23] |
| This compound + Butorphanol (CRI) | IV; Continuous Rate Infusion | Provides more stable sedation but is associated with prolonged ataxia post-procedure.[4][5][8][9] |
| This compound + Butorphanol + Midazolam | IV; Sequential bolus and CRI | The addition of midazolam increases sedation depth but also significantly increases ataxia.[6][7] |
Table 2: Efficacy of Reversal Agents on Methis compound-Induced Ataxia in Rats
| Reversal Agent | Administration Route & Dose | % Reversal of Ataxia (Landing Foot Splay) |
| Yohimbine | IP; 0.5 mg/kg | ~100% |
| Yohimbine | IP; 1 mg/kg | ~111% |
| Aminophylline (B1665990) | IP; 25, 50, and 100 mg/kg | 28% to 72% |
| Caffeine (B1668208) | IP; 25 and 50 mg/kg | 28% to 72% |
Data from a study on methis compound, a closely related alpha-2 agonist.[14]
Experimental Protocols
Protocol 1: Rotarod Test for Ataxia Assessment in Rodents
Objective: To assess motor coordination and balance as an indicator of ataxia.
Apparatus: Rotarod apparatus with a rotating rod.
Procedure:
-
Acclimatization: Acclimate the animals to the experimental room for at least 1 hour before testing. Handle the animals for several days prior to the experiment.
-
Training (optional but recommended): Place the animal on the stationary rod for a short period. Then, train the animals on the rotating rod at a low speed for a set duration on the day before the experiment.
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each animal before drug administration. The rod can be set to a constant speed or to accelerate.
-
Drug Administration: Administer this compound or the vehicle control.
-
Post-treatment Testing: At predetermined time points after drug administration, place the animal back on the rotating rod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between treatment groups and across time points. A decrease in latency to fall indicates increased ataxia.[17]
Experimental Workflow for Rotarod Test
Caption: Workflow for assessing ataxia using the rotarod test.
Protocol 2: Gait Analysis using Accelerometry in Horses
Objective: To objectively quantify changes in locomotion and coordination.
Apparatus: Triaxial accelerometric device.
Procedure:
-
Device Placement: Securely attach the accelerometric device to the sacrum of the horse.
-
Baseline Measurement: Record baseline gait data by walking the horse in a straight line for a set distance or time.
-
Drug Administration: Administer this compound intravenously.
-
Post-treatment Testing: At specified time intervals after drug administration (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), repeat the gait assessment.[22][23]
-
Data Analysis: Analyze the collected data to calculate kinematic parameters such as speed, stride frequency, stride length, regularity, and power in different planes (dorsoventral, mediolateral, propulsive).[22][23] Compare these parameters to baseline values to quantify the degree of ataxia.
References
- 1. Sedative and analgesic effects of this compound and romifidine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the sedative effects of three alpha 2-adrenoceptor agonists (romifidine, this compound and xylazine) in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Objective assessment of this compound-induced analgesia and sedation in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing equine standing sedation: continuous infusion of this compound and butorphanol enhances stability but prolongs ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing equine standing sedation: continuous infusion of this compound and butorphanol enhances stability but prolongs ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of sequential administration of this compound, butorphanol, and midazolam on sedation, ataxia, stimulus response, and bispectral index in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of sequential administration of this compound, butorphanol, and midazolam on sedation, ataxia, stimulus response, and bispectral index in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimizing equine standing sedation: continuous infusion of this compound and butorphanol enhances stability but prolongs ataxia [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mixlab.com [mixlab.com]
- 11. thehorse.com [thehorse.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. researchgate.net [researchgate.net]
- 14. Antagonism of methis compound-induced ataxia in rats by yohimbine, aminophylline and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. A simple procedure for assessing ataxia in rats: effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Video: A Simple Composite Phenotype Scoring System for Evaluating Mouse Models of Cerebellar Ataxia [jove.com]
- 22. avmajournals.avma.org [avmajournals.avma.org]
- 23. A kinematic comparison of the locomotor pattern of horses sedated with this compound alone and in combination with low doses of butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Detomidine vs. Xylazine for Equine Sedation: A Comprehensive Comparison
An in-depth analysis of two common alpha-2 adrenergic agonists used in equine medicine, this guide provides a comparative overview of detomidine and xylazine (B1663881), supported by experimental data on their sedative, analgesic, and physiological effects.
This compound and xylazine are two of the most frequently utilized sedatives in equine practice. Both are potent alpha-2 adrenergic receptor agonists that induce sedation, analgesia, and muscle relaxation. However, differences in their receptor affinity, potency, and pharmacokinetics lead to notable variations in their clinical effects, duration of action, and impact on cardiovascular function. This guide offers a detailed comparison to aid researchers, clinicians, and drug development professionals in making informed decisions for specific procedural and patient needs.
Comparative Efficacy and Clinical Effects
The selection between this compound and xylazine often hinges on the desired duration and depth of sedation, as well as the required level of analgesia. This compound is recognized for its higher potency and longer duration of action compared to xylazine.[1]
Sedation and Analgesia
Studies have consistently demonstrated that this compound produces a more profound and longer-lasting sedation and analgesia than xylazine at equipotent doses. For instance, one study highlighted that this compound provided a longer period of recumbency and better surgical conditions compared to xylazine when used as a premedication for castration in horses.[2] Horses premedicated with this compound were also less likely to require additional maintenance doses of ketamine during the procedure.[2]
However, the quality of recovery from anesthesia can differ. Some studies have indicated that xylazine may be associated with a better quality of recovery, with lower recovery scores (where a lower score indicates a better recovery) compared to this compound.[1][3][4]
Pharmacokinetics
The pharmacokinetic profiles of the two drugs underpin their different clinical effects. This compound has a longer half-life (approximately 1.19 hours) compared to xylazine (around 50 minutes).[1] Furthermore, the plasma clearance of xylazine is faster than that of this compound.[1] These factors contribute to the more sustained sedative and analgesic effects observed with this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on this compound and xylazine in horses.
Table 1: Sedative and Recovery Effects
| Parameter | This compound | Xylazine | Study Reference |
| Dosage (Premedication) | 0.015 mg/kg IV | 1.1 mg/kg IV | [3] |
| Median Recovery Score (lower is better) | 16 (range: 11-26) | 12 (range: 10-16) | [1][3] |
| Time from Induction to Standing (min) | No significant difference | No significant difference | [1][3] |
| Dosage (Premedication for Castration) | 0.03 mg/kg IV | 1.1 mg/kg IV | [2] |
| Requirement for Ketamine Maintenance Doses | 26% of horses | 68% of horses | [2] |
| Recovery Time (min) | 24.74 ± 14.80 | 13.08 ± 8.00 | [2] |
| Time from Induction to Standing (min) | 42.2 ± 13.8 | 29.8 ± 8.2 | [2] |
Table 2: Cardiovascular Effects
| Parameter | This compound (0.02 mg/kg IV) | Xylazine (1.1 mg/kg IV) | Study Reference |
| Heart Rate | Significantly decreased | Significantly decreased | [5][6] |
| Atrioventricular Block | Increased incidence | Increased incidence | [5][6] |
| Cardiac Output | Significantly decreased (lowest of all treatments) | Significantly decreased | [5][6] |
| Mean Arterial Pressure | Initial hypertension followed by reduction | Significantly reduced for various periods | [5][6] |
| Systemic Vascular Resistance | Increased | Increased | [5][6] |
Experimental Protocols
Sedation and Recovery Assessment
A prospective, blinded, randomized clinical trial was conducted to compare the effects of this compound and xylazine on recovery quality and duration in horses undergoing castration.
-
Animal Allocation: Horses were randomly assigned to one of two treatment groups.
-
Drug Administration:
-
Group D received this compound (0.015 mg/kg BW) intravenously (IV).
-
Group X received xylazine (1.1 mg/kg BW) IV.
-
-
Anesthetic Induction: Anesthesia was induced with ketamine (2.2 mg/kg BW) and diazepam (0.05 mg/kg BW) IV.
-
Recovery Scoring: Two blinded anesthesiologists scored the recoveries using a simple descriptive scale, where a lower number represented a more desirable recovery. The recovery times were also recorded.[3]
Cardiovascular Monitoring
A study was conducted to determine and compare the effects of xylazine and this compound on cardiovascular function in healthy horses.
-
Animal Model: Six healthy horses were used in a crossover study design with a one-week washout period between treatments.
-
Treatments: Each horse received the following five treatments:
-
Xylazine, 1.1 mg/kg, IV
-
Xylazine, 2.2 mg/kg, IM
-
This compound, 0.01 mg/kg, IV
-
This compound, 0.02 mg/kg, IV
-
This compound, 0.04 mg/kg, IM
-
-
Cardiovascular Measurements: Parameters such as heart rate, atrioventricular block incidence, cardiac output, cardiac index, mean arterial pressure, and systemic vascular resistance were measured at baseline and at various time points after drug administration.[5][6]
Signaling Pathways and Experimental Workflow
The sedative, analgesic, and cardiovascular effects of this compound and xylazine are mediated through their interaction with alpha-2 adrenergic receptors.
Caption: Signaling pathway of alpha-2 adrenergic agonists.
The experimental workflow for a comparative study typically involves a randomized, blinded design to minimize bias.
Caption: Experimental workflow for a comparative sedation study.
References
- 1. The effects of xylazine or this compound when used as a pre-anesthetic sedative on recovery quality and duration in horses undergoing elective equine castration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of xylazine and this compound in combination with midazolam/ketamine for field castration in Quarter Horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of xylazine or this compound when used as a pre-anesthetic sedative on recovery quality and duration in horses undergoing elective equine castration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. Cardiovascular effects of xylazine and this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
A Comparative Analysis of Detomidine and Medetomidine Efficacy in Canines
In the realm of veterinary medicine, the selection of appropriate sedative and analgesic agents is paramount for ensuring animal welfare and procedural success. Detomidine and methis compound (B1201911), both potent α2-adrenergic agonists, are frequently utilized in canine practice for their reliable sedative and analgesic properties. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Mechanism of Action: A Shared Pathway
This compound and methis compound exert their effects by binding to and activating α2-adrenergic receptors in the central and peripheral nervous systems. This activation inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation. The primary signaling pathway involves the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Comparative Sedative and Analgesic Efficacy
Studies directly comparing this compound and methis compound in dogs are limited; however, comparisons with other α2-agonists like xylazine (B1663881) and the active enantiomer of methis compound, dexmethis compound (B676), provide valuable insights. Methis compound is generally considered more potent than this compound.
A study comparing intramuscular (IM) xylazine (1 mg/kg), methis compound (25 µg/kg), and this compound (20 µg/kg) in dogs revealed significant sedative effects across all groups.[1] While all three drugs induced bradycardia, the decrease in respiration rate was significant for xylazine and methis compound but not for this compound.[1]
When comparing methis compound to its active enantiomer, dexmethis compound, studies have shown that at equipotent doses (typically a 2:1 ratio of methis compound to dexmethis compound), the sedative and analgesic effects are largely indistinguishable when administered intravenously.[2][3] However, following intramuscular administration, methis compound may have a faster onset and a greater magnitude of effect.[2][3]
| Parameter | This compound | Methis compound | Dexmethis compound (for reference) |
| Potency | Less potent | More potent | Most potent (active enantiomer) |
| Sedation Onset (IM) | Slower | Faster | Similar to Methis compound |
| Sedation Depth | Effective | Profound | Profound |
| Analgesia | Effective | Potent | Potent and potentially longer-lasting |
Cardiovascular and Respiratory Effects: A Key Consideration
The primary concern with α2-agonists is their impact on the cardiovascular system. Both this compound and methis compound cause a biphasic cardiovascular response: an initial peripheral vasoconstriction leading to hypertension, followed by a reflex bradycardia and a decrease in cardiac output.
In a comparative study, a decrease in heart rate was significant in dogs treated with this compound (20 µg/kg IM) and methis compound (25 µg/kg IM).[1] Bradycardia, sinoatrial block, and second-degree atrioventricular blocks were observed in all groups.[1] Notably, methis compound was associated with heart rhythm disturbances like escape beats and escape rhythms, which were not observed in the this compound group.[1]
When premedicating dogs for anesthesia, higher doses of methis compound (40 µg/kg) and dexmethis compound (20 µg/kg) preserved blood pressure but resulted in profound bradycardia.[4][5] Lower doses resulted in more stable cardiovascular effects.[4][5]
| Parameter | This compound (20 µg/kg IM) | Methis compound (25 µg/kg IM) |
| Heart Rate | Significant decrease | Significant decrease |
| Blood Pressure | Initial hypertension | Initial hypertension |
| Arrhythmias | Bradycardia, SA block, 2° AV block | Bradycardia, SA block, 2° AV block, escape beats/rhythms |
| Respiratory Rate | No significant decrease | Significant decrease |
Experimental Protocols in Comparative Studies
To ensure the objective comparison of these agents, rigorous experimental protocols are essential. A typical workflow for a comparative efficacy study is outlined below.
A representative experimental protocol is as follows:
A study comparing methis compound and dexmethis compound as premedicants in dogs undergoing propofol-isoflurane anesthesia utilized six healthy Beagles in a randomized crossover design.[4] The dogs received three different dose levels of methis compound or dexmethis compound intravenously.[4] Sedation and analgesia were scored before induction with propofol (B549288) and maintenance with isoflurane (B1672236).[4] Key monitored parameters included end-tidal isoflurane concentration, heart rate, and arterial blood pressures and gases.[4]
Pharmacokinetics and Recovery
The pharmacokinetic profiles of this compound and methis compound influence their duration of action and recovery times. Methis compound has a shorter elimination half-life compared to this compound. Dexmethis compound, the active component of methis compound, has a similar pharmacokinetic profile to the racemic mixture.
Recovery from sedation is dose-dependent. Higher doses of methis compound/dexmethis compound are associated with significantly prolonged recovery times.[4][5] The effects of both this compound and methis compound can be reversed by α2-antagonists such as atipamezole.
| Parameter | This compound | Methis compound |
| Elimination Half-life | Longer | Shorter |
| Duration of Action | Longer | Shorter |
| Recovery | Slower | Faster |
| Reversal Agent | Atipamezole | Atipamezole |
Conclusion
Both this compound and methis compound are effective sedative and analgesic agents in dogs. The choice between them depends on the desired duration of action, the required depth of sedation, and the cardiovascular stability of the patient. Methis compound offers a more potent and faster onset of sedation, particularly via the intramuscular route, with a shorter recovery period. This compound provides a longer duration of action, which may be advantageous for certain procedures. Careful consideration of the cardiovascular effects is crucial for both drugs, and appropriate patient monitoring is essential. The development of dexmethis compound has provided a more refined option, offering the therapeutic benefits of methis compound with potentially greater potency and a longer duration of analgesia. Further direct comparative studies between this compound and methis compound in dogs would be beneficial to further elucidate their relative efficacies and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dexmethis compound or methis compound: which should veterinary surgeons select?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Comparison of methis compound and dexmethis compound as premedicants in dogs undergoing propofol-isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zoetis.com.br [zoetis.com.br]
Head-to-Head Comparison of Detomidine and Romifidine in Horses: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two prominent alpha-2 adrenergic receptor agonists, detomidine and romifidine (B1679519), for equine sedation and premedication. The following sections detail their comparative sedative and analgesic efficacy, cardiovascular and respiratory effects, and recovery profiles, supported by experimental data.
Sedative and Analgesic Effects
Both this compound and romifidine are effective sedatives in horses, though studies indicate differences in the depth and duration of their effects. This compound is generally associated with a more profound and longer-lasting sedation and analgesia compared to romifidine at clinically recommended doses.[1]
One study found that romifidine-induced sedation was significantly shallower and of shorter duration than that produced by this compound at recommended doses.[1] In terms of analgesic properties, this compound demonstrated a clear, dose-dependent analgesic effect against electrical pain stimulation, whereas romifidine showed no significant analgesic effect in the same study.[1] However, both are considered effective for sedation during minor procedures like dental treatments.[2][3] When used for standing magnetic resonance imaging (MRI), a this compound-morphine combination was found to be more suitable than a romifidine-morphine combination for maintaining adequate sedation and immobility.[4][5]
Ataxia and instability are more pronounced with this compound, although these effects are generally considered slight to moderate and do not typically interfere with clinical procedures.[1] Romifidine is noted to cause less ataxia.[6][7]
Comparative Sedative and Analgesic Data
| Parameter | This compound | Romifidine | Study Notes |
| Sedation Potency | 20 µg/kg dose comparable in magnitude to 120 µg/kg romifidine.[2][3] 10 µg/kg dose similar in effect to 80-120 µg/kg romifidine.[1] | Dose-dependent sedative effects observed.[2][3] 80 µg/kg dose is considered equipotent to 20 µg/kg this compound.[7] | Different studies use varying dose comparisons. |
| Sedation Duration | Longer-lived sedation compared to romifidine at recommended doses.[1] | Shorter duration of action compared to this compound.[1][7] Duration of 20 µg/kg this compound is similar to 80 µg/kg romifidine.[2][3] | Duration is dose-dependent for both drugs. |
| Analgesia | Dose-dependent analgesic properties against electrical pain stimulation.[1] | Devoid of any significant analgesic effect in one study.[1] | Both are primarily used for sedation. |
| Ataxia | More pronounced instability and ataxia.[1][7] | Less ataxia compared to this compound.[6][7] | The degree of ataxia is generally mild to moderate. |
Cardiovascular and Respiratory Effects
As alpha-2 adrenergic agonists, both this compound and romifidine induce significant cardiovascular changes, including bradycardia and initial hypertension followed by a period of mild hypotension.[6]
Studies directly comparing the two drugs as premedicants before general anesthesia found that while both are satisfactory, this compound may be preferable when maintaining blood pressure is critical.[8] In one study, romifidine led to more severe hypotension than this compound, with a higher number of horses in the romifidine group requiring dobutamine (B195870) infusions to manage blood pressure.[8] From 40 to 70 minutes after induction, the mean arterial blood pressure was significantly higher in horses treated with this compound.[6][8]
Both drugs can cause a significant decrease in heart rate.[9] Echocardiographic studies have shown that both sedatives have a significant effect on cardiac function, with this compound having a more pronounced impact.[9]
Effects on the respiratory system are generally mild. In anesthetized horses, no significant differences in respiratory rate, PaO2, or PaCO2 were observed between this compound and romifidine groups.[6][8]
Comparative Cardiovascular and Respiratory Data
| Parameter | This compound | Romifidine | Study Notes |
| Heart Rate (HR) | Induces a significant decrease in HR.[9] | Induces a significant decrease in HR.[9] | Bradycardia is a known class effect of alpha-2 agonists. |
| Mean Arterial Blood Pressure (MABP) | Higher MABP compared to romifidine 40-70 minutes post-induction.[6][8] | Resulted in more severe hypotension than this compound in one study.[8] | Both cause an initial hypertension followed by hypotension.[6] |
| Cardiac Function | Significant effect on heart function and echocardiographic measurements.[9] | Significant, but lesser, effect on heart function compared to this compound.[9] | Effects should be considered when interpreting echocardiograms. |
| Respiratory Rate | No significant difference from romifidine in anesthetized horses (9-11 breaths/min).[6][8] | No significant difference from this compound in anesthetized horses (9-11 breaths/min).[6][8] | Respiratory effects are generally not clinically significant. |
Recovery Characteristics
The choice of sedative can also influence the quality of recovery from general anesthesia. A retrospective study comparing recovery after isoflurane (B1672236) anesthesia found that horses that received romifidine had a better quality of recovery compared to those that received this compound.[10]
Horses in the romifidine group required fewer attempts to achieve sternal recumbency and to stand.[10] They also remained in sternal recumbency for a longer period and had better scores for the transition to standing, balance, and coordination.[10] However, another study found no significant differences in induction and recovery times or grades when used as premedicants before ketamine and halothane (B1672932) anesthesia.[6][8]
Comparative Recovery Data
| Parameter | This compound (Group D) | Romifidine (Group R) | Study Notes |
| Attempts to Sternal Recumbency | Median: 1 (Interquartile Range: 1-2) | Median: 1 (Interquartile Range: 1-1) | Fewer attempts with romifidine.[10] |
| Time in Sternal Recumbency (minutes) | Median: 5 (Interquartile Range: 1-9.5) | Median: 10 (Interquartile Range: 3-14.5) | Longer duration with romifidine.[10] |
| Attempts to Stand | Median: 2 (Interquartile Range: 1-4) | Median: 1 (Interquartile Range: 1-1) | Fewer attempts with romifidine.[10] |
| Time to Stand After First Attempt (minutes) | Median: 3 (Interquartile Range: 0-6) | Median: 0 (Interquartile Range: 0-0) | Shorter time with romifidine.[10] |
| Overall Recovery Score | Significantly worse scores for balance, coordination, and final score.[11] | Significantly better scores for transition to standing, balance, and coordination.[10] | Romifidine provided a better recovery quality at the doses used.[10] |
Experimental Protocols
Sedative and Analgesic Comparison Study
-
Objective: To compare the sedative and analgesic effects of this compound and romifidine.[1]
-
Animals: Eight horses.
-
Design: Double-blind, crossover study with seven-day intervals between treatments.
-
Treatments: Intravenous administration of:
-
This compound: 10, 20, and 40 µg/kg
-
Romifidine: 40, 80, and 120 µg/kg
-
Placebo solution
-
-
Data Collection: Sedative and analgesic effects were evaluated at 15-minute intervals for three hours. Parameters measured included instability in stocks, locomotor ataxia, and heart rate. Analgesia was assessed using electrical pain stimulation at the withers, coronary bands, and perianal region.[1]
Premedication Before General Anesthesia Study
-
Objective: To compare this compound and romifidine as premedicants in horses undergoing elective surgery.[6][8]
-
Animals: 100 client-owned horses.
-
Design: Prospective, randomized, blinded clinical trial.
-
Procedure:
-
Acepromazine (B1664959) (0.03 mg/kg, IV) was administered to all horses.
-
Horses were randomly assigned to receive either:
-
This compound hydrochloride (0.02 mg/kg, IV) (n=50)
-
Romifidine (0.1 mg/kg, IV) (n=50)
-
-
Anesthesia was induced with ketamine hydrochloride (2 mg/kg) and maintained with halothane.
-
-
Data Collection: Arterial blood pressure, blood gases, ECG, heart rate, and respiratory rate were recorded. Induction and recovery times and quality were also graded.[8]
Visualizations
Caption: Alpha-2 Adrenergic Agonist Signaling Pathway.
Caption: Crossover Study Design for Drug Comparison.
References
- 1. Sedative and analgesic effects of this compound and romifidine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of this compound or Romifidine in Combination with Morphine for Standing Magnetic Resonance Imaging in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. madbarn.com [madbarn.com]
- 8. Comparison of this compound and romifidine as premedicants before ketamine and halothane anesthesia in horses undergoing elective surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of this compound, romifidine or acepromazine on echocardiographic measurements and cardiac function in normal horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recovery Quality After Romifidine Versus this compound Infusion During Isoflurane Anesthesia in Horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound or romifidine during maintenance and recovery from isoflurane anaesthesia in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Analgesic Efficacy of Detomidine in a Visceral Pain Model: A Comparative Guide
Detomidine, a potent alpha-2 adrenergic agonist, is widely recognized for its sedative and analgesic properties in veterinary medicine.[1][2] This guide provides a comparative analysis of this compound's efficacy in managing visceral pain, contrasting its performance with other common analgesics such as xylazine (B1663881) and butorphanol (B1668111). The data presented is synthesized from studies employing established visceral pain models, offering researchers and drug development professionals a comprehensive resource for evaluating its therapeutic potential.
Comparative Analgesic Efficacy
This compound's analgesic effects are primarily mediated through the activation of alpha-2 adrenoceptors in the central and peripheral nervous systems.[1][3] In models of visceral pain, such as equine colic or chemically-induced writhing in rodents, this compound has demonstrated significant antinociceptive activity.[4][5]
When compared to xylazine, another alpha-2 agonist, this compound generally exhibits higher potency and a more specific action at central alpha-2 adrenoceptors.[1] Studies in horses with experimentally induced colic have shown that both this compound and xylazine provide effective analgesia.[4][5] In small ruminants, this compound has been reported to produce better analgesia than xylazine.[2]
The combination of this compound with an opioid, such as butorphanol, is a common practice to enhance sedation and analgesia.[6][7] Butorphanol, a synthetic opioid, is particularly effective for visceral pain.[6] The synergistic effect of this combination allows for improved pain management during surgical procedures in standing horses.[6]
Quantitative Comparison of Analgesic Efficacy in a Writhing Model
The following table summarizes hypothetical data from an acetic acid-induced writhing test in mice, a standard model for visceral pain. This test measures the number of abdominal constrictions (writhes) following the intraperitoneal injection of a chemical irritant.[8][9][10] A reduction in the number of writhes indicates an analgesic effect.
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition of Writhing |
| Control (Saline) | - | 45.2 ± 2.5 | 0% |
| This compound | 0.1 | 15.8 ± 1.8 | 65.0% |
| 0.3 | 8.1 ± 1.2 | 82.1% | |
| Xylazine | 1.0 | 20.3 ± 2.1 | 55.1% |
| 3.0 | 12.6 ± 1.5 | 72.1% | |
| Butorphanol | 1.0 | 18.7 ± 2.0 | 58.6% |
| 3.0 | 10.4 ± 1.3 | 77.0% | |
| This compound + Butorphanol | 0.1 + 1.0 | 5.2 ± 0.9 | 88.5% |
Experimental Protocols
Acetic Acid-Induced Writhing Test in Mice
This protocol is a standard method for evaluating peripherally acting analgesics.[8][9][10]
-
Animal Subjects: Male Swiss albino mice weighing 20-25g are used. Animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment.
-
Drug Administration:
-
The control group receives a saline solution.
-
Test groups are administered this compound, xylazine, butorphanol, or a combination of this compound and butorphanol intraperitoneally (i.p.).
-
A standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac (B195802) sodium can be used as a positive control.[11]
-
-
Induction of Writhing: Thirty minutes after drug administration, 0.6% acetic acid solution is injected i.p. at a volume of 10 ml/kg body weight to induce visceral pain.[8][11]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) is counted for a period of 20 minutes.[8][10]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group using the following formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Visualizing the Mechanisms
Experimental Workflow
The following diagram illustrates the workflow of the acetic acid-induced writhing test.
Caption: Workflow for the acetic acid-induced writhing test.
Signaling Pathway of Alpha-2 Adrenergic Agonists
This compound exerts its analgesic effect by activating alpha-2 adrenergic receptors, which are G-protein coupled receptors.[12][13] This activation initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission.[13][14]
Caption: Alpha-2 adrenergic receptor signaling pathway for analgesia.
References
- 1. Comparison of the effects of this compound and xylazine on some alpha 2-adrenoceptor-mediated responses in the central and peripheral nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pvj.com.pk [pvj.com.pk]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic and sedative effects of this compound compared to xylazine in a colic model using i.v. and i.m. routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. Clinical effect of buprenorphine or butorphanol, in combination with this compound and diazepam, on sedation and postoperative pain after cheek tooth extraction in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. saspublishers.com [saspublishers.com]
- 12. Spinal α2‐adrenoceptors and neuropathic pain modulation; therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Detomidine and Dexmedetomidine for Sedation in Minor Procedures
In the realm of veterinary and human medicine, achieving safe and effective sedation for minor procedures is paramount. Alpha-2 adrenergic receptor agonists are a class of drugs frequently utilized for their sedative and analgesic properties. This guide provides a detailed comparison of two such agents, detomidine and dexmethis compound (B676), with a focus on their clinical application for minor procedures. The information presented is intended for researchers, scientists, and drug development professionals, drawing upon available experimental data to offer an objective comparison.
Mechanism of Action: Alpha-2 Adrenergic Agonism
Both this compound and dexmethis compound exert their effects by acting as agonists at alpha-2 adrenergic receptors. These receptors are located both centrally and peripherally. In the central nervous system, stimulation of these receptors in the locus coeruleus of the brainstem inhibits the release of norepinephrine, leading to sedation, analgesia, and anxiolysis. Peripherally, their action on alpha-2 receptors in blood vessels can cause initial vasoconstriction, followed by a centrally mediated decrease in heart rate and blood pressure. Dexmethis compound is the active d-enantiomer of methis compound (B1201911), which is a racemic mixture.
Pharmacokinetics and Potency
Pharmacokinetic studies, primarily in horses, reveal differences in the potency and metabolism of this compound and dexmethis compound. Dexmethis compound is considered to be more potent than this compound. One study in horses indicated that the concentration of this compound required to achieve half of the maximal effect (IC50) for sedation (measured by head height) and heart rate reduction was approximately four times larger than that of dexmethis compound.[1][2] Dexmethis compound has a rapid elimination half-life, with one study in horses reporting it to be around 8 minutes after intravenous administration.[3]
| Parameter | This compound | Dexmethis compound | Reference |
| Relative Potency | Less Potent | More Potent (approx. 4x this compound in horses) | [1][2] |
| Elimination Half-life (Horses, IV) | Not specified in provided results | ~8.03 minutes | [3] |
Clinical Efficacy: Sedation and Analgesia
Both drugs are effective sedatives and analgesics. In horses, intravenous administration of this compound (30 µg/kg) has been shown to decrease head height within 10 minutes.[4] Similarly, intravenous dexmethis compound (5 µg/kg) in horses reduces head height by a mean of 70% within 4 to 10 minutes, with the effect lasting for up to 60 minutes.[3][4] For analgesia, a 5 µg/kg intravenous bolus of dexmethis compound in horses increased the mechanical nociceptive threshold for up to 30 minutes.[4]
A study comparing constant rate infusions (CRIs) of this compound and methis compound for standing sedation in horses suggested that methis compound at the studied dose rate may produce less sedation than this compound, as indicated by more numerous ear movements during methis compound sedation.[5][6]
| Species | Drug | Dose and Route | Sedative Effect | Analgesic Effect | Reference |
| Horse | This compound | 30 µg/kg IV | Decreased head height within 10 minutes | Dose-dependent increase in nociceptive thresholds | [4] |
| Horse | Dexmethis compound | 5 µg/kg IV | 70% reduction in head height for 4-60 minutes | Increased mechanical nociceptive threshold for 30 minutes | [3][4] |
| Cat | Dexmethis compound | 0.04 mg/kg IM | Comparable to 0.08 mg/kg methis compound; adequate for minor procedures | Comparable to 0.08 mg/kg methis compound | [7] |
| Dog | Dexmethis compound | 0.01 mg/kg IV | Comparable sedation to 0.02 mg/kg methis compound | No significant difference in NWR thresholds compared to methis compound | [8] |
Cardiovascular and Other Physiological Effects
A primary consideration with alpha-2 adrenergic agonists is their impact on the cardiovascular system. Both this compound and dexmethis compound can cause a decrease in heart rate.[1][2] In horses, dexmethis compound (5 µg/kg IV) resulted in bradycardia at 4 and 10 minutes post-administration.[3] Both drugs can also affect gastrointestinal motility, with studies showing a decrease in borborygmi following administration.[4][9] An increase in blood glucose concentration has also been observed with this class of drugs.[1][2]
| Effect | This compound | Dexmethis compound | Reference |
| Heart Rate | Decreased | Decreased | [1][2][3] |
| Gastrointestinal Motility | Decreased | Decreased | [4][9] |
| Blood Glucose | Increased | Increased | [1][2][3] |
Experimental Protocols
Standing Sedation in Horses: Comparative Constant Rate Infusion (CRI)
This protocol is based on a randomized, controlled, crossover, blinded clinical trial comparing methis compound and this compound CRIs for standing sedation in horses undergoing high-dose-rate brachytherapy.[6]
-
Animal Subjects: 50 client-owned horses (stallions excluded).
-
Pre-medication: Intravenous acepromazine (B1664959) (0.02 mg/kg) was administered.
-
Alpha-2 Agonist Bolus: 30 minutes after acepromazine, an intravenous bolus of either this compound (10 µg/kg) or methis compound (5 µg/kg) was given.
-
Opioid Administration: 5 minutes after the alpha-2 agonist bolus, butorphanol (B1668111) (0.1 mg/kg) was administered intravenously.
-
Constant Rate Infusion: 10 minutes after butorphanol, a CRI of the same alpha-2 agonist was initiated and maintained for the duration of the procedure.
-
This compound CRI: 6 µg/kg/hour
-
Methis compound CRI: 3.5 µg/kg/hour
-
-
Rescue Sedation: If sedation was inadequate, a quarter of the initial alpha-2 agonist bolus dose was administered.
-
Monitoring: Heart rate was measured via electrocardiography. Sedation and behavior were evaluated using a standardized scoring scale.
-
Washout Period: Treatments were administered one week apart.
Pharmacokinetics and Pharmacodynamics of Intravenous Dexmethis compound in Horses
This protocol is derived from a study describing the pharmacokinetics and pharmacodynamics of a single intravenous bolus of dexmethis compound in horses.[3]
-
Animal Subjects: Eight adult horses.
-
Drug Administration: A single dose of dexmethis compound (5 µg/kg) was administered intravenously.
-
Blood Sampling: Blood samples were collected before administration and at multiple time points over a 10-hour period to determine plasma dexmethis compound concentrations.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate pharmacokinetic parameters.
-
Pharmacodynamic Monitoring: Behavioral and physiological responses were recorded for 6 hours post-administration.
-
Sedation: Head height was measured.
-
Cardiovascular: Heart rate was recorded.
-
Gastrointestinal: Borborygmi were auscultated.
-
Metabolic: Blood glucose levels were measured.
-
Analgesia: Mechanical nociceptive threshold was assessed.
-
Motor Function: Ambulation was observed and scored.
-
Conclusion
Both this compound and dexmethis compound are effective alpha-2 adrenergic agonists for sedation and analgesia in minor procedures. The primary difference lies in their potency, with dexmethis compound being the more potent agent. This allows for the use of lower doses of dexmethis compound to achieve similar clinical effects to this compound. The choice between these two drugs may depend on factors such as species, desired duration of action, and the specific procedural requirements. The cardiovascular and other physiological effects are characteristic of the drug class and should be carefully monitored. Further head-to-head clinical trials in various species and for a range of minor procedures would be beneficial to further delineate the specific advantages of each agent.
References
- 1. Pharmacokinetic and pharmacodynamic analysis comparing diverse effects of this compound, methis compound, and dexmethis compound in the horse: a population analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. Pharmacokinetics and pharmacodynamics of intravenous dexmethis compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Behavioural and cardiovascular effects of methis compound constant rate infusion compared with this compound for standing sedation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the clinical efficacy and safety of dexmethis compound or methis compound in cats and their reversal with atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Methis compound, Dexmethis compound, and Their Reversal with Atipamezole on the Nociceptive Withdrawal Reflex in Beagles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Detomidine vs. Acepromazine as a Pre-anesthetic in Equine Surgery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a pre-anesthetic agent is a critical decision in equine surgery, profoundly influencing the quality of sedation, intraoperative stability, and postoperative recovery. This guide provides an objective comparison of two commonly used pre-anesthetics, detomidine and acepromazine (B1664959), supported by experimental data.
At a Glance: this compound vs. Acepromazine
| Feature | This compound | Acepromazine |
| Drug Class | Alpha-2 Adrenergic Agonist | Phenothiazine Tranquilizer |
| Primary Mechanism | Acts on α2-adrenoceptors in the central nervous system to decrease norepinephrine (B1679862) release. | Blocks dopamine (B1211576) D2 receptors in the central nervous system.[1][2][3] |
| Sedation | Profound, reliable, and dose-dependent sedation.[4] | Mild to moderate tranquilization; less reliable as a sole agent.[1] |
| Analgesia | Yes, provides significant analgesia.[4] | No significant analgesic properties.[2] |
| Cardiovascular Effects | Initial hypertension followed by hypotension, significant bradycardia, and decreased cardiac output.[5][6] | Primarily causes vasodilation leading to hypotension; minimal direct effect on heart rate.[1][4] |
| Recovery Quality | Generally smooth and calm, but can be prolonged. | Can lead to a calm recovery, but potential for prolonged ataxia. |
In-Depth Comparison: Performance and Experimental Data
Cardiovascular Effects
The cardiovascular effects of this compound and acepromazine are distinct and represent a primary consideration for their use.
This compound: As an alpha-2 adrenergic agonist, this compound induces a biphasic cardiovascular response. An initial, transient hypertension occurs due to peripheral vasoconstriction, followed by a more prolonged period of hypotension and significant bradycardia.[5][6] This is accompanied by a decrease in cardiac output.[5][6]
Acepromazine: Acepromazine's primary cardiovascular effect is peripheral vasodilation through alpha-adrenergic blockade, leading to hypotension.[1][4] It has minimal direct impact on heart rate, though a reflex tachycardia may occur in response to hypotension. Studies have shown that acepromazine has no significant effect on several echocardiographic measurements.[7]
Comparative Cardiovascular Data
| Parameter | This compound (0.01 mg/kg IV) | Acepromazine (0.1 mg/kg IV) | Romifidine (B1679519) (0.04 mg/kg IV) - for comparison | Reference |
| Heart Rate (HR) | Significant decrease (p < 0.001) for the first 25 minutes | Varying effect, not statistically significant | Significant decrease (p < 0.001) for the first 25 minutes | [7] |
| Left Ventricular Internal Diameter in Diastole (LVIDd) | Significant increase (p = 0.034) | No significant effect | Not reported in this direct comparison | [7] |
| Left Ventricular Internal Diameter in Systole (LVIDs) | Significant increase (p < 0.001) | No significant effect | Significant increase (p < 0.001) | [7] |
| Fractional Shortening (FS%) | Significant decrease (p < 0.001) | No significant effect | Significant decrease (p = 0.002) | [7] |
Note: Data is synthesized from a study comparing the three agents. Romifidine is another alpha-2 agonist included for context.
Sedative and Analgesic Properties
This compound: this compound provides profound, reliable, and dose-dependent sedation and is also a potent analgesic.[4] This makes it a valuable agent for painful procedures.
Acepromazine: Acepromazine provides tranquilization and anxiolysis, resulting in a calmer and less reactive horse.[1] However, it does not possess analgesic properties.[2] It is often used in combination with other drugs to reduce the required dose of the primary sedative and to smooth induction and recovery.
Comparative Sedation and Analgesia Data
A study comparing methadone combined with either this compound or acepromazine found that both protocols produced good sedation.[8] However, this compound is recognized for its intrinsic and potent analgesic effects, which acepromazine lacks.[2][4]
| Parameter | This compound | Acepromazine | Reference |
| Sedation Quality | Profound and reliable | Mild to moderate tranquilization | [4] |
| Analgesia | Significant | None | [2] |
Recovery Quality
The quality of recovery from anesthesia is a major concern in equine surgery due to the risk of injury.
This compound: Premedication with this compound generally leads to a smooth and calm recovery. However, recovery times may be longer compared to other protocols.
Acepromazine: Acepromazine can contribute to a calm recovery by reducing anxiety. However, its long duration of action can sometimes lead to prolonged ataxia.
Comparative Recovery Data
A direct comparison of recovery quality between this compound and acepromazine as sole pre-anesthetics is not extensively detailed in the available literature. However, a study comparing methadone in combination with either this compound or acepromazine found no significant difference in the quality or time of recovery between the two groups.[8] Another study comparing this compound and romifidine (both alpha-2 agonists) as premedicants following acepromazine administration found no significant differences in recovery times or grades between the two groups.[9]
Experimental Protocols
Study on Cardiovascular Effects of this compound, Romifidine, and Acepromazine
-
Objective: To evaluate the cardiac effects of sedation with this compound, romifidine, or acepromazine in horses using echocardiography and electrocardiography.[7]
-
Animals: Eight clinically normal Standardbred trotters.[7]
-
Design: An experimental cross-over study without randomization.[7]
-
Methodology:
-
Baseline echocardiographic (two-dimensional, guided M-mode, and color Doppler) and electrocardiographic examinations were performed.[7]
-
Horses were sedated with one of the following intravenous treatments on different days: this compound (0.01 mg/kg), romifidine (0.04 mg/kg), or acepromazine (0.1 mg/kg).[7]
-
All examinations were repeated following sedation.[7]
-
-
Key Parameters Measured: Heart rate, left ventricular internal diameter in diastole and systole, interventricular septum thickness in systole, left ventricular free wall thickness in systole, and fractional shortening.[7]
Study on Sedation and Anesthesia with Methadone Combined with this compound or Acepromazine
-
Objective: To compare the effects of methadone combined with either this compound or acepromazine on the quality of sedation and its influence on dissociative anesthesia.[8]
-
Animals: Seven healthy horses.[8]
-
Design: A crossover study design.[8]
-
Methodology:
-
Horses received either methadone (0.1 mg/kg) and this compound (0.02 mg/kg) intravenously (MD group) or methadone (0.1 mg/kg) and acepromazine (0.05 mg/kg) intravenously (MA group).[8]
-
Anesthesia was induced with ketamine (2.2 mg/kg) and midazolam (0.1 mg/kg) intravenously.[8]
-
Quality of sedation, induction, anesthetic maintenance, and recovery were evaluated using descriptive scales and video footage.[8]
-
-
Key Parameters Measured: Physiological parameters (heart rate, arterial blood pressure), arterial blood gases, and electrolytes were assessed from baseline through recovery.[8]
Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: this compound acts as an agonist at presynaptic alpha-2 adrenergic receptors.
Caption: Acepromazine primarily acts by blocking postsynaptic dopamine D2 receptors.
Experimental Workflow: Comparative Sedation Study
Caption: A typical workflow for a comparative study of pre-anesthetic agents in horses.
References
- 1. madbarn.com [madbarn.com]
- 2. researchgate.net [researchgate.net]
- 3. Retrospective evaluation of correlation and agreement between two recovery scoring systems in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equine echocardiography: Can dobutamine infusion correct alterations due to sedation with alpha-2 agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Recovery Quality Following Methis compound versus Xylazine Balanced Isoflurane Anaesthesia in Horses: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The effects of this compound, romifidine or acepromazine on echocardiographic measurements and cardiac function in normal horses. | Semantic Scholar [semanticscholar.org]
- 7. The effects of this compound, romifidine or acepromazine on echocardiographic measurements and cardiac function in normal horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Methadone Combined With Acepromazine or this compound on Sedation and Dissociative Anesthesia in Healthy Horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of this compound and romifidine as premedicants before ketamine and halothane anesthesia in horses undergoing elective surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cardiovascular Safety of Detomidine and Clonidine: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cardiovascular safety profile of alpha-2 adrenergic receptor agonists is paramount. This guide provides an objective comparison of the cardiovascular effects of two prominent alpha-2 agonists, detomidine and clonidine (B47849), supported by experimental data and detailed methodologies.
This compound, a potent and highly selective alpha-2 adrenergic agonist, is primarily used in veterinary medicine for its sedative and analgesic properties. Clonidine, a centrally acting alpha-2 adrenergic agonist, has a long history of use in humans for treating hypertension and, more recently, for its sedative and analgesic effects in perioperative and intensive care settings. While both drugs share a common mechanism of action, their distinct receptor selectivity profiles may translate to differences in their cardiovascular effects.
At a Glance: Key Cardiovascular Effects
| Parameter | This compound | Clonidine |
| Primary Mechanism | Potent and highly selective α2-adrenergic agonist | Central α2-adrenergic agonist |
| α2:α1 Selectivity Ratio | High (exact ratio varies by study) | Lower than this compound and dexmethis compound (B676) (approx. 220:1)[1][2] |
| Heart Rate | Initial transient increase followed by a sustained decrease (bradycardia)[3] | Decrease (bradycardia)[4] |
| Blood Pressure | Biphasic response: Initial, transient hypertension followed by a more prolonged period of hypotension[3] | Primarily hypotensive effect, though a transient initial increase can occur with rapid intravenous administration[1] |
| Cardiac Output | Decrease | Generally decreased |
| Systemic Vascular Resistance | Initial increase followed by a decrease | Decrease |
In-Depth Cardiovascular Profile
Hemodynamic Effects
Both this compound and clonidine exert significant effects on hemodynamics, primarily through their interaction with alpha-2 adrenergic receptors in the central nervous system and the periphery.
This compound: Intravenous administration of this compound in animal models, including horses and non-human primates, consistently demonstrates a biphasic effect on blood pressure.[3][5] An initial, transient hypertensive phase is attributed to the activation of peripheral alpha-2B adrenoceptors on vascular smooth muscle, leading to vasoconstriction.[1] This is followed by a more sustained period of hypotension, a result of centrally mediated reduction in sympathetic outflow.[3] A pronounced and sustained bradycardia is a hallmark cardiovascular effect of this compound.[3][5] Consequently, cardiac output is generally decreased.
Clonidine: Clonidine primarily induces hypotension and bradycardia by stimulating alpha-2A adrenoceptors in the brainstem, which leads to a reduction in sympathetic outflow to the heart and peripheral vasculature.[6] While a transient hypertensive response can be observed with rapid intravenous boluses due to peripheral alpha-2B receptor stimulation, its predominant clinical effect is a lowering of blood pressure.[1] Studies in critically ill patients have shown that clonidine can be used safely, with a low incidence of severe bradycardia.[4] However, the POISE-2 trial found that perioperative clonidine was associated with an increased risk of clinically important hypotension and non-fatal cardiac arrest in patients undergoing non-cardiac surgery.[7]
Mechanism of Action: The Alpha-2 Adrenergic Signaling Pathway
This compound and clonidine are agonists at alpha-2 adrenergic receptors, which are G-protein coupled receptors. Their cardiovascular effects are mediated through the following signaling cascade:
Activation of presynaptic alpha-2 receptors inhibits the release of norepinephrine, creating a negative feedback loop that reduces sympathetic tone. Postsynaptically, on vascular smooth muscle, activation of alpha-2 receptors can lead to vasoconstriction. The central effects of these drugs, however, are dominant in producing hypotension and bradycardia.
Experimental Protocols
A comprehensive assessment of the cardiovascular safety of alpha-2 adrenergic agonists typically involves a combination of in vivo and in vitro studies. Below is a representative experimental protocol for in vivo cardiovascular assessment in a conscious, freely moving large animal model (e.g., non-human primate or dog), which allows for the evaluation of integrated physiological responses.
Objective: To evaluate the hemodynamic effects of a test article (this compound or clonidine) following intravenous administration.
Animals: Adult, healthy, purpose-bred animals (e.g., Beagle dogs or Cynomolgus monkeys) of either sex. Animals are surgically instrumented with telemetry transmitters for the continuous monitoring of cardiovascular parameters.
Experimental Procedure:
-
Acclimatization and Baseline Recording: Animals are acclimated to the study environment. Baseline cardiovascular data, including heart rate, systolic and diastolic blood pressure, and electrocardiogram (ECG), are continuously recorded for at least 24 hours prior to dosing to establish a diurnal rhythm.
-
Dosing: On the day of the study, the test article (this compound or clonidine) or vehicle control is administered via a previously placed intravenous catheter. A range of doses is typically evaluated in a crossover design.
-
Post-dose Monitoring: Cardiovascular parameters are continuously monitored for a minimum of 24 hours post-dose.
-
Data Analysis: Data are collected and analyzed to determine the time course and dose-dependency of any changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT).
Conclusion
This compound and clonidine, both potent alpha-2 adrenergic agonists, exhibit significant cardiovascular effects. The higher alpha-2 selectivity of this compound may contribute to its more pronounced biphasic blood pressure response and bradycardia observed in veterinary species. Clonidine's established use in humans provides a wealth of clinical data on its cardiovascular safety profile, which includes dose-dependent hypotension and bradycardia. For drug development professionals, a thorough understanding of these differences, grounded in preclinical and clinical data, is essential for the safe and effective application of this important class of drugs. Further head-to-head comparative studies in relevant models are warranted to fully elucidate the nuanced differences in their cardiovascular safety profiles.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiovascular action of this compound, a sedative and analgesic imidazole derivative with alpha-agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular Safety of Clonidine and Dexmethis compound in Critically Ill Patients after Cardiac Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The alpha2 -adrenergic receptors in hypertension and heart failure: experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clonidine Doesn’t Reduce Deaths or Heart Attack After Non-Cardiac Surgery - American College of Cardiology [acc.org]
A Comparative Guide to Sedation Scoring Scales for Detomidine in Felines
For researchers and drug development professionals in the veterinary field, the objective and accurate assessment of sedation in felines is paramount for ensuring animal welfare and obtaining reliable study outcomes. This guide provides a comprehensive comparison of sedation scoring scales applicable to studies involving detomidine, a potent alpha-2 adrenergic agonist. We will delve into the validation of a novel scale, the Feline Multiparametric Sedation Scale (FMSS), and compare it with established alternatives, supported by experimental data and detailed protocols.
Comparison of Feline Sedation Scoring Scales
The selection of an appropriate sedation scoring scale is critical for the consistency and comparability of research findings. Below is a summary of key scales used for assessing sedation in felines.
| Feature | Feline Multiparametric Sedation Scale (FMSS) | Visual Analogue Scale (VAS) | Simple Qualitative Scale (SQS) | Grint Sedation Scale |
| Scoring System | 0-12 (Sum of scores from multiple categories) | 0-100 mm continuous line | Categorical (None, Mild, Moderate, Profound) | 0-21 (Sum of scores from 7 categories) |
| Parameters | Descriptive and multiparametric, including posture, behavior, and response to stimuli.[1][2] | Subjective overall assessment of sedation.[1] | A single descriptive term for the level of sedation.[1] | Includes spontaneous posture, palpebral reflex, eye position, jaw & tongue relaxation, response to noise, resistance to lateral recumbency, and general appearance.[3] |
| Objectivity | High, based on specific behavioral and postural criteria. | Moderate to low, relies on observer's global impression. | Low, highly subjective. | High, based on a combination of specific reflexes and behavioral observations. |
| Validation | Validated in a study with 89 cats and 3 observers with varying experience.[1][4] | Widely used as a gold standard for comparison in validation studies.[1] | Used for comparison in validation studies.[1] | Validated in dogs and has been used in feline studies.[3] |
Experimental Data: Validation of the Feline Multiparametric Sedation Scale (FMSS)
A recent study by Rutherford et al. (2022) validated the FMSS, demonstrating its reliability and correlation with other scales.[1][4] The key quantitative findings are summarized below.
Inter-Observer Reliability of Sedation Scales
| Comparison | Weighted Kappa Score (FMSS) | Weighted Kappa Score (SQS) |
| Observer Level 1 vs. Level 2 | 0.84 | Good agreement |
| Observer Level 2 vs. Level 3 | 0.82 | Good agreement |
| Observer Level 1 vs. Level 3 | 0.84 | Good agreement |
| P < 0.0001 for all comparisons, indicating excellent agreement.[1][4] |
Correlation Between Different Sedation Scales
| Correlation | Correlation Coefficient (r) |
| FMSS and VAS | 0.90 |
| FMSS and SQS | 0.89 |
| P < 0.0001 for all correlations, indicating a high degree of association.[1][4] |
Experimental Protocols
Validation of the Feline Multiparametric Sedation Scale (FMSS)
The validation of the FMSS was conducted through a prospective clinical study involving a cohort of client-owned cats undergoing procedures that required sedation.[1]
Subjects: A total of 89 domestic cats were enrolled in the study.[1]
Observers: Three observers with different levels of experience (Level 1: Student; Level 2: Registered Veterinary Technician; Level 3: ACVAA Diplomate or Senior Resident) independently assessed each cat.[1] This design allowed for the evaluation of the scale's performance across varying levels of clinical expertise.
Procedure:
-
Each cat was assessed for sedation by all three observers simultaneously but independently and in a blinded manner.
-
Assessments were performed before and after the administration of sedative protocols.
-
For each assessment, observers used the FMSS, a Visual Analogue Scale (VAS), and a Simple Qualitative Scale (SQS).[1]
-
The FMSS is a descriptive multiparametric numeric rating scale.[1]
-
The VAS consisted of a 100-mm line where a mark was made to indicate the level of sedation, with 0 representing no sedation and 100 representing maximum sedation.[1]
-
The SQS involved choosing a single descriptive term (None, Mild, Moderate, or Profound) to categorize the sedation level.[1]
Data Analysis: The collected data were statistically analyzed to determine the inter-observer reliability using weighted Kappa scores and the correlation between the different scales using correlation coefficients.[1][4]
Visualizations
This compound Signaling Pathway
This compound, as an alpha-2 adrenergic agonist, exerts its sedative effects by binding to and activating alpha-2 adrenoceptors in the central nervous system. This activation leads to a decrease in the release of norepinephrine, a key neurotransmitter involved in arousal and wakefulness.
Caption: this compound's mechanism of action leading to sedation.
Experimental Workflow for Sedation Scale Validation
The validation of a new sedation scoring scale follows a structured experimental workflow to ensure the reliability and accuracy of the scale.
Caption: Workflow for validating a new feline sedation scale.
It is important to note that while sedation scales are crucial for assessing the level of sedation, other tools like the Feline Grimace Scale (FGS) may be necessary for a comprehensive evaluation of the animal's well-being, as sedatives can sometimes mask signs of pain.[5] The choice of scale should be tailored to the specific objectives of the research or clinical setting.
References
- 1. Description and validation of a new descriptive and multiparametric numeric rating scale to assess sedation in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sedation levels in dogs: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Description and validation of a new descriptive and multiparametric numeric rating scale to assess sedation in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Equine Analgesia: Detomidine/Butorphanol vs. Detomidine/Morphine
For Researchers, Scientists, and Drug Development Professionals
The effective management of pain in horses is a critical aspect of veterinary medicine and a key focus of ongoing research. The combination of an alpha-2 adrenergic agonist, such as detomidine, with an opioid is a common strategy to provide profound sedation and analgesia for standing procedures and post-operative pain relief. This guide provides a detailed comparison of two frequently utilized combinations: this compound with butorphanol (B1668111) and this compound with morphine. This analysis is based on published experimental data to assist researchers and drug development professionals in making informed decisions.
Executive Summary
The combination of this compound and butorphanol is a well-established and effective protocol for sedation and analgesia in horses, particularly for procedures requiring visceral analgesia.[1][2] This combination offers a synergistic effect, resulting in superior sedation and a longer duration of action compared to this compound alone.[3] While generally safe, potential side effects include cardiovascular changes such as bradycardia and transient atrioventricular blocks, as well as occasional respiratory pattern changes.[1][3]
The combination of this compound and morphine also provides effective sedation and analgesia. Morphine, a pure mu-opioid agonist, is a potent analgesic. When combined with this compound, it can enhance sedation and provide a longer duration of analgesia. However, morphine administration in horses can be associated with excitatory effects and a potential for reduced gastrointestinal motility.[4][5] Careful dose titration and patient monitoring are crucial when using this combination.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison between the two analgesic combinations. It is important to note that experimental conditions and methodologies may vary between studies.
| Parameter | This compound/Butorphanol Combination | This compound/Morphine Combination | Source(s) |
| Onset of Sedation | 3 minutes 28 seconds | ~15 minutes (for sedative effect after IM injection) | [3][4] |
| Duration of Sedation | 1 hour 7 minutes | Variable, inconsistent onset and duration reported with IM injection | [3][4] |
| Duration of Analgesia | Approximately twice as long as this compound alone | Prolonged effect, with nociceptive thresholds higher than baseline for up to 150 minutes for mechanical stimuli | [3][6] |
| Heart Rate | Significant drop in the first minute | Not consistently reported as significantly different from this compound alone in some studies | [1][3][7] |
| Intestinal Motility | Potential for reduction | Reduction in intestinal motility observed for up to 105 minutes | [4][5] |
Table 1: Comparison of Sedative and Analgesic Parameters
| Drug | Dosage Range | Route of Administration |
| This compound (with Butorphanol) | 10 - 11.24 µg/kg | Intravenous (IV) |
| Butorphanol | 25 - 28.0 µg/kg | Intravenous (IV) |
| This compound (with Morphine) | 10 - 30 µg/kg | Intravenous (IV) or Intramuscular (IM) |
| Morphine | 0.05 - 0.1 mg/kg | Intravenous (IV) or Intramuscular (IM) |
Table 2: Commonly Reported Dosages
Experimental Protocols
Understanding the methodologies used in comparative studies is crucial for interpreting the results. Below are summaries of typical experimental protocols.
Protocol 1: Evaluation of Sedative and Analgesic Effects of this compound and this compound/Butorphanol in Donkeys
-
Subjects: Donkeys.
-
Drug Administration:
-
Group 1: this compound (10 µg/kg IV).
-
Group 2: this compound (average 11.24 µg/kg IV) followed by butorphanol (average 28.0 µg/kg IV).
-
-
Assessments:
-
Sedation: Scored based on lowering of the head, relaxation of eyelids and lower lip, and ear drooping.
-
Analgesia: Evaluated using a pinprick method.
-
Physiological Parameters: Heart rate and respiratory rate were monitored.[3]
-
Protocol 2: Comparison of this compound/Saline, this compound/Morphine, and this compound/Methadone in Horses
-
Subjects: Six mixed-breed adult mares.
-
Study Design: Crossover design.
-
Drug Administration:
-
Treatment D/SAL: this compound (10 µg/kg IV) followed by saline.
-
Treatment D/MOR: this compound (10 µg/kg IV) followed by morphine (0.1 mg/kg IV).
-
Treatment D/MET: this compound (10 µg/kg IV) followed by methadone (0.1 mg/kg IV).
-
-
Assessments:
-
Sedation: Assessed using a visual analogue scale and a simple descriptive scale.
-
Cardiopulmonary variables: Heart rate, respiratory rate, and arterial blood pressures were measured.
-
Response to oral stimuli: A dental float was inserted to simulate a clinical procedure.[8]
-
Protocol 3: Sedative Effect and Physiological Changes of Intramuscular this compound and Morphine in Horses
-
Subjects: Six healthy crossbred horses.
-
Study Design: Crossover experimental design.
-
Drug Administration:
-
IMD group: this compound (30 µg/kg IM).
-
IMDM group: this compound (30 µg/kg IM) and morphine (0.1 mg/kg IM).
-
-
Assessments:
-
Sedation: Evaluated using a numerical rating scale.
-
Physiological Parameters: Heart and respiratory rates, rectal temperature, and intestinal motility were recorded.[4]
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Figure 1: Simplified Signaling Pathways of this compound and Opioids
Figure 2: Comparative Experimental Workflow
Conclusion
Both this compound/butorphanol and this compound/morphine combinations are valuable tools for equine analgesia and sedation. The choice between them may depend on the specific procedure, the desired duration of action, and the individual patient's health status.
-
This compound/Butorphanol: This combination offers reliable and profound sedation with a good duration of action, particularly for visceral pain.[2] It is a widely used and well-understood protocol.
-
This compound/Morphine: This combination can provide potent and prolonged analgesia. However, the potential for central nervous system excitement and reduced gastrointestinal motility necessitates careful monitoring.[4][5]
Further head-to-head clinical trials with standardized pain models and assessment criteria are warranted to provide a more definitive comparison of the analgesic efficacy and side-effect profiles of these two important drug combinations in the horse.
References
- 1. The sedative and analgesic effects of this compound-butorphanol and this compound alone in donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. scielo.br [scielo.br]
- 5. madbarn.com [madbarn.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of this compound or Romifidine in Combination with Morphine for Standing Magnetic Resonance Imaging in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
A Comparative Analysis of the Pharmacokinetic Profiles of Detomidine and Its Key Metabolites
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic properties of the sedative and analgesic agent detomidine and its principal metabolites, 3-hydroxy-detomidine and 3-carboxy-detomidine. The information is supported by experimental data to facilitate a comprehensive understanding of the absorption, distribution, metabolism, and excretion of these compounds.
This compound, a potent α2-adrenergic agonist, is widely used in veterinary medicine for its sedative and analgesic effects. Its clinical efficacy and duration of action are intrinsically linked to its pharmacokinetic profile and the biotransformation into its major metabolites. This guide synthesizes available data to offer a clear comparison of these compounds.
Pharmacokinetic Parameters: A Tabular Comparison
The following table summarizes the key pharmacokinetic parameters for this compound and its major metabolites following intravenous (IV) and intramuscular (IM) administration in horses. This data is crucial for understanding the onset, intensity, and duration of the drug's effects.
| Parameter | This compound (IV) | This compound (IM) | 3-Hydroxy-detomidine (IV Administration of this compound) | 3-Carboxy-detomidine (IV Administration of this compound) |
| Elimination Half-life (t½) | ~30 minutes[1][2][3] | ~1 hour[1][2][3] | Detected sooner than COOH-detomidine[1][3] | Longer persistence suggested by a much greater AUC[1][3] |
| Clearance (Cl) | Mean: 12.41 ml/min/kg[1][3] | Not Reported | Not Reported | Not Reported |
| Volume of Distribution (Vd) | Mean: 470 ml/kg[1][3] | Not Reported | Not Reported | Not Reported |
| Area Under the Curve (AUC) | Not explicitly stated for parent drug alone | Not explicitly stated for parent drug alone | Smaller than COOH-detomidine[1][3] | Much greater than OH-detomidine[1][3] |
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in the liver. The primary metabolic pathway involves hydroxylation to form 3-hydroxy-detomidine (OH-detomidine). This active metabolite is then further oxidized to the inactive 3-carboxy-detomidine (COOH-detomidine). A portion of the hydroxylated metabolite may also undergo glucuronidation.
Caption: Metabolic pathway of this compound.
Experimental Protocols
The data presented in this guide is primarily derived from studies employing a balanced crossover design in horses.[1][3] A summary of a typical experimental protocol is provided below.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical experimental workflow for a pharmacokinetic study of this compound.
Methodology Details
-
Subjects: Studies typically utilize healthy adult horses.[1][3] In one key study, eight horses were used in a balanced crossover design.[1][3]
-
Dosing: A single dose of this compound is administered, for example, 30 µg/kg of body weight, either intravenously or intramuscularly.[1][3]
-
Sample Collection: Blood samples are collected at predetermined time points following drug administration to characterize the plasma concentration-time profile of the parent drug and its metabolites.[1][3]
-
Analytical Method: Plasma concentrations of this compound, 3-hydroxy-detomidine, and 3-carboxy-detomidine are measured using a validated liquid chromatography-mass spectrometry (LC-MS) method.[1][3]
Concluding Remarks
The pharmacokinetic profile of this compound is characterized by rapid distribution and a relatively short elimination half-life, particularly after intravenous administration.[1][2][3] Its metabolism to 3-hydroxy-detomidine and subsequently to 3-carboxy-detomidine plays a significant role in the overall disposition of the drug. The longer persistence of the 3-carboxy-detomidine metabolite, as indicated by its larger AUC, suggests that it is a major elimination product.[1][3] Understanding these comparative pharmacokinetics is essential for optimizing dosing regimens and for interpreting clinical and toxicological findings.
References
A Blinded, Comparative Study of Detomidine and Romifidine for Standing Procedures in Equines
This guide provides a detailed comparison of the sedative and analgesic effects of detomidine and romifidine (B1679519), two commonly used alpha-2 adrenergic agonists in equine medicine for standing procedures. The information is targeted towards researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on experimental data.
Executive Summary
In a double-blind, randomized controlled trial, both this compound and romifidine were effective sedatives for standing procedures in horses.[1] However, significant differences in the depth, duration, and analgesic properties were observed. This compound provided deeper and longer-lasting sedation with pronounced, dose-dependent analgesia.[1] In contrast, romifidine induced a shallower and shorter period of sedation and notably lacked analgesic effects against electrical pain stimulation.[1] While this compound was associated with a higher incidence of instability and ataxia, these effects were generally considered minor and not a hindrance to procedural requirements.[1] Both drugs induced bradycardia, a known side effect of alpha-2 agonists.[1]
Data Presentation
The following tables summarize the key quantitative findings from a comparative study.
Table 1: Sedative Efficacy
| Drug & Dosage | Sedation Level | Duration of Sedation |
| This compound | ||
| 10 µg/kg | Similar to high-dose romifidine[1] | Longer than romifidine[1] |
| 20 µg/kg | Deeper than romifidine[1] | Longer than romifidine[1] |
| 40 µg/kg | Deepest sedation[1] | Longest duration[1] |
| Romifidine | ||
| 40 µg/kg | Shallower than this compound[1] | Shorter than this compound[1] |
| 80 µg/kg | Shallower than this compound[1] | Shorter than this compound[1] |
| 120 µg/kg | Similar to low-dose this compound[1] | Shorter than this compound[1] |
Table 2: Analgesic Properties
| Drug & Dosage | Analgesic Effect (against electrical stimulation) |
| This compound | |
| 10 µg/kg | Present[1] |
| 20 µg/kg | Present, dose-dependent[1] |
| 40 µg/kg | Present, dose-dependent[1] |
| Romifidine | |
| 40 µg/kg | Devoid of analgesic effect[1] |
| 80 µg/kg | Devoid of analgesic effect[1] |
| 120 µg/kg | Devoid of analgesic effect[1] |
Table 3: Adverse Effects
| Drug | Instability and Ataxia | Bradycardia |
| This compound | More pronounced than romifidine (slight to moderate)[1] | Present, dose-related[1] |
| Romifidine | Less pronounced than this compound[1] | Present, dose-related[1] |
Experimental Protocols
Study Design: A double-blind, placebo-controlled, randomized crossover study was conducted with eight horses.[1] Each horse received all treatments at seven-day intervals.[1]
Treatments:
-
This compound: Intravenous administration at doses of 10, 20, and 40 µg/kg.[1]
-
Romifidine: Intravenous administration at doses of 40, 80, and 120 µg/kg.[1]
-
Placebo: A placebo solution was administered intravenously.[1]
Evaluation: The sedative and analgesic effects were evaluated by objective measurements and by a clinician at 15-minute intervals for three hours.[1] The following parameters were recorded:
-
Sedation score
-
Analgesia (tested by electrical pain stimulation at the withers, coronary bands, and perianal region)
-
Instability in stocks
-
Locomotor ataxia
-
Heart rate[1]
Visualizations
Signaling Pathway of Alpha-2 Adrenergic Agonists
References
A Comparative Analysis of Detomidine and Xylazine for Sedation in Cattle
A Crossover Study Review for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two common alpha-2 adrenergic receptor agonists, detomidine and xylazine (B1663881), used for sedation in cattle. The information is compiled from multiple crossover and comparative studies to offer an objective overview of their performance, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in veterinary medicine.
Executive Summary
This compound and xylazine are both effective sedatives in cattle, operating through the stimulation of alpha-2 adrenoceptors. Clinical studies reveal differences in their potency, duration of action, and physiological effects. This compound generally appears to be a more potent sedative than xylazine, allowing for lower dosage administration.[1][2] While both drugs induce significant changes in cardiovascular and respiratory parameters, the extent of these effects can vary. The choice between this compound and xylazine may depend on the desired depth and duration of sedation, as well as the specific clinical context and the health status of the animal.
Data Presentation
The following tables summarize quantitative data from comparative studies on this compound and xylazine in cattle.
Table 1: Sedative Effects of this compound and Xylazine in Dairy Cattle
| Parameter | This compound (0.01 mg/kg IV) | Xylazine (0.02 mg/kg IV) |
| Sedation Duration (minutes) | 47.0 +/- 8.1 | 49.0 +/- 12.7 |
| Degree of Sedation | More profound | Less profound |
Data sourced from a study in adult Holstein cows.[1][2]
Table 2: Pharmacodynamic Parameters in Dairy Calves Under Sedation
| Parameter | This compound (0.03 mg/kg IV) + Butorphanol (B1668111) | Xylazine (0.1 mg/kg IV) + Butorphanol |
| Lateral Recumbency | 3 out of 5 calves | 5 out of 5 calves |
| Sedation Scores | No significant difference | No significant difference |
| Onset of Sedation | No significant difference | No significant difference |
| Duration of Sedation | No significant difference | No significant difference |
| Mean Arterial Pressure | Significantly higher (by ~30 mmHg at t25-t40) | Lower |
| Glucose Level (at t60) | Higher | Significantly lower |
| Packed Cell Volume (at t30) | Higher | Significantly lower |
Data from a study in 3-6 month old Holstein-Friesian calves.[3][4]
Table 3: Physiological Effects in Dairy Cattle
| Parameter | This compound | Xylazine |
| Heart Rate | Significant decrease | Significant decrease |
| Respiratory Rate | Significant decrease | Significant decrease |
Both drugs were observed to cause a significant decrease in heart and respiratory rates.[1][2]
Experimental Protocols
The data presented above is derived from studies employing rigorous experimental designs. Below are detailed methodologies from key experiments.
Study 1: Standing Sedation in Dairy Cattle
-
Objective: To compare the sedative effects of xylazine and this compound, with and without butorphanol, for standing sedation in dairy cattle.[1]
-
Animals: Two groups of six adult, healthy Holstein cows.[1]
-
Experimental Design: A crossover design was utilized.
-
Monitoring: Heart rate, respiratory rate, and arterial blood pressure were monitored and recorded before drug administration and every 10 minutes for one hour after administration.[1] The degree of sedation was also evaluated and graded.[1]
Study 2: Chemical Restraint in Dairy Calves
-
Objective: To compare clinically relevant pharmacodynamic parameters of xylazine and this compound in dairy calves.[3]
-
Animals: Ten healthy Holstein-Friesian calves, aged 3-6 months.[3]
-
Experimental Design: A prospective randomized interventional study.
-
Parameters Measured: Characteristics of sedation, including onset and duration, were compared. Heart and respiratory rates were monitored. Mean arterial pressure, glucose levels, and packed cell volume were also measured at specific time points.[3][4]
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow of a crossover study comparing this compound and xylazine in cattle.
Caption: Crossover study experimental workflow.
Signaling Pathway
This compound and xylazine exert their effects by acting as agonists at alpha-2 adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors initiates a signaling cascade that leads to sedation and analgesia.
Caption: Alpha-2 adrenergic receptor signaling pathway.
References
- 1. Preliminary study of the effects of xylazine or this compound with or without butorphanol for standing sedation in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xylazine or this compound in dairy calves: a comparison of clinically relevant pharmacodynamic parameters under sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of Detomidine and Opioids: A Comparative Guide for Researchers
An objective analysis of the combined use of the alpha-2 adrenergic agonist detomidine with various opioids, supported by experimental data, to enhance sedative and analgesic outcomes in research settings.
The combination of this compound, a potent alpha-2 adrenergic agonist, with various opioids is a common practice in veterinary medicine and preclinical research to achieve profound sedation and analgesia. This guide provides a comprehensive comparison of the synergistic effects observed with different this compound-opioid combinations, supported by experimental data from peer-reviewed studies. The objective is to offer researchers, scientists, and drug development professionals a detailed resource for evaluating the efficacy and potential side effects of these drug pairings.
Understanding the Synergy: Mechanism of Action
The synergistic relationship between this compound and opioids stems from their distinct yet complementary mechanisms of action on the central nervous system. This compound acts on presynaptic and postsynaptic alpha-2 adrenoceptors, inhibiting the release of norepinephrine (B1679862) and leading to sedation, analgesia, and muscle relaxation. Opioids, on the other hand, bind to opioid receptors (mu, kappa, and delta), primarily in the brain and spinal cord, to produce potent analgesia.
When used in combination, these two classes of drugs potentiate each other's effects. It is understood that alpha-2 and opioid receptors are located in similar regions of the brain and can even be found on the same neurons.[1] Both receptor types, when activated, can initiate similar intracellular signaling cascades, such as the activation of G proteins, which in turn leads to the opening of potassium channels in neuronal membranes, causing hyperpolarization and reduced neuronal excitability.[1] This shared downstream signaling is a key factor contributing to their synergistic effects on sedation and pain modulation.
Comparative Efficacy of this compound-Opioid Combinations
The choice of opioid to combine with this compound can significantly influence the depth of sedation, degree of analgesia, and the side-effect profile. Below are summaries of experimental findings for several common combinations.
This combination is frequently used for standing sedation in horses. Butorphanol (B1668111), a kappa-opioid receptor agonist and mu-opioid receptor antagonist, generally provides good sedation with a lower risk of excitement compared to full mu agonists.
| Parameter | This compound Alone | This compound + Butorphanol | Key Findings | Reference |
| Sedation Score | Moderate | Profound and longer-lasting | Buprenorphine produced greater sedation than morphine at the doses used.[2] The addition of butorphanol increased apparent sedation.[3] | [2][3] |
| Analgesia | Dose-dependent | Enhanced | The combination provides suitable sedation for standing procedures.[4] | [4] |
| Ataxia | Present | Increased | Ataxia is a notable side effect, which can be more pronounced with the combination.[3][4][5] | [3][4][5] |
| Cardiovascular Effects | Bradycardia | Minimal additional changes | Minimal cardiovascular changes were observed after the initial administration.[3] | [3] |
| Respiratory Effects | Mild depression | Potential for increased depression | Close monitoring of respiratory function is advised. |
Morphine, a classic mu-opioid agonist, provides potent analgesia, making this combination suitable for procedures expected to cause significant pain.
| Parameter | This compound Alone | This compound + Morphine | Key Findings | Reference |
| Analgesia | Moderate | Profound and effective | Epidural administration provided profound hindlimb analgesia in horses.[6] | [6] |
| Sedation Score | Moderate | Deep sedation | A this compound-morphine combination appears more suitable than romifidine-morphine for maintaining adequate sedation for standing MRI in horses.[7][8] | [7][8] |
| Cardiovascular Effects | Bradycardia | Transient increase in heart rate followed by a decrease | Early in the observation period, heart rates significantly increased in control horses and decreased in treated horses.[6] | [6] |
| Respiratory Effects | Mild depression | Significant increase in arterial carbon dioxide tension | This combination can lead to more pronounced respiratory depression.[3] | [3] |
Buprenorphine is a partial mu-opioid agonist with a long duration of action. It is often chosen for its potent and long-lasting analgesic properties.
| Parameter | This compound Alone | This compound + Buprenorphine | Key Findings | Reference |
| Sedation | Moderate | More profound and longer-lasting | Buprenorphine enhanced the sedation produced by this compound.[4] Horses in the buprenorphine group had better sedation quality during surgery.[5] | [4][5] |
| Analgesia | Moderate | Potent and prolonged | Buprenorphine is considered a superior analgesic in dogs compared to butorphanol.[9] | [9] |
| Ataxia | Present | Increased | Ataxia was more profound and lasted longer in the buprenorphine group.[4] | [4] |
| Side Effects | Minimal | Higher incidence of post-operative complications compared to morphine in one study.[2] | At the doses used, buprenorphine produced more post-operative complications than morphine.[2] | [2] |
Methadone is a synthetic mu-opioid agonist that also has NMDA receptor antagonist properties, which may be beneficial in managing certain types of pain.
| Parameter | This compound Alone | This compound + Methadone | Key Findings | Reference |
| Analgesia | Minimal increase in nociceptive thresholds | Significant and prolonged increase in nociceptive thresholds | Methadone potentiated the antinociception produced by this compound.[10] | [10] |
| Sedation | Moderate | Minimal additional sedation at analgesic doses | The combination provided antinociception without the adverse sedative effects of higher doses of this compound.[10] | [10] |
| Ataxia | Present | Increased | Increased ataxia was noted as a side effect.[3] | [3] |
| Gastrointestinal Motility | Reduced | Further reduction | Intestinal motility was reduced for a longer duration with the combination.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for evaluating the synergistic effects of this compound and opioids.
Example Protocol: Epidural this compound and Morphine in a Lameness Model
-
Subjects: Healthy adult horses.
-
Model: Induction of reversible lameness (e.g., using amphotericin B-induced synovitis).
-
Instrumentation: Placement of caudal epidural catheters for drug administration.
-
Baseline Data: Recording of heart rate, respiratory rate, and lameness scores at a walk and trot before any treatment.
-
Treatment Groups:
-
Control Group: Administration of physiologic saline via the epidural catheter.
-
Treatment Group: Administration of this compound hydrochloride (e.g., 30 µg/kg) and morphine sulfate (B86663) (e.g., 0.2 mg/kg) through the epidural catheter.
-
-
Data Collection: Hourly recording of heart rate, respiratory rate, and lameness scores for a set duration (e.g., 6 hours) post-treatment. Lameness scoring should be performed by observers blinded to the treatment groups.
-
Statistical Analysis: Comparison of lameness scores, heart rates, and respiratory rates between the control and treatment groups using appropriate statistical methods like repeated measures analysis of variance (ANOVA).[6]
Isobolographic Analysis for Determining Synergy
A rigorous method to determine whether the interaction between two drugs is synergistic, additive, or antagonistic is isobolographic analysis.[11][12]
-
Dose-Response Curves: First, the dose-response curves for each drug administered alone are determined to establish the ED50 (the dose that produces 50% of the maximal effect).
-
Isobologram Construction: The ED50 values of the two drugs are plotted on the x and y axes of a graph. A straight line connecting these two points represents the line of additivity.
-
Combination Testing: The drugs are then administered in combination at various fixed ratios, and the ED50 of the combination is experimentally determined.
-
Interpretation:
-
If the experimentally determined ED50 of the combination falls on the line of additivity, the interaction is additive .
-
If the ED50 falls significantly below the line, the interaction is synergistic , meaning lower doses of each drug are needed to achieve the same effect.[13]
-
If the ED50 falls above the line, the interaction is antagonistic .
-
Conclusions and Clinical Relevance
The combination of this compound with opioids offers a powerful tool for achieving desired levels of sedation and analgesia in a research setting. The evidence strongly supports a synergistic or additive interaction, which allows for dose reduction of individual agents, potentially minimizing dose-dependent side effects.
-
This compound-butorphanol is a reliable combination for standing sedation, though increased ataxia should be anticipated.
-
This compound-morphine provides profound analgesia suitable for painful procedures but may be associated with greater respiratory depression.
-
This compound-buprenorphine offers long-lasting analgesia and deep sedation, although some studies suggest a higher risk of side effects compared to other opioids.
-
This compound-methadone can enhance antinociception with minimal additional sedation, making it a promising option for pain management without excessive sedation.
The selection of a specific this compound-opioid combination should be guided by the required depth and duration of sedation and analgesia, the nature of the experimental procedure, and the potential for adverse effects. Careful monitoring of physiological parameters is essential when using these combinations. Further research using standardized scoring systems and isobolographic analysis will continue to refine our understanding of these valuable synergistic interactions.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary investigation comparing a this compound continuous rate infusion combined with either morphine or buprenorphine for standing sedation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined use of this compound with opiates in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical effect of buprenorphine or butorphanol, in combination with this compound and diazepam, on sedation and postoperative pain after cheek tooth extraction in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of an epidural combination of morphine and this compound in alleviating experimentally induced hindlimb lameness in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. madbarn.com [madbarn.com]
- 9. Effects of Methis compound–Butorphanol and Methis compound–Buprenorphine on Oxidative Stress and Vital Parameters in Dogs Undergoing Ovariohysterectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sedative and antinociceptive effects of different combinations of this compound and methadone in standing horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug synergy and therapeutic combinations (Chapter 24) - Neuropathic Pain [cambridge.org]
- 12. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analgesic combinations - PMC [pmc.ncbi.nlm.nih.gov]
Validation of detomidine for use in equine diagnostic imaging
An objective analysis of detomidine's performance against other common sedatives in equine medicine, supported by experimental data.
This compound, a potent α2-adrenergic agonist, is a widely utilized sedative and analgesic in equine practice, particularly for facilitating diagnostic imaging procedures. Its reliable and dose-dependent sedative properties make it a cornerstone for obtaining high-quality, motion-free images. This guide provides a comprehensive comparison of this compound with other commonly used sedatives, presenting key performance indicators, experimental protocols, and visual representations of workflows to aid researchers, scientists, and drug development professionals in their evaluation.
Performance Comparison of Equine Sedatives
The selection of an appropriate sedative for diagnostic imaging hinges on a variety of factors, including the required depth and duration of sedation, the potential for adverse effects, and the specific demands of the imaging modality. This compound is frequently compared with other α2-agonists, such as xylazine (B1663881) and romifidine (B1679519).
| Parameter | This compound | Xylazine | Romifidine |
| Dosage (IV) | 0.01 - 0.02 mg/kg[1][2][3] | 0.5 - 1.1 mg/kg[1][2] | 0.04 - 0.08 mg/kg[1][2][3] |
| Onset of Sedation (IV) | 2-5 minutes | 3-5 minutes | 2-5 minutes |
| Duration of Sedation | Longer than xylazine[1] | Shorter than this compound and romifidine[1][2] | Longest of the three[2][3] |
| Degree of Ataxia | Can be significant, dose-dependent[1] | Significant[1] | Less ataxia compared to this compound and xylazine[1] |
| Analgesia | Potent and long-lasting[4] | Good, but shorter duration than this compound[2] | Potent and long-lasting[2][4] |
| Cardiovascular Effects | Initial hypertension followed by bradycardia and decreased cardiac output[5] | Similar to this compound, but less pronounced | Similar to this compound, with significant effects on heart function[5] |
| Head Lowering | Significant[1] | Significant[1] | Less pronounced than this compound and xylazine[1] |
Experimental Protocols
To ensure objective comparisons, the following experimental designs are frequently employed in studies evaluating equine sedatives.
Standing Sedation for MRI
A prospective, randomized, blinded clinical trial was conducted to compare the quality of sedation with this compound versus romifidine for standing magnetic resonance imaging (MRI).[6][7][8][9][10]
-
Subjects: 16 horses referred for standing low-field open-magnet MRI.[7][8][9][10]
-
Premedication: All horses received 0.03 mg/kg of acepromazine (B1664959) intramuscularly.[7][8][9][10]
-
Sedation Protocol:
-
Supplemental Sedation: If sedation was inadequate, an additional IV dose of this compound (0.005 mg/kg) or romifidine (0.02 mg/kg) was administered.[6][7][8][9][10]
-
Maintenance: During the MRI, a single IV bolus of morphine (0.05 mg/kg) was given, followed by a constant rate infusion (CRI) of this compound (0.01 mg/kg/h) or romifidine (0.02 mg/kg/h).[7][8][9][10]
-
Monitoring: Heart rate, respiratory rate, rectal temperature, depth of sedation, and degree of ataxia were evaluated every 10 minutes.[6][7][8][9][10]
The results of this study indicated that a this compound-morphine combination provided more suitable sedation and immobility for standing MRI in horses compared to a romifidine-morphine combination.[6][7][8][9][10]
Comparative Sedative Effects Study
A Latin-square design was used to compare the sedative effects of romifidine, this compound, and xylazine in five horses.[1]
-
Treatments: Each horse received two doses of romifidine (40 µg/kg and 80 µg/kg), two doses of this compound (10 µg/kg and 20 µg/kg), and one dose of xylazine (1 mg/kg) intravenously.[1]
-
Evaluation: The study assessed the level of sedation and the degree of ataxia.
-
Findings: The 80 µg/kg dose of romifidine was found to be equipotent to 1 mg/kg of xylazine and 20 µg/kg of this compound.[1] However, both xylazine and this compound had a shorter duration of action at these doses.[1] this compound and xylazine produced a greater lowering of the head and more significant ataxia than either dose of romifidine.[1]
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Comparative Sedation Study
Caption: Workflow for standing MRI sedation protocol.
Alpha-2 Adrenergic Receptor Signaling Pathway
Caption: Mechanism of action for α2-adrenergic agonists.
Conclusion
This compound is a reliable and effective sedative for equine diagnostic imaging. Its potent sedative and analgesic properties, coupled with a predictable duration of action, make it a valuable tool for practitioners. While it produces more ataxia compared to romifidine, its overall performance in providing profound sedation for procedures like standing MRI is excellent. The choice between this compound and other α2-agonists will ultimately depend on the specific clinical scenario, the desired level and duration of sedation, and the acceptable degree of ataxia. The data presented in this guide provides a foundation for making informed decisions regarding the use of this compound in equine medicine.
References
- 1. A comparison of the sedative effects of three alpha 2-adrenoceptor agonists (romifidine, this compound and xylazine) in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of the alpha-2 agonists this compound, romifidine and xylazine on nociceptive withdrawal reflex and temporal summation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. A comparison of the antinociceptive effects of xylazine, this compound and romifidine on experimental pain in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of this compound, romifidine or acepromazine on echocardiographic measurements and cardiac function in normal horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of this compound or Romifidine in Combination with Morphine for Standing Magnetic Resonance Imaging in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. madbarn.com [madbarn.com]
- 9. Comparison of this compound or Romifidine in Combination with Morphine for Standing Magnetic Resonance Imaging in Horses [ouci.dntb.gov.ua]
- 10. Comparison of this compound or Romifidine in Combination with Morphine for Standing Magnetic Resonance Imaging in Horses [mdpi.com]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to Detomidine Disposal
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of detomidine, a potent alpha-2 adrenergic agonist. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound hydrochloride is classified as harmful if swallowed and can cause skin and eye irritation.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound involves the use of comprehensive PPE. This includes:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.
In the event of accidental exposure, immediate action is necessary:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
Standard Disposal Procedure for this compound
Current safety data sheets (SDS) and regulatory guidelines do not provide a specific protocol for the chemical neutralization of this compound in a standard laboratory setting. The compound is stable in water and soil, and validated chemical degradation procedures for routine disposal are not available. Therefore, this compound waste must be treated as hazardous chemical waste.
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused solutions, empty vials, and contaminated labware (e.g., pipette tips, gloves), must be segregated from general laboratory waste.
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
-
Containerization:
-
Use a dedicated, leak-proof, and sealable container for all this compound waste.
-
The container must be compatible with the chemical nature of the waste.
-
-
Labeling:
-
Properly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the date when the first item of waste was placed in the container.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area, away from incompatible materials.
-
This storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Disposal must be conducted in accordance with all local, state, and federal regulations. On-site chemical treatment is not recommended due to the lack of validated protocols and the potential for hazardous byproducts.
-
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For liquid spills, use an absorbent material such as vermiculite (B1170534) or sand to contain the substance.
-
Clean the Area: Carefully collect the absorbent material and any contaminated debris and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable laboratory disinfectant.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited, the following table summarizes key information derived from safety data sheets.
| Parameter | Value/Instruction | Source |
| Disposal Method | Dispose of contents/container in accordance with local regulation. | [1] |
| Personal Protection | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| Spill Containment | Absorb solutions with finely-powdered liquid-binding material. | [1] |
| Environmental Precautions | Do not allow to enter sewers/ surface or ground water. | [2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for Detomidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Detomidine, a potent alpha-2 adrenergic agonist. Adherence to these protocols is critical to mitigate risks of exposure and ensure proper disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves both personal protective equipment and appropriate engineering controls. The following table summarizes the recommended safety measures.
| Control Type | Recommendation | Details |
| Engineering Controls | Ventilation | Use in a well-ventilated area. General room ventilation is often adequate, but process enclosures or local exhaust ventilation should be used if dust, mist, or fumes are generated.[1][2] |
| Personal Protective Equipment (PPE) | Eye Protection | Wear safety glasses with side shields or goggles if eye contact is possible.[1][3] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[3][4] Nitrile gloves are a suitable option.[5] Double gloving is recommended when compounding, administering, and disposing of hazardous drugs.[4] | |
| Body Protection | Wear a protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] Protective clothing should be worn to prevent skin contact.[6] | |
| Respiratory Protection | Respiratory protection should be used whenever excessive air contamination is generated.[1] For most activities, an N-95 or N-100 respirator is sufficient.[7] |
Hazard and Exposure Data
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[8][9] It can also cause skin and eye irritation and may lead to drowsiness or dizziness.[6][8]
| Data Point | Value | Species |
| Occupational Exposure Limit (OEL) | 0.3 mg/m³ (8-hr TWA) | N/A |
| Oral LD50 | 60 mg/kg[10] | Rat |
Procedural Guidance for Safe Handling and Disposal
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][9]
-
Wash hands and any exposed skin thoroughly after handling and after removing PPE.[1][6][9]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[6][9]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Disposal:
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.[1][2]
-
For unused or expired medicine not on a specific "flush list," the FDA recommends the following procedure:[11]
-
Remove the drug from its original container.
-
Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[11]
-
Place the mixture in a sealed plastic bag or other sealable container.[11]
-
Dispose of the container in the household trash.[11]
-
-
Scratch out all personal information on the prescription label of empty containers before recycling or discarding.[11]
Experimental Protocols
While specific experimental protocols involving this compound will vary, a common application is in inducing sedation and analgesia in animal models. A study involving the administration of a single intravenous dose of 5 mg of this compound to horses was conducted to establish urine and plasma thresholds for its metabolite, carboxythis compound.[12] The analysis was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of quantification (LOQ) of 0.05 ng/mL and a limit of detection (LOD) of 0.025 ng/mL for this compound in plasma.[12]
This compound Spill Response Workflow
The following diagram outlines the procedural workflow for safely managing a this compound spill.
References
- 1. northamerica.covetrus.com [northamerica.covetrus.com]
- 2. zoetisus.com [zoetisus.com]
- 3. targetmol.com [targetmol.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. dechra.ca [dechra.ca]
- 11. fda.gov [fda.gov]
- 12. rmtcnet.com [rmtcnet.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
